Product packaging for Choline dihydrogen phosphate(Cat. No.:CAS No. 83846-92-8)

Choline dihydrogen phosphate

Cat. No.: B1295524
CAS No.: 83846-92-8
M. Wt: 201.16 g/mol
InChI Key: LPPJNZJBKFSQGA-UHFFFAOYSA-M
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Description

Choline dihydrogen phosphate (CDHP) is a versatile and biocompatible ionic liquid that has garnered significant interest in scientific research due to its unique properties and wide range of applications. It is characterized by a strong hydrogen-bonding network, which contributes to its stability and functionality in various systems . In the field of biotechnology and pharmaceuticals, CDHP is recognized for its exceptional ability to stabilize biomolecules. Research has demonstrated that it significantly increases the thermal stability of proteins, including model proteins like lysozyme and therapeutic proteins such as recombinant human interleukin-2 (rhIL-2), extending their shelf-life and making it a promising excipient in formulations . Its mechanism is not primarily based on binding to the protein but is linked to its effects on the protein's solvation environment . Beyond stabilization, CDHP serves as a key component in deep eutectic solvents (DES) used in downstream bioprocessing; for instance, a DES composed of CDHP and ethylene glycol has been successfully employed for the extraction of Candida antarctica lipase B from surfactant solutions while retaining over 80% of the enzyme's catalytic activity . CDHP also finds utility in materials science. It acts as both a solvent and a catalyst in the sol-gel synthesis of transparent, high-porosity, and biocompatible silica aerogels, which have potential applications in biomedicine, including drug delivery and tissue engineering . Furthermore, its electrochemical properties make it a candidate for use in electrochemical devices such as batteries and fuel cells . From an environmental and safety perspective, ecotoxicity studies indicate that CDHP has diverse effects depending on the endpoint but can be classified as non-toxic, showing no significant medium- to long-term toxicity on seed germination of various plant species or on soil microbial activity . This profile supports its application in green chemistry. CDHP can be synthesized with high purity via methods like electrodialysis metathesis, ensuring a quality product for sensitive research applications . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H16NO5P B1295524 Choline dihydrogen phosphate CAS No. 83846-92-8

Properties

IUPAC Name

dihydrogen phosphate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
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InChI

InChI=1S/C5H14NO.H3O4P/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LPPJNZJBKFSQGA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00232748
Record name Choline dihydrogen phosphate
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Molecular Weight

201.16 g/mol
Source PubChem
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CAS No.

83846-92-8
Record name Choline dihydrogen phosphate
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Record name Choline dihydrogen phosphate
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Record name Choline dihydrogen phosphate
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Record name Choline dihydrogen phosphate
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Record name CHOLINE DIHYDROGEN PHOSPHATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Choline Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling the Potential of a Biocompatible Ionic Liquid

In the landscape of pharmaceutical and biotechnological research, the quest for novel excipients that can enhance the stability, solubility, and delivery of therapeutic agents is perpetual. Choline dihydrogen phosphate (CDHP), a unique ionic liquid, has emerged as a frontrunner in this pursuit. Its remarkable biocompatibility, coupled with a fascinating array of physicochemical properties, positions it as a versatile tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, moving beyond a mere recitation of data to offer insights into the causality behind its behavior and the practical methodologies for its characterization. We will delve into its synthesis, structure, thermal and spectroscopic properties, and its pivotal role in the stabilization of biomolecules, equipping you with the foundational knowledge to harness its full potential.

Molecular Identity and Synthesis: The Foundation of Functionality

This compound, with the chemical formula C₅H₁₆NO₅P, is an ionic compound formed by the association of a choline cation ([ (CH₃)₃NCH₂CH₂OH]⁺) and a dihydrogen phosphate anion ([H₂PO₄]⁻)[1][2][3]. This seemingly simple composition gives rise to a molecule with a unique profile, balancing the characteristics of a salt with the properties of an ionic liquid, particularly in its hydrated form.

Synthesis Pathway: An Ion-Exchange Approach

The synthesis of high-purity this compound is crucial for its application in sensitive fields like pharmaceuticals. A commonly employed and effective method involves ion-exchange chromatography, which ensures the removal of precursor ions that could interfere with its final properties.

Experimental Protocol: Synthesis of this compound via Ion Exchange

  • Preparation of Choline Hydroxide: A solution of choline chloride (or bromide) is passed through a column packed with a strong anion-exchange resin (e.g., Amberlite IRA-400) in the hydroxide form. This process effectively replaces the chloride or bromide ions with hydroxide ions, yielding a solution of choline hydroxide.

  • Neutralization Reaction: The eluted choline hydroxide solution is immediately and carefully neutralized with a stoichiometric amount of phosphoric acid (H₃PO₄). The reaction is typically carried out in a suitable solvent like methanol to facilitate handling and subsequent purification.

  • Purification: The resulting solution is filtered to remove any particulate matter. The solvent is then removed under reduced pressure (e.g., using a rotary evaporator).

  • Recrystallization: To achieve high purity, the crude product is subjected to one or more recrystallization steps. This can be achieved by dissolving the compound in a minimal amount of a suitable solvent (e.g., methanol) and then inducing precipitation by adding a less polar solvent in which CDHP is insoluble (e.g., acetone).

  • Drying: The purified crystals of this compound are collected by filtration and dried under vacuum to remove any residual solvent.

This method allows for precise control over the stoichiometry and minimizes the presence of inorganic salt impurities, which is paramount for its use in biological systems.

Structural Elucidation: From Molecular Conformation to Crystal Packing

The arrangement of the choline cation and the dihydrogen phosphate anion, both in the solid state and in solution, dictates the macroscopic properties of CDHP. X-ray crystallography has been instrumental in revealing the intricate details of its solid-state architecture.

Crystal Structure and Hydrogen Bonding Network

Single-crystal X-ray diffraction studies have shown that this compound crystallizes in the triclinic space group P-1[2][3]. A defining feature of its crystal structure is the extensive network of hydrogen bonds. The dihydrogen phosphate anions form dimeric structures through strong O-H···O hydrogen bonds[2][4]. These anionic dimers are further interconnected with the hydroxyl group of the choline cations, creating a columnar arrangement[2][4]. This robust hydrogen-bonding network is a key contributor to its thermal stability and its ability to interact favorably with biomolecules.

Crystallographic Data for this compound
Molecular FormulaC₅H₁₄NO⁺ · H₂PO₄⁻
Molecular Weight201.16 g/mol [2][3]
Crystal SystemTriclinic
Space GroupP-1[2][3]
a6.9232 (3) Å[2]
b8.2807 (4) Å[2]
c9.2333 (3) Å[2]
α84.458 (3)°[2]
β71.414 (3)°[2]
γ70.758 (3)°[2]
Volume473.68 (4) ų[2]
Z2
Conformational Flexibility of the Choline Cation

The choline cation can exist in different conformations, primarily the gauche and anti forms, which are defined by the N-C-C-O dihedral angle. In the low-temperature crystal structure of CDHP, the choline cation adopts the anti conformation[5]. However, studies using Raman spectroscopy have revealed a solid-solid phase transition at approximately 20 °C, which is associated with a conformational change to the gauche form[5][6]. This conformational flexibility is significant as it can influence the packing of the ions and the overall properties of the material at different temperatures.

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cluster_synthesis Synthesis Workflow Start Choline Halide Solution IonExchange Anion Exchange Resin (OH- form) Start->IonExchange CholineHydroxide Choline Hydroxide IonExchange->CholineHydroxide Neutralization Neutralization with Phosphoric Acid CholineHydroxide->Neutralization CrudeProduct Crude CDHP Neutralization->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Thermal Behavior: A Tale of Phase Transitions and Stability

The thermal properties of a compound are critical for its processing, storage, and application. This compound exhibits complex thermal behavior, characterized by phase transitions and a high decomposition temperature.

Melting Point and Phase Transitions

The melting point of this compound is reported to be around 190 °C[1][7][8]. However, prior to melting, it undergoes a series of solid-solid phase transitions. As mentioned earlier, a notable transition occurs around 20 °C, linked to a conformational change in the choline cation[5][6]. Vibrational spectroscopy studies have shown continuous changes in the local environment of the anions upon heating, suggesting a gradual disordering process rather than a sharp melting event at lower temperatures[5][6]. This behavior is characteristic of some ionic plastic crystals[5][6].

Thermal Stability

Thermogravimetric analysis (TGA) is the standard method for assessing the thermal stability of a material. This compound demonstrates good thermal stability, with decomposition generally occurring at temperatures above 200 °C[5]. This stability is advantageous for applications that may involve moderate heating during formulation or processing.

Experimental Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a stable and inert atmosphere.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial equilibration at a low temperature (e.g., -50 °C), followed by a linear heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 220 °C). Cooling and subsequent heating cycles can also be performed to investigate the reversibility of phase transitions.

  • Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic and exothermic events. The peak onset and peak maximum of an endothermic event correspond to the phase transition temperature and melting point, respectively. The area under the peak can be used to calculate the enthalpy of the transition.

B. Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in a tared TGA pan (typically platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

  • Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the onset of decomposition, which is indicated by a significant loss of mass.

Solubility and Hygroscopicity: Interplay with Aqueous Environments

The interaction of this compound with water is a defining characteristic, underpinning its utility in biological applications.

High Aqueous Solubility

This compound is highly soluble in water[1]. This high solubility is attributed to the ionic nature of the compound and the ability of both the choline cation (with its hydroxyl group) and the dihydrogen phosphate anion to form strong hydrogen bonds with water molecules. This property is highly desirable for the formulation of aqueous-based drug delivery systems.

Hygroscopicity

Given its high affinity for water, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property necessitates careful handling and storage in a dry environment to maintain its purity and physical form. While a potential challenge in handling, its hygroscopicity is also linked to its ability to form hydrated ionic liquids, which have been shown to be excellent media for stabilizing proteins[9].

Spectroscopic Characterization: A Window into Molecular Vibrations

Spectroscopic techniques provide invaluable information about the molecular structure and bonding within this compound.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. For this compound, these techniques can be used to:

  • Confirm the presence of functional groups: Characteristic vibrational bands for the O-H, C-H, N-C, and P-O bonds can be identified.

  • Study hydrogen bonding: The frequency and shape of the O-H stretching bands are sensitive to the strength and nature of the hydrogen bonds in the crystal lattice.

  • Investigate conformational changes: As discussed, Raman spectroscopy is particularly effective in distinguishing between the gauche and anti conformers of the choline cation[5].

Recent studies have utilized periodic density functional theory (DFT) calculations to aid in the assignment of the complex vibrational spectra of this compound[5][6][10].

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cluster_properties Physicochemical Properties cluster_applications Key Applications CDHP Choline Dihydrogen Phosphate Structure Crystal Structure (Triclinic, P-1) CDHP->Structure Thermal High Thermal Stability (Decomp. >200°C) CDHP->Thermal Solubility High Aqueous Solubility CDHP->Solubility Hygroscopicity Hygroscopic CDHP->Hygroscopicity Spectroscopy Characteristic IR & Raman Spectra CDHP->Spectroscopy Biocompatibility Biocompatible CDHP->Biocompatibility Electrochem Electrochemical Synthesis CDHP->Electrochem DrugDelivery Drug Delivery Vehicle Solubility->DrugDelivery ProteinStab Protein Stabilization Biocompatibility->ProteinStab Biocatalysis Biocatalysis Medium ProteinStab->Biocatalysis

Caption: Interrelationship of the physicochemical properties and applications of this compound.

Applications in Pharmaceutical and Biotechnological Fields: Leveraging Unique Properties

The combination of high aqueous solubility, excellent biocompatibility, and protein-stabilizing effects makes this compound a highly attractive excipient in the pharmaceutical and biotechnology industries.

Protein and Biomolecule Stabilization

One of the most significant applications of this compound is in the stabilization of proteins, DNA, and enzymes[4][9][11][12][13]. Hydrated this compound has been shown to maintain the structure and activity of various proteins, including cytochrome c, lysozyme, and ribonuclease A[9]. This stabilizing effect is thought to arise from a combination of factors, including the kosmotropic nature of the phosphate anion, which helps to structure water around the protein, and the favorable interactions of the choline cation with the protein surface[13]. This property is of immense value for improving the shelf-life and thermal stability of protein-based therapeutics[11][13].

Drug Delivery

Its high water solubility and biocompatibility make this compound a promising candidate as a vehicle for drug delivery. It can potentially be used to formulate solutions for oral, parenteral, and other routes of administration, enhancing the solubility and stability of poorly soluble active pharmaceutical ingredients.

Biocatalysis

The ability of this compound to stabilize enzymes opens up possibilities for its use as a medium for biocatalytic reactions. By providing a stable environment for enzymes, it can enhance their activity and reusability in various biotechnological processes.

Conclusion: A Multifaceted Compound with a Bright Future

This compound is more than just a simple salt; it is a highly versatile and biocompatible ionic liquid with a rich and complex set of physicochemical properties. Its well-defined crystal structure, intricate hydrogen-bonding network, interesting thermal behavior, and exceptional ability to stabilize biomolecules make it a compound of significant interest to researchers in drug development and biotechnology. A thorough understanding of its fundamental properties, as outlined in this guide, is the key to unlocking its full potential in creating more stable, effective, and safer therapeutic products. The continued exploration of its interactions with various active molecules and biological systems will undoubtedly pave the way for innovative applications in the years to come.

References

Topic: Choline Dihydrogen Phosphate: Mechanism of Action in Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Protein Stabilization with Choline Dihydrogen Phosphate

This guide provides an in-depth exploration of the mechanisms by which this compound (CDHP), a biocompatible ionic liquid, confers stability to proteins. Moving beyond a simple recitation of facts, we will delve into the physicochemical principles and thermodynamic forces that govern this interaction, offering field-proven insights for its practical application in biopharmaceutical formulation.

The Foundational Challenge: The Precarious Stability of Therapeutic Proteins

Therapeutic proteins are the cornerstone of modern medicine, but their inherent structural complexity makes them susceptible to a variety of physical and chemical degradation pathways. Even minor perturbations from environmental stresses such as temperature fluctuations, pH shifts, or agitation can lead to unfolding, aggregation, and loss of biological function. Consequently, the selection of appropriate stabilizing excipients is a critical, non-trivial step in the development of a viable biopharmaceutical product. These excipients must not only preserve the protein's native conformation and activity but also be compatible with the intended administrative use.

The Stabilizing Influence of the Microenvironment: From Osmolytes to Ionic Liquids

The stability of a protein is inextricably linked to its interaction with the surrounding solvent and solutes. Nature's own solution to protecting cellular proteins under stress involves the accumulation of small organic molecules known as osmolytes. Understanding the principles by which these molecules work provides a crucial foundation for appreciating the action of advanced stabilizers like CDHP.

The Osmolyte Effect and Preferential Exclusion

Many stabilizing excipients, including sugars, polyols, and certain amino acids, do not function by directly binding to the protein. Instead, they operate through a mechanism known as preferential exclusion or preferential hydration.[1][2] In this scenario, the protein is "preferentially hydrated" because the interaction between the excipient and the protein surface is thermodynamically unfavorable compared to the interaction between the excipient and bulk water.

To minimize this unfavorable contact, the excipient is effectively excluded from the protein's immediate vicinity, creating a strengthened hydration shell around the protein.[2] This phenomenon raises the free energy of the system, particularly for the unfolded state which has a much larger surface area exposed to the solvent.[3] By selectively destabilizing the unfolded state, the equilibrium is shifted towards the more compact, native conformation, thereby enhancing overall protein stability.[1][3]

cluster_0 Unfolded State (High Surface Area) cluster_1 Folded State (Low Surface Area) U Unfolded Protein N Native Protein U->N Equilibrium Shift Favors Native State O1 Osmolyte O2 Osmolyte O3 Osmolyte W1 H2O W2 H2O W3 H2O W4 H2O label_unfolded Large Unfavorable Interaction Surface (High Energy State) O4 Osmolyte O5 Osmolyte W5 H2O W6 H2O label_folded Minimized Unfavorable Interaction Surface (Lower Energy State)

Caption: The Preferential Exclusion Mechanism.

The Hofmeister Series: A Ranking of Ionic Influence

In 1888, Franz Hofmeister systematically ranked ions based on their ability to precipitate, or "salt-out," proteins from solution.[4] This ranking, now known as the Hofmeister series, also correlates strongly with the effects of ions on protein stability, solubility, and the structure of water itself.[4][5]

  • Kosmotropes ("structure-making"): These ions (e.g., sulfate, phosphate, citrate) interact strongly with water molecules, promoting the hydrogen-bond network of water. They are highly effective at stabilizing proteins through the preferential exclusion mechanism.[4][6]

  • Chaotropes ("structure-breaking"): These ions (e.g., thiocyanate, guanidinium, iodide) disrupt water's hydrogen-bond network. They tend to interact favorably with the protein backbone and nonpolar groups, thereby acting as denaturants.[4][7]

The Core Mechanism of this compound (CDHP)

CDHP stands out as a particularly effective protein stabilizer because it leverages the principles of both osmolytes and the Hofmeister series.[6][8] It is an ionic liquid composed of a chaotropic cation (choline) and a kosmotropic anion (dihydrogen phosphate), a combination that has been reported to be highly effective for protein stabilization.[6]

A Synergistic Combination of Ions

The stabilization mechanism of CDHP is not due to direct, stoichiometric binding to the protein.[8][9][10] Isothermal Titration Calorimetry (ITC) studies, which measure heat changes upon mixing and are highly sensitive to binding events, indicate that the mechanism for stability does not appear to be dependent upon CDHP binding to the protein.[8][10] Instead, the stabilization arises from the ions' collective influence on the solution thermodynamics and their interactions with the protein's hydration shell.

  • Dihydrogen Phosphate (H₂PO₄⁻): As a potent kosmotropic anion, dihydrogen phosphate is the primary driver of stabilization. It enhances the structure of the surrounding water, leading to its preferential exclusion from the protein surface.[6] This "salting-out" effect strongly disfavors the exposure of the protein backbone and hydrophobic residues that occurs during unfolding.[6] Furthermore, molecular modeling studies suggest that the phosphate anion can engage in stabilizing electrostatic interactions with cationic functional groups (e.g., lysine, arginine) on the protein surface, helping to maintain a compact structure.[11][12]

  • Choline ([CH₃]₃N⁺CH₂CH₂OH): While technically a chaotropic cation, choline's role is more nuanced. Its presence contributes to the overall properties of the solution as an ionic liquid. The combination of a chaotrope and a kosmotrope appears to create an optimal environment that enhances thermal stability without causing significant structural perturbation.[6]

Protein Native Protein (Folded) Hydration Hydration Shell Hydration->Protein Preferential Hydration (Exclusion of CDHP) Choline Choline (+) (Chaotrope) Choline->Hydration Modulates bulk solvent properties Phosphate H2PO4 (-) (Kosmotrope) Phosphate->Protein Electrostatic interaction with cationic residues Phosphate->Hydration Strengthens water-water interactions (Kosmotropic effect)

Caption: CDHP's influence on the protein and its hydration shell.

Impact on Protein Structure and Function

A key advantage of CDHP is its ability to significantly increase the thermal stability of proteins without inducing major structural changes.

  • Structural Integrity: Studies using Circular Dichroism (CD) spectropolarimetry, which probes protein secondary structure, and Small-Angle X-ray Scattering (SAXS), which assesses overall conformation, have shown no significant alteration of the tertiary structure of model proteins like lysozyme at room temperature.[8][9] This indicates that CDHP preserves the native fold.

  • Concentration-Dependent Effects: The stabilizing effect, measured as an increase in the thermal transition midpoint (Tm), is directly proportional to the CDHP concentration.[8][10] However, this benefit comes with a trade-off. At higher concentrations, CDHP can lead to a decrease in protein solubility and may also reduce biological activity.[8][9][10] Protein solubility has been observed to be inversely proportional to the CDHP concentration.[8][9] This is a critical consideration for formulation scientists, who must find the optimal concentration that maximizes stability while retaining solubility and function.

Model ProteinCDHP Concentration (w/w)Change in Thermal Midpoint (ΔTm)Observation Source
Lysozyme40%~15-20 °C increaseWeaver et al. (2012)[8]
Interleukin-2~20% (680mM)12.5 °C increaseDaniels et al. (2013)[6]
Lysozyme20%Significant thermal protectionWeaver et al. (2012)[8]

Table 1: Representative data on the concentration-dependent thermal stabilization of proteins by CDHP. Note: Exact ΔTm values can vary with pH and buffer conditions.

Experimental Workflow for Assessing CDHP as a Stabilizer

A systematic, multi-technique approach is essential to fully characterize the effects of CDHP on a specific protein of interest. The following workflow provides a robust framework for evaluation.

start Start: Protein of Interest prep 1. Sample Preparation (Protein in varying CDHP conc. + Control buffer) start->prep dsc 2. Thermal Stability (DSC) prep->dsc Parallel Analysis cd_sax 3. Structural Integrity (CD & SAXS) prep->cd_sax Parallel Analysis turb 4. Solubility & Aggregation (Turbidity / DLS) prep->turb Parallel Analysis activity 5. Biological Activity (Functional Assay) prep->activity Parallel Analysis itc 6. Mechanistic Insight (ITC) prep->itc Parallel Analysis analyze 7. Data Analysis (Compare Tm, Structure, Activity, Solubility) dsc->analyze cd_sax->analyze turb->analyze activity->analyze itc->analyze decision Optimal CDHP Concentration Identified? analyze->decision end End: Formulation Optimized decision->end Yes reiterate Reiterate with new concentration range decision->reiterate No reiterate->prep

Caption: Experimental workflow for evaluating CDHP stabilization.

Protocol 1: Assessing Thermal Stability with Differential Scanning Calorimetry (DSC)

Causality: DSC directly measures the heat absorbed by a protein as it unfolds due to increasing temperature. The peak of this absorption curve is the thermal transition midpoint (Tm), a key indicator of thermal stability. A higher Tm in the presence of CDHP provides quantitative evidence of its stabilizing effect.

Methodology:

  • Sample Preparation: Prepare identical protein solutions (e.g., 1 mg/mL) in a base buffer (e.g., 0.1 M NaOAc, pH 4.85) and in the same buffer containing various weight percentages of CDHP (e.g., 10%, 20%, 40%).[8] Prepare corresponding reference solutions without the protein.

  • Instrument Setup: Load the protein solution into the sample cell and the corresponding reference solution into the reference cell of the microcalorimeter.

  • Thermal Scan: Equilibrate the system at a starting temperature (e.g., 20°C). Scan to a final temperature (e.g., 90°C) at a constant rate (e.g., 1°C/min).

  • Data Analysis: After subtracting the reference scan from the sample scan, integrate the resulting peak to determine the calorimetric enthalpy (ΔH) and identify the Tm. Compare the Tm values across different CDHP concentrations.

Protocol 2: Monitoring Structural Changes with Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the protein's peptide bonds. Far-UV CD (190-250 nm) provides information on secondary structure (alpha-helix, beta-sheet), while Near-UV CD (250-350 nm) probes the tertiary structure. This allows for confirmation that CDHP preserves the native fold.

Methodology:

  • Sample Preparation: Prepare protein samples (e.g., 0.1-0.5 mg/mL) in the desired buffer with and without CDHP. Ensure solutions are clear and free of precipitates.

  • Instrument Setup: Use a quartz cuvette with an appropriate path length (e.g., 1 mm for Far-UV, 10 mm for Near-UV). Blank the instrument with the corresponding buffer solution.

  • Spectral Acquisition: Scan the sample across the desired wavelength range (e.g., 250 nm to 200 nm for secondary structure).

  • Data Analysis: Compare the spectral shape and intensity of the CDHP-containing samples to the control. A lack of significant change indicates structural preservation.[8]

Conclusion: A Tunable Excipient for Modern Biologics

This compound is a highly effective protein stabilizer that operates primarily through the kosmotropic effect of its dihydrogen phosphate anion, leading to the preferential exclusion of the solute and the strengthening of the protein's hydration shell. This mechanism increases the thermodynamic barrier to unfolding without significantly altering the protein's native structure.

For the formulation scientist, CDHP offers a powerful tool. However, its application requires a careful, data-driven approach. The direct, concentration-dependent relationship between thermal stability and CDHP must be carefully balanced against its inverse effects on protein solubility and biological activity. Through systematic evaluation using techniques like DSC, CD, and functional assays, an optimal concentration can be identified, unlocking the full potential of CDHP to ensure the stability and efficacy of next-generation protein therapeutics.

References

An In-depth Technical Guide on the Molecular Structure of Choline Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Choline dihydrogen phosphate (CDHP) is an ionic liquid renowned for its biocompatibility and remarkable ability to stabilize biomolecules, making it a compound of significant interest in biotechnology and pharmaceutical sciences.[1][2] Composed of a choline cation and a dihydrogen phosphate anion, its unique properties are deeply rooted in its molecular architecture.[3] This guide provides a comprehensive exploration of the molecular structure of this compound, offering insights into its synthesis, physicochemical properties, and the advanced analytical techniques used for its characterization. Designed for researchers, scientists, and professionals in drug development, this document aims to be a definitive resource, elucidating the causal relationships between CDHP's structure and its functional applications.

I. Molecular Identity and Physicochemical Properties

This compound is an organic salt with the chemical formula C₅H₁₆NO₅P.[4][5] It is constituted by a positively charged choline cation, [(CH₃)₃N⁺CH₂CH₂OH], and a negatively charged dihydrogen phosphate anion, [H₂PO₄]⁻.[3] This ionic pairing gives rise to a stable, biocompatible, and biodegradable compound.[3]

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₅H₁₆NO₅P[4][5]
Molecular Weight 201.16 g/mol [4][6]
CAS Number 83846-92-8[3][6]
Melting Point ~190 °C[3][6][7]
Appearance White powder/solid[8]
Solubility Highly soluble in water[3]
Density 1.528 g/cm³ (at 25 °C)[7]
Stability Stable under normal conditions[3]
Synthesis Overview

The synthesis of this compound is typically achieved through an acid-base reaction. A common method involves the treatment of a choline bromide or choline hydroxide solution with phosphoric acid.[8][9] The resulting product is then purified through techniques such as recrystallization or drowning-out crystallization from a solvent like methanol with an anti-solvent such as acetone to yield the final, high-purity compound.[8][10]

II. The Intricate Crystal Structure and Supramolecular Assembly

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction, revealing a complex and highly organized arrangement of its constituent ions.[8][10][11]

Crystallographic Data

The crystal structure of this compound is triclinic, belonging to the P-1 space group.[4][8] The unit cell parameters are as follows:

ParameterValue
a6.9232 Å
b8.2807 Å
c9.2333 Å
α84.458°
β71.414°
γ70.758°
V473.68 ų
Z2

Source:[8]

The Hydrogen Bonding Network: A Key to Functionality

A defining feature of the this compound crystal structure is its extensive network of hydrogen bonds.[8][11] The dihydrogen phosphate anions form dimeric structures through strong O—H⋯O hydrogen bonds.[8][10][12] These anionic dimers are then interconnected by further hydrogen bonding with the hydroxyl group of the choline cations.[8][11] This intricate arrangement results in a columnar structure along the a-axis of the crystal lattice.[8][10] This robust hydrogen-bonding network is a primary contributor to the compound's stability and its ability to interact with and stabilize biomolecules.[1]

Hydrogen Bonding in this compound P1 P O11 O P1->O11 O12 O P1->O12 O13 O-H P1->O13 O14 O-H P1->O14 C22 CH₂-OH O13->C22 H-Bond O22 O O14->O22 H-Bond P2 P O21 O P2->O21 P2->O22 O23 O-H P2->O23 O24 O-H P2->O24 O23->O11 H-Bond N1 N⁺(CH₃)₃ C11 CH₂ N1->C11 C12 CH₂-OH C11->C12 C12->O21 H-Bond N2 N⁺(CH₃)₃ C21 CH₂ N2->C21 C21->C22

Caption: Schematic of the hydrogen bonding network in this compound.

III. Spectroscopic Characterization: Unveiling Molecular Dynamics

A multi-faceted approach employing various spectroscopic techniques is essential for a thorough understanding of the molecular structure and dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for investigating the local environment and dynamics of atoms within the crystal lattice of this compound.[13][14] ¹H solid-state NMR spectra reveal distinct resonances corresponding to the different types of protons in the molecule, including those involved in hydrogen bonding.[15][16] Advanced 2D NMR techniques, such as ¹H-¹H double-quantum correlation experiments, can provide further insights into the spatial proximity of protons, confirming the hydrogen-bonding network suggested by X-ray crystallography.[14][15] These studies have also been instrumental in elucidating the mechanism of proton transport in this material, which primarily involves the motion of the phosphate units and proton exchange between anions.[13][14]

Experimental Protocol: Solid-State ¹H NMR Spectroscopy
  • Sample Preparation: Finely grind the crystalline this compound sample to ensure homogeneity. Pack the sample into a zirconia rotor of the appropriate size for the NMR probe.

  • Instrument Setup: Use a high-field solid-state NMR spectrometer. Tune the probe to the ¹H frequency.

  • Magic Angle Spinning (MAS): Spin the sample at a high rate (e.g., 10-30 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.

  • Data Acquisition: Acquire a one-dimensional ¹H MAS NMR spectrum using a simple pulse-acquire sequence.

  • Spectral Analysis: Identify and assign the resonances corresponding to the aliphatic protons of the choline cation and the protons involved in the O-H⋯O hydrogen bonds.

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing information about its functional groups and intermolecular interactions.[17][18] The spectra of this compound exhibit characteristic bands corresponding to the vibrations of the choline cation and the dihydrogen phosphate anion. Temperature-dependent vibrational spectroscopy studies have revealed conformational changes in the choline cation and rearrangements of the anions associated with phase transitions in the solid state.[17][18][19]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the infrared spectrum in the mid-infrared region (typically 4000-400 cm⁻¹).

  • Spectral Analysis: Identify the characteristic absorption bands, such as the O-H stretching vibrations of the hydroxyl group and the P-O stretching modes of the phosphate anion, to characterize the hydrogen bonding.

Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR Solid-State NMR Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman Structure Molecular Structure (Bonding, Conformation) NMR->Structure Dynamics Molecular Dynamics (Proton Transport, Phase Transitions) NMR->Dynamics FTIR->Structure Interactions Intermolecular Interactions (Hydrogen Bonding) FTIR->Interactions Raman->Structure Raman->Dynamics

Caption: Workflow for the spectroscopic characterization of this compound.

IV. Applications in Drug Development and Biotechnology

The unique structural features of this compound directly translate into its valuable applications, particularly in the pharmaceutical and biotechnological fields. Its high biocompatibility and ability to stabilize proteins and nucleic acids make it an excellent candidate as an excipient in drug formulations and a medium for biocatalysis.[1][2][20][21] For instance, it has been shown to increase the thermal stability of therapeutic proteins like recombinant human interleukin-2.[2] Furthermore, its ability to destabilize G-quadruplex DNA structures suggests potential applications in regulating gene expression, which is of significant interest in cancer therapy.[20]

V. Conclusion

The molecular structure of this compound is a testament to the intricate interplay of ionic and hydrogen bonding forces. Its well-defined crystal lattice, characterized by an extensive hydrogen-bonding network, underpins its remarkable physicochemical properties and its utility in stabilizing sensitive biological macromolecules. A thorough understanding of this structure, achieved through a combination of X-ray crystallography and advanced spectroscopic techniques, is paramount for harnessing its full potential in drug development and other scientific applications. This guide provides a foundational understanding for researchers and scientists, empowering them to leverage the unique attributes of this versatile ionic liquid in their respective fields.

References

A Technical Guide to Choline Dihydrogen Phosphate: A Premier Biocompatible Ionic Liquid for Pharmaceutical and Biotechnological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Choline dihydrogen phosphate ([Ch][DHP]) is emerging as a frontrunner in the field of biocompatible ionic liquids, offering a unique combination of negligible toxicity, high biodegradability, and potent biomolecule-stabilizing properties.[1][2] This technical guide provides an in-depth exploration of [Ch][DHP], moving beyond surface-level descriptions to offer researchers, scientists, and drug development professionals a comprehensive understanding of its synthesis, physicochemical characteristics, and multifaceted applications. We delve into the mechanistic underpinnings of its action, provide validated experimental protocols for its synthesis and evaluation, and present quantitative data to support its efficacy. This document is designed to serve as a practical and authoritative resource for leveraging [Ch][DHP] to overcome challenges in protein formulation, drug delivery, and biocatalysis.

Introduction: The Imperative for Biocompatible Ionic Liquids

Ionic liquids (ILs), salts with melting points below 100°C, have long been hailed as "designer solvents" due to their negligible vapor pressure, high thermal stability, and tunable properties.[3][4] However, the widespread adoption of early-generation ILs, particularly those based on imidazolium or pyridinium cations, has been hampered by concerns regarding their inherent toxicity and poor biodegradability.[5] This has catalyzed the search for green, biocompatible alternatives, leading to the development of ILs derived from naturally occurring biomolecules.[3][5]

Among these, choline-based ILs have garnered significant attention.[2][6] Choline is an essential human nutrient vital for cellular function, making it an ideal cationic base for creating ILs with a superior safety profile.[6] When paired with the dihydrogen phosphate anion—a fundamental component of biological systems—the resulting ionic liquid, this compound ([Ch][DHP]), represents a paradigm shift. It is not merely a solvent but a functional excipient capable of enhancing the stability and delivery of sensitive therapeutic molecules.[7][8] This guide will elucidate the science and application of this remarkable compound.

Section 1: Physicochemical Profile of this compound

A thorough understanding of [Ch][DHP]'s fundamental properties is critical for its effective application. Its behavior is governed by the interplay between the choline cation and the dihydrogen phosphate anion, particularly in aqueous environments.

Molecular Structure and Core Properties

[Ch][DHP] is composed of the choline cation, [HOCH₂CH₂N(CH₃)₃]⁺, and the dihydrogen phosphate anion, [H₂PO₄]⁻.[1] This structure imparts high water solubility and a unique hydrogen bonding capability that is central to its function.[1][9]

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 83846-92-8[1][10]
Molecular Formula C₅H₁₆NO₅P[11]
Molecular Weight 201.16 g/mol [10][11]
Melting Point ~190 °C[1][10]
Density (25 °C) ~1.528 g/cm³[10]
Appearance White crystalline solid-
Solubility Highly soluble in water[1]
Synthesis and Purification

The synthesis of [Ch][DHP] is straightforward, typically involving an acid-base neutralization reaction or ion exchange, making it accessible for laboratory-scale production. The choice of a neutralization reaction is often favored for its high atom economy and simplicity.

This protocol describes a common method for synthesizing [Ch][DHP] from choline hydroxide and phosphoric acid. The key to this process is the careful control of stoichiometry to ensure a pure final product.

Methodology:

  • Preparation of Choline Hydroxide: An aqueous solution of choline chloride (1 equivalent) is passed through a column packed with a strong anion-exchange resin (e.g., Amberlite IRA-400) in its hydroxide (OH⁻) form. This exchanges the chloride ions for hydroxide ions, yielding an aqueous solution of choline hydroxide.[12]

  • Stoichiometric Neutralization: The eluted choline hydroxide solution is collected in a flask cooled in an ice bath. Phosphoric acid (H₃PO₄, 1 equivalent) is then added dropwise with continuous stirring. The 1:1 molar ratio is crucial for forming the dihydrogen phosphate salt.

  • pH Monitoring: The pH of the reaction mixture should be carefully monitored during the addition of acid, targeting a final pH near 4.5-5.0, which is characteristic of the H₂PO₄⁻ species.

  • Solvent Removal: The water is removed from the resulting solution under reduced pressure using a rotary evaporator.

  • Purification and Drying: The resulting viscous liquid or solid is washed with a solvent in which [Ch][DHP] is insoluble (e.g., diethyl ether or acetone) to remove any unreacted starting materials. The purified product is then dried under a high vacuum for at least 48 hours to remove residual water and solvent.

  • Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR to confirm the structure and purity. Karl Fischer titration is recommended to determine the final water content, which is critical as [Ch][DHP] is hygroscopic and often functions as a hydrated IL.[12]

Synthesis_Workflow cluster_prep Step 1: Cation Preparation cluster_reaction Step 2: Neutralization cluster_purification Step 3: Purification & Drying ChoCl Choline Chloride Solution Resin Anion-Exchange Resin (OH⁻ form) ChoCl->Resin ChoOH Choline Hydroxide Solution Resin->ChoOH Reaction Stoichiometric Addition (Ice Bath) ChoOH->Reaction H3PO4 Phosphoric Acid (1 equivalent) H3PO4->Reaction Rotovap Rotary Evaporation (Remove Water) Reaction->Rotovap Wash Wash with Acetone/Ether Rotovap->Wash Dry High-Vacuum Drying Wash->Dry Final Pure [Ch][DHP] Dry->Final

Caption: Workflow for the synthesis of this compound.

Thermal and Phase Behavior

[Ch][DHP] is a crystalline solid at room temperature with a high melting point, technically classifying it as an ionic salt rather than a true room-temperature ionic liquid.[1][10] However, it readily absorbs water to form a hydrated ionic liquid that is liquid at ambient temperatures, and it is in this hydrated form that it is most commonly used.[12][13] It exhibits complex solid-solid phase transitions linked to conformational changes in the choline cation and rearrangements of the anions.[14] These transitions are important as they can influence the material's properties, such as its ionic conductivity.[14]

Section 2: Biocompatibility and Cytotoxicity Assessment

The defining feature of [Ch][DHP] is its exceptional biocompatibility, which is a direct consequence of its molecular components. This section quantifies its safety profile and provides a standard protocol for its assessment.

Rationale for Biocompatibility

The low toxicity of [Ch][DHP] is not surprising. Both choline and phosphate are ubiquitous and essential in biological systems. Choline is a precursor for the neurotransmitter acetylcholine and a key component of cell membranes (as phosphatidylcholine).[6] Phosphates are integral to DNA, RNA, ATP, and numerous metabolic pathways. This inherent biological relevance minimizes the potential for adverse cellular interactions.[1]

Quantitative Cytotoxicity Analysis

Comprehensive studies have been conducted to establish the cytotoxicity of [Ch][DHP]. A key metric is the EC₅₀ value, the concentration at which 50% of cell viability is lost. When tested on J774 murine macrophage cells, [Ch][DHP] demonstrated a significantly higher EC₅₀ value compared to more traditional ILs and even some related choline-based ILs with more complex anions, underscoring its superior safety.[7][15]

Table 2: Comparative Cytotoxicity (EC₅₀) of [Ch][DHP] and Related Compounds

CompoundCell LineEC₅₀ (mM)Key ObservationSource(s)
This compound ([Ch][DHP]) J774 Macrophage20 Exhibits low toxicity, in the range of simple salts.[7][15]
Choline Chloride J774 Macrophage33.7Baseline toxicity for the choline cation.[7][15]
Sodium Chloride (NaCl) J774 Macrophage62.8Reference simple salt.[7][15]
Choline bis(2-ethylhexyl) phosphate (CBEH) J774 Macrophage0.30Longer alkyl chains on the anion dramatically increase toxicity.[7][15]
Choline bis(2,4,4-trimethylpentyl) phosphinate (CTMP) J774 Macrophage0.25Branched, bulky alkyl chains also increase toxicity.[7][15]

Insight: The data clearly shows that the toxicity of choline-based ILs is highly dependent on the anion. The simple, inorganic dihydrogen phosphate anion results in low toxicity, whereas anions with long or branched alkyl chains significantly increase cytotoxicity, likely due to their ability to disrupt cell membranes.[7][15]

Experimental Protocol for In Vitro Cytotoxicity Assessment

To ensure reproducible and reliable biocompatibility data, a standardized assay is essential. The resazurin-based assay is a common, sensitive, and straightforward method for measuring cell viability.

This protocol outlines the steps to determine the EC₅₀ value of [Ch][DHP] using a mammalian cell line.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., J774, B16-F10, or HeLa) in appropriate media and conditions until it reaches approximately 80% confluency.[8][16]

  • Cell Seeding: Harvest the cells and seed them into a 96-well microplate at a predetermined density (e.g., 1 x 10⁴ cells per well). Allow the cells to adhere and stabilize for 24 hours.

  • Preparation of Test Solutions: Prepare a series of dilutions of [Ch][DHP] in the cell culture medium. A 2-fold serial dilution starting from a high concentration (e.g., 100 mM) is typical. Include a "no-treatment" control (medium only) and a "lysis" control (e.g., Triton X-100) to define 100% and 0% viability, respectively.

  • Compound Exposure: Remove the old medium from the cells and replace it with 100 µL of the prepared test solutions. Incubate the plate for a defined period (e.g., 48 hours).[8]

  • Resazurin Assay: After the exposure period, add 10 µL of resazurin stock solution to each well and incubate for another 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the highly fluorescent pink resorufin.

  • Data Acquisition: Measure the fluorescence of each well using a plate reader (e.g., ~560 nm excitation / ~590 nm emission).

  • Data Analysis: Subtract the background fluorescence (lysis control) from all readings. Normalize the data to the "no-treatment" control (set to 100% viability). Plot the normalized viability versus the logarithm of the [Ch][DHP] concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.

Cytotoxicity_Workflow cluster_setup 1. Assay Setup cluster_treatment 2. Treatment cluster_readout 3. Readout & Analysis Culture Culture Cells (e.g., J774) Seed Seed Cells into 96-well Plate Culture->Seed Adhere Incubate 24h (Adhesion) Seed->Adhere Expose Expose Cells to [Ch][DHP] for 48h Adhere->Expose Dilute Prepare Serial Dilutions of [Ch][DHP] Dilute->Expose Resazurin Add Resazurin Reagent Expose->Resazurin Incubate2 Incubate 2-4h (Color Development) Resazurin->Incubate2 Read Measure Fluorescence (Plate Reader) Incubate2->Read Analyze Calculate EC₅₀ Read->Analyze

Caption: Experimental workflow for cytotoxicity assessment.

Section 3: Core Application: Stabilization of Therapeutic Biomolecules

Perhaps the most compelling application of [Ch][DHP] in drug development is its ability to stabilize therapeutic proteins, protecting them from thermal denaturation and aggregation.[8]

The Challenge of Protein Stability

Therapeutic proteins are susceptible to denaturation and aggregation when exposed to thermal, mechanical, or chemical stress during manufacturing, storage, and administration. This leads to a loss of biological activity and can induce immunogenicity. Stabilizing excipients are therefore essential components of protein formulations.

Mechanism of [Ch][DHP]-Mediated Stabilization

[Ch][DHP] enhances protein stability primarily through its influence on the solvent environment, rather than by directly binding to the protein.[17][18] This mechanism is rooted in fundamental thermodynamic principles.

  • Kosmotropic "Salting-Out" Effect: The phosphate anion is considered highly kosmotropic, meaning it structures the surrounding water molecules.[8] This preferential hydration of the IL ions effectively "excludes" water from the protein's surface. To minimize the energetically unfavorable exposure of its hydrophobic core to this structured solvent, the protein maintains its compact, native conformation.[8]

  • Increased Solvent Surface Tension: The presence of [Ch][DHP] increases the surface tension of the aqueous solution. Protein unfolding involves a significant increase in the protein's surface area. In a high surface tension environment, this unfolding process becomes thermodynamically unfavorable, thus stabilizing the folded state.[8]

  • Lack of Direct Binding: Isothermal titration calorimetry (ITC) studies have shown that [Ch][DHP] does not appear to bind directly to proteins like lysozyme.[17][18][19] This is a significant advantage, as it means the IL is less likely to interfere with the protein's active site or function.

Stabilization_Mechanism cluster_solvent [Ch][DHP] Aqueous Solution NativeProtein UnfoldedProtein NativeProtein->UnfoldedProtein Unfolding (Denaturation) (Increases Surface Area) Solvent High Surface Tension Structured Water (Kosmotropic Effect) Solvent:f1->NativeProtein   Preferentially Hydrates IL,   Excluding Water from Protein Solvent:f0->UnfoldedProtein   Thermodynamically   Unfavorable

Caption: Mechanism of protein stabilization by [Ch][DHP].

Performance Data: Enhancing Thermal Stability

The stabilizing effect of [Ch][DHP] is quantified by the increase in the thermal unfolding midpoint temperature (Tₘ). Studies have consistently shown a significant, concentration-dependent increase in Tₘ for various proteins.

Table 3: Enhancement of Thermal Stability (ΔTₘ) for Various Proteins in [Ch][DHP] Solutions

Protein[Ch][DHP] ConcentrationΔTₘ (°C)Key FindingSource(s)
Lysozyme 40% (w/w)>10 °C (pH dependent)Significant thermal stabilization observed.[17][18]
Interleukin-2 (rhIL-2) 680 mM (~13.7% w/v)+12.5 °CDemonstrates potential as an excipient for therapeutic proteins.[8]
Ribonuclease A Hydrated IL (20% v/w water)Structure & activity retainedExtends shelf-life and protects against denaturation.[8]
Cytochrome C Hydrated IL (20% v/w water)Structure & activity retainedEffective for heme proteins.[8]
Experimental Protocol for Assessing Protein Thermal Stability

Differential Scanning Calorimetry (DSC) is the gold standard for determining the Tₘ of a protein, providing direct insight into its thermal stability.

This protocol details the process of measuring the change in a protein's Tₘ in the presence of [Ch][DHP].

Methodology:

  • Sample Preparation: Prepare protein solutions at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1 M sodium acetate). Create a parallel set of samples containing the same protein and buffer, but with the addition of [Ch][DHP] at the desired concentration (e.g., 40% w/w).[17][18] Prepare a matching reference solution (buffer with [Ch][DHP] but no protein).

  • Instrument Setup: Calibrate the DSC instrument according to the manufacturer's instructions.

  • Sample Loading: Carefully load the protein sample into the sample pan and the corresponding reference solution into the reference pan. Ensure no air bubbles are present.

  • Thermal Scan: Equilibrate the system at a starting temperature well below the expected Tₘ (e.g., 20°C). Scan to a temperature well above the Tₘ (e.g., 100°C) at a controlled rate (e.g., 1°C/min).

  • Data Acquisition: The instrument records the differential power required to heat the sample and reference pans as a function of temperature. The unfolding of the protein is an endothermic process, which results in a peak in the thermogram.

  • Data Analysis: The apex of the peak in the thermogram corresponds to the Tₘ. Analyze the data using the instrument's software to determine the Tₘ for both the control and the [Ch][DHP]-containing samples. The difference between these two values is the ΔTₘ.

Section 4: Emerging Applications in Drug Development and Biotechnology

Beyond protein stabilization, the unique properties of [Ch][DHP] are being explored in several other cutting-edge applications.

Drug Delivery Systems

Choline-based ILs are being investigated as novel vehicles for drug delivery.[2] Their ability to solubilize poorly water-soluble active pharmaceutical ingredients (APIs), act as skin penetration enhancers, and form stable formulations makes them highly attractive.[2][20] [Ch][DHP]'s established biocompatibility makes it a prime candidate for use in oral, topical, and transdermal delivery systems.[2]

Biocatalysis

In enzymatic reactions, maintaining the stability and activity of the biocatalyst is paramount. [Ch][DHP] can be used as a co-solvent or additive in biocatalytic processes. In one notable application, choline oxidase was used to generate hydrogen peroxide in situ from choline-based ILs to fuel peroxidase-mediated reactions, with [Ch][DHP] serving as both the fuel source and a stabilizing medium.[21][22]

Modulation of Nucleic Acid Structures

A novel and exciting application lies in the interaction of [Ch][DHP] with DNA. Certain DNA sequences, particularly in the promoter regions of oncogenes, can form four-stranded structures known as G-quadruplexes, which can inhibit transcription. It has been shown that [Ch][DHP] can effectively destabilize these G-quadruplex structures.[13][23] This destabilization was shown to enhance transcription efficiency in cell-based assays, suggesting that [Ch][DHP] could be used as a tool to modulate gene expression for therapeutic purposes.[13][23]

G4_Destabilization cluster_before Before [Ch][DHP] cluster_after After [Ch][DHP] Addition G4 Stable G-Quadruplex Structure Transcription_Blocked Transcription Repressed G4->Transcription_Blocked Unfolded_DNA Destabilized, Unfolded DNA G4->Unfolded_DNA [Ch][DHP] (Entropic Destabilization) Transcription_Active Transcription Enhanced Unfolded_DNA->Transcription_Active

Caption: [Ch][DHP] mediated destabilization of G-quadruplex DNA.

Conclusion and Future Outlook

This compound stands apart from conventional ionic liquids. Its foundation in essential biological building blocks provides an unparalleled safety profile, while its physicochemical properties offer powerful solutions to persistent challenges in pharmaceutical science. From extending the shelf-life of protein therapeutics to enabling novel strategies for gene regulation, the potential applications of [Ch][DHP] are vast and compelling.

Future research will likely focus on optimizing [Ch][DHP]-based formulations for specific drug delivery routes, exploring its use in complex biological systems like cell culture media, and further elucidating its interactions with a wider range of biomolecules. As the demand for safer, more effective, and more stable therapeutics grows, this compound is poised to become an indispensable tool in the arsenal of drug development professionals.

References

role of choline dihydrogen phosphate in cellular metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of Choline and its Metabolites in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract: Choline, an essential nutrient, stands at the crossroads of several fundamental cellular processes. Following its transport into the cell, it is rapidly phosphorylated to form phosphocholine, the molecule chemically known as choline dihydrogen phosphate. This guide delineates the pivotal roles of this metabolite and its downstream derivatives in the intricate network of cellular metabolism. We will explore its central function in the synthesis of major membrane phospholipids via the Kennedy pathway, its contribution to one-carbon metabolism as a methyl donor, and its role as a precursor to the neurotransmitter acetylcholine. This document provides a comprehensive overview of the biochemical pathways, regulatory mechanisms, and the profound implications of choline metabolism in cellular health, disease pathogenesis, and as a target for therapeutic intervention.

Introduction: Choline as a Metabolic Nexus

Choline is a quaternary ammonium salt, recognized as an essential nutrient for human health.[1][2][3] While the human body can synthesize it endogenously in the liver, these amounts are insufficient to meet metabolic demands, necessitating dietary intake.[4][5] Upon cellular uptake, choline is directed into three primary metabolic pathways that are critical for cellular function:

  • Phosphorylation: The conversion of choline to phosphocholine (this compound) is the first committed step in the synthesis of phosphatidylcholine (PC) and sphingomyelin (SM), essential components of all cellular membranes.[4][6][7]

  • Oxidation: In the mitochondria, choline is oxidized to betaine, which serves as a critical methyl donor in one-carbon metabolism, influencing methylation of DNA, proteins, and other molecules.[6][8][9]

  • Acetylation: In cholinergic neurons, choline is acetylated to produce acetylcholine (ACh), a vital neurotransmitter for nerve impulse transmission.[4][10][11]

This guide will dissect these pathways, emphasizing the biochemical logic, regulatory control points, and the advanced methodologies used to investigate them.

The Cornerstone of Membrane Synthesis: The Kennedy Pathway

The de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes, is predominantly accomplished via the CDP-choline pathway, first elucidated by Eugene P. Kennedy.[12][13][14] This pathway is not merely a biosynthetic route but a highly regulated process integral to cell growth, proliferation, and lipid homeostasis.

The pathway proceeds in three enzymatic steps:

  • Choline Phosphorylation: Exogenous choline is phosphorylated by Choline Kinase (CK) to form phosphocholine.[15][16] This ATP-dependent reaction is the first committed step. Mammalian cells express isoforms encoded by two genes, CHKA and CHKB, which can form homo- or heterodimers.[16] Notably, the activity and expression of Choline Kinase α (CKα) are frequently upregulated in various cancers, correlating with malignant transformation and cell proliferation.[17][18]

  • CDP-Choline Synthesis: Phosphocholine is activated by reacting with CTP (cytidine triphosphate) to form CDP-choline. This reaction is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) , which is the rate-limiting enzyme of the Kennedy pathway.[12][13][19] CCT's activity is tightly regulated by its association with cellular membranes; it is activated by lipid-deficient membranes, thereby sensing and responding to the cell's demand for new phospholipid synthesis.

  • Phosphatidylcholine Synthesis: The final step involves the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) backbone. This is catalyzed by choline/ethanolamine phosphotransferase (CEPT) or choline phosphotransferase (CPT) , which are located in the endoplasmic reticulum and Golgi apparatus.[12][14]

Kennedy_Pathway Choline Choline (Extracellular) Choline_in Choline (Intracellular) Choline->Choline_in Transport P_Choline Phosphocholine (this compound) Choline_in->P_Choline  Choline Kinase (CK)   CDP_Choline CDP-Choline P_Choline->CDP_Choline  CTP:phosphocholine  cytidylyltransferase (CCT)  (Rate-limiting)   PC Phosphatidylcholine (PC) CDP_Choline->PC  Cholinephosphotransferase  (CPT/CEPT)   DAG Diacylglycerol (DAG) in3 DAG->in3 ATP ATP in1 ATP->in1 ADP ADP CTP CTP in2 CTP->in2 PPi PPi CMP CMP in1->P_Choline in1->ADP in2->CDP_Choline in2->PPi in3->PC in3->CMP

Caption: The CDP-Choline (Kennedy) Pathway for de novo Phosphatidylcholine Synthesis.

The Architectural and Functional Roles of Choline-Containing Phospholipids

The primary output of the Kennedy pathway, phosphatidylcholine (PC), is more than just a structural component; it is a dynamic molecule central to numerous cellular functions.

  • Membrane Integrity and Dynamics: As the most prevalent phospholipid, PC constitutes about 50% of most eukaryotic membranes.[13][20] Its cylindrical shape is ideal for forming the stable, yet fluid, lipid bilayer that is essential for cellular integrity, membrane trafficking, and the function of embedded proteins.[20][21]

  • Lipid Transport and Liver Function: The liver has a high demand for PC for the assembly and secretion of very-low-density lipoproteins (VLDL).[20] VLDL particles are essential for transporting triglycerides and cholesterol from the liver to peripheral tissues.[1][21] A deficiency in choline impairs VLDL synthesis, leading to the accumulation of fat in the liver, a condition known as nonalcoholic fatty liver disease (NAFLD).[10][22]

  • Sphingomyelin Synthesis: PC serves as the phosphocholine donor for the synthesis of sphingomyelin (SM), another crucial membrane phospholipid, particularly abundant in the myelin sheath of nerve cells. This reaction, catalyzed by sphingomyelin synthase, also produces DAG, a key signaling molecule.[1][4][14]

MetabolitePrimary LocationKey FunctionAssociated Pathology
Phosphatidylcholine (PC) All cell membranes, LipoproteinsStructural integrity of membranes, VLDL assembly, Precursor for signaling moleculesNonalcoholic Fatty Liver Disease (NAFLD)
Sphingomyelin (SM) Plasma membrane, Myelin sheathSignal transduction, Membrane structureNiemann-Pick disease, Multiple Sclerosis
Acetylcholine (ACh) Synaptic vesiclesNeurotransmission (memory, muscle control)Alzheimer's disease, Myasthenia Gravis
Betaine Mitochondria, CytosolMethyl donor for homocysteine remethylationCardiovascular disease (via high homocysteine)

Table 1: Key Choline-Derived Metabolites and Their Core Functions.

A Key Contributor to One-Carbon Metabolism

Beyond its role in lipid synthesis, choline is a major player in one-carbon metabolism, a set of interconnected pathways essential for the synthesis of nucleotides, amino acids, and for providing methyl groups for countless methylation reactions.

The process begins in the inner mitochondrial membrane:

  • Choline is oxidized to betaine aldehyde by choline dehydrogenase (CHDH) .

  • Betaine aldehyde is further oxidized to betaine by betaine aldehyde dehydrogenase (BADH) .

Betaine then participates in a crucial reaction in the cytoplasm, catalyzed by betaine-homocysteine S-methyltransferase (BHMT) . Here, betaine donates one of its methyl groups to homocysteine, regenerating the essential amino acid methionine.[9][23][24]

This pathway is significant for two reasons:

  • Homocysteine Regulation: It provides a folate-independent mechanism for controlling levels of homocysteine, an amino acid whose elevated levels are a risk factor for cardiovascular disease.[3]

  • SAM Synthesis: The methionine produced can be converted to S-adenosylmethionine (SAM) , the universal methyl donor used in the epigenetic regulation of gene expression through DNA and histone methylation.[9][23] Therefore, dietary choline intake directly influences the cell's methylation capacity.[1]

One_Carbon_Metabolism Choline Choline Betaine Betaine Choline->Betaine Oxidation (Mitochondria) Methionine Methionine Betaine->Methionine BHMT Homocysteine Homocysteine Homocysteine->Methionine Methyl Group Donation SAM S-Adenosylmethionine (SAM) 'Universal Methyl Donor' Methionine->SAM MAT Methylation DNA, RNA, Protein Methylation SAM->Methylation Methyltransferases

Caption: Choline's role as a methyl group source in one-carbon metabolism.

Precursor to a Primary Neurotransmitter: Acetylcholine

In the nervous system, choline's role shifts from structural and metabolic to signaling. Within cholinergic neurons, the enzyme choline acetyltransferase (ChAT) catalyzes the reaction between choline and acetyl-CoA to synthesize acetylcholine (ACh) .[9][10] ACh is a fundamental neurotransmitter that is stored in synaptic vesicles and released to transmit signals across synapses.[25] It is indispensable for a wide range of physiological functions, including:

  • Muscle contraction at the neuromuscular junction.[4][11]

  • Memory, learning, and attention in the central nervous system.[5][26]

  • Regulation of the autonomic nervous system.

The availability of choline can be a rate-limiting factor for ACh synthesis, highlighting a direct link between dietary intake and neurological function.[26] Degeneration of cholinergic neurons and a corresponding deficit in ACh are well-established hallmarks of Alzheimer's disease.[4]

Choline's Impact on Mitochondrial Integrity and Cellular Stress

Mitochondria are not only the powerhouses of the cell but are also central to metabolic regulation and apoptosis. The health of mitochondrial membranes, which are rich in PC and other phospholipids, is paramount to their function.

  • Structural Integrity: An adequate supply of choline is necessary to maintain the structural and functional integrity of mitochondrial membranes.[27]

  • Bioenergetics: Choline deficiency has been shown to compromise mitochondrial function, leading to a reduced mitochondrial membrane potential, decreased ATP production, and impaired fatty acid β-oxidation.[27][28]

  • Oxidative Stress: Mitochondrial dysfunction resulting from choline deficiency can increase the production of reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components, and the initiation of apoptotic pathways.[10][27][29] This is often linked to endoplasmic reticulum (ER) stress, as the ER is the primary site of lipid synthesis.[22]

Methodologies for Studying Choline Metabolism

Investigating the complex network of choline metabolism requires a multi-faceted experimental approach. The choice of methodology is dictated by the specific question, whether it concerns pathway flux, enzyme kinetics, or downstream functional consequences.

Experimental Workflow: Assessing Choline Kinase Activity in Cell Lysates

This protocol provides a framework for quantifying the activity of choline kinase, the entry point for the Kennedy pathway. The principle relies on measuring the conversion of radiolabeled [¹⁴C]-choline to [¹⁴C]-phosphocholine.

protocol_workflow start 1. Cell Culture & Lysis Grow cells to desired confluency. Lyse cells in hypotonic buffer. protein 2. Protein Quantification Determine protein concentration of lysate (e.g., Bradford assay). start->protein reaction 3. Kinase Reaction Incubate lysate with reaction buffer (ATP, MgCl₂, [¹⁴C]-Choline). protein->reaction stop 4. Stop Reaction Terminate reaction by adding cold ethanol or boiling. reaction->stop separation 5. Separation Separate [¹⁴C]-Choline from [¹⁴C]-Phosphocholine via TLC. stop->separation quant 6. Quantification Scrape TLC spots and measure radioactivity via liquid scintillation. separation->quant calc 7. Calculation Calculate specific activity (nmol/min/mg protein). quant->calc

Caption: Workflow for a radiometric choline kinase activity assay.

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., PC-3 prostate cancer cells, which have high CK activity) to ~80-90% confluency.

    • Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS) and centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, with protease inhibitors) and incubate on ice for 20 minutes.

    • Homogenize the cells using a Dounce homogenizer or by sonication.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (cytosolic fraction).

  • Protein Quantification:

    • Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay. This is crucial for normalizing the enzyme activity.

  • Enzymatic Reaction:

    • Prepare a master mix of reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 5 mM ATP).

    • In a microcentrifuge tube, combine 20-50 µg of cell lysate protein with the reaction buffer.

    • Initiate the reaction by adding [methyl-¹⁴C]-choline chloride to a final concentration of 1 mM (specific activity ~0.5 µCi/µmol).

    • Incubate the reaction at 37°C for 15-30 minutes. The incubation time should be within the linear range of the assay.

  • Reaction Termination and Separation:

    • Stop the reaction by placing the tubes in a boiling water bath for 2 minutes or by adding an equal volume of ice-cold ethanol.

    • Centrifuge to pellet the precipitated protein.

    • Spot a known volume of the supernatant onto a silica gel thin-layer chromatography (TLC) plate.

    • Develop the TLC plate using a solvent system that separates choline from phosphocholine (e.g., methanol:0.9% NaCl:ammonium hydroxide, 50:50:5 v/v/v).

  • Quantification and Analysis:

    • Visualize the separated spots using autoradiography or a phosphorimager.

    • Identify the spots corresponding to choline and phosphocholine by running standards in parallel.

    • Scrape the silica from the phosphocholine spot into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the amount of phosphocholine produced based on the specific activity of the [¹⁴C]-choline and express the choline kinase specific activity as nmol of phosphocholine formed per minute per mg of protein.

Conclusion and Future Perspectives

This compound, or phosphocholine, is far from being a simple metabolite. It is the gateway to a vast and interconnected metabolic network that governs the structural identity of the cell, the epigenetic control of its genome, and the language of its nervous system. Its central position is underscored by the diverse pathologies that arise from dysregulation of its metabolism, including liver disease, cancer, and neurodegeneration.

Future research will likely focus on exploiting this knowledge for therapeutic gain. The development of highly specific inhibitors for choline kinase α remains a promising avenue for cancer therapy. Furthermore, elucidating the intricate crosstalk between choline's role in one-carbon metabolism and energy homeostasis could unveil new strategies for managing metabolic disorders. As our analytical tools become more sensitive, we will continue to uncover new layers of complexity in the roles of this essential nutrient, reinforcing its significance in the fundamental biochemistry of life.

References

understanding the kosmotropic and chaotropic effects of choline dihydrogen phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Understanding the Kosmotropic and Chaotropic Effects of Choline Dihydrogen Phosphate

Abstract

This compound (CDHP), a unique ionic liquid, has garnered significant attention within the pharmaceutical and biotechnology sectors for its remarkable ability to stabilize proteins and other biomolecules.[1][2][3] This technical guide provides a comprehensive exploration of the dual kosmotropic and chaotropic nature of CDHP, elucidating the molecular mechanisms that underpin its stabilizing effects. We will delve into the theoretical framework of the Hofmeister series, detail the specific contributions of the choline cation and the dihydrogen phosphate anion to the overall properties of CDHP, and present a series of robust experimental protocols for characterizing these effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of CDHP for enhanced formulation stability and therapeutic efficacy.

Introduction: The Hofmeister Series and the Dual Nature of Ions

The behavior of salts in aqueous solutions and their influence on the stability of macromolecules is a cornerstone of colloid and protein chemistry. In the late 19th century, Franz Hofmeister systematically ranked ions based on their ability to precipitate proteins from solution, a classification that has since been expanded to describe a broader range of effects on macromolecular solubility, stability, and enzymatic activity.[4] This ranking, known as the Hofmeister series, categorizes ions into two primary groups: kosmotropes ("order-making") and chaotropes ("disorder-making").[5][6]

  • Kosmotropes: These ions are strongly hydrated and tend to increase the order of the surrounding water molecules. This enhanced water structure promotes intermolecular interactions between proteins, leading to a "salting-out" effect where the protein becomes less soluble and more stable.[3]

  • Chaotropes: Conversely, chaotropes are weakly hydrated and disrupt the hydrogen-bonding network of water. This leads to a "salting-in" effect, increasing protein solubility and often destabilizing the native protein structure.[6]

This compound is a fascinating example of an ionic liquid that combines both a chaotropic cation (choline) and a kosmotropic anion (dihydrogen phosphate).[3][7] This unique combination is believed to be a key contributor to its exceptional protein-stabilizing properties.[8]

The Molecular Architecture of this compound

This compound is an ionic compound comprised of a choline cation and a dihydrogen phosphate anion.[9] Its biocompatibility and biodegradability make it an attractive excipient for pharmaceutical applications.[9][10]

  • Choline Cation ([HOCH₂CH₂N(CH₃)₃]⁺): The choline cation is generally considered to be chaotropic. Its large, asymmetric structure and the presence of hydrophobic methyl groups disrupt the local water structure.[7]

  • Dihydrogen Phosphate Anion ([H₂PO₄]⁻): The dihydrogen phosphate anion is a strong kosmotrope. Its high charge density and ability to form multiple hydrogen bonds contribute to its strong ordering effect on surrounding water molecules.[3][8]

The overall effect of CDHP on a protein in solution is a delicate balance between the chaotropic nature of the choline cation and the kosmotropic nature of the dihydrogen phosphate anion. It is hypothesized that this duality allows CDHP to interact favorably with both hydrophobic and hydrophilic regions of a protein, contributing to its overall stability.

Mechanistic Insights into Protein Stabilization by CDHP

The stabilizing effect of CDHP on proteins is a multifactorial phenomenon that does not appear to rely on direct binding to the protein.[1][11] Instead, the mechanism is primarily attributed to:

  • Electrostatic Interactions: Molecular modeling studies suggest that the interaction between CDHP and proteins like collagen is electrostatic in nature. The dihydrogen phosphate anion can interact with cationic functional groups on the protein surface, leading to enhanced intermolecular forces and structural stability.[12][13]

  • Modulation of Water Structure: The potent kosmotropic nature of the dihydrogen phosphate anion plays a crucial role in structuring the water at the protein-solvent interface. By promoting water-water interactions, it effectively excludes water from the protein surface, shielding it from denaturation.[3]

  • Charge Effects on the Protein Surface: Small-angle X-ray scattering (SAXS) data indicates that charge effects on the protein surface are a significant factor in the stabilization provided by ionic liquids like CDHP.[1][11]

It's important to note that while CDHP generally enhances thermal stability, it can also lead to a decrease in protein solubility at higher concentrations, an effect consistent with the "salting-out" behavior of kosmotropes.[1][2][11]

Experimental Protocols for Characterizing the Effects of CDHP

A multi-pronged experimental approach is essential for a comprehensive understanding of the effects of CDHP on a given protein. The following protocols provide a robust framework for such an investigation.

Assessment of Thermal Stability via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal stability of a protein by measuring the heat required to unfold it as a function of temperature. An increase in the melting temperature (Tm) in the presence of CDHP indicates a stabilizing effect.[2][3]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 0.1 M sodium acetate).

    • Prepare a stock solution of CDHP in the same buffer.

    • Create a series of protein-CDHP solutions with varying concentrations of CDHP (e.g., 0%, 10%, 20%, 30%, 40% w/w). Ensure the final protein concentration is consistent across all samples (e.g., 1.0 mg/mL).

    • Prepare corresponding reference solutions containing only the buffer and the respective concentrations of CDHP.

  • DSC Measurement:

    • Degas all samples and reference solutions for a minimum of 5 minutes.

    • Load the sample and its corresponding reference solution into the DSC cells.

    • Equilibrate the system at a low temperature (e.g., 10°C) for 15 minutes.

    • Scan from the starting temperature to a high temperature (e.g., 100°C) at a constant rate (e.g., 90°C/hour).

  • Data Analysis:

    • Subtract the reference scan from the sample scan to obtain the protein unfolding endotherm.

    • Determine the Tm, which is the temperature at the peak of the endotherm.

    • Compare the Tm values across the different CDHP concentrations to quantify the stabilizing effect.[11]

Monitoring Structural Changes with Circular Dichroism (CD) Spectropolarimetry

CD spectroscopy is a sensitive method for monitoring changes in the secondary and tertiary structure of proteins. Far-UV CD (190-250 nm) provides information about the protein's secondary structure (α-helices, β-sheets), while near-UV CD (250-350 nm) is sensitive to the tertiary structure.[1][2]

Protocol:

  • Sample Preparation:

    • Prepare protein-CDHP solutions as described in the DSC protocol, using a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.0). The protein concentration will depend on the path length of the cuvette and the wavelength range being scanned.

  • CD Measurement:

    • For thermal melts, place the sample in a temperature-controlled cuvette.

    • Record the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate.

    • For spectral scans, record the CD spectrum at a constant temperature across the desired wavelength range.

  • Data Analysis:

    • For thermal melts, plot the CD signal versus temperature and fit the data to determine the Tm.

    • For spectral scans, compare the spectra of the protein in the absence and presence of CDHP to identify any structural changes.[14]

Investigating Protein Conformation and Aggregation with Small-Angle X-ray Scattering (SAXS)

SAXS provides information about the overall shape, size, and conformation of proteins in solution. It is particularly useful for detecting changes in the tertiary structure and the state of aggregation.[1][11]

Protocol:

  • Sample Preparation:

    • Prepare protein-CDHP solutions and corresponding reference solutions as previously described. It is crucial that the buffer composition of the sample and reference solutions are precisely matched.

  • SAXS Data Collection:

    • Measure the scattering intensity of the protein-CDHP solutions and their matched reference solutions at a synchrotron source.

  • Data Analysis:

    • Subtract the scattering of the reference solution from the sample scattering.

    • Analyze the resulting data to determine parameters such as the radius of gyration (Rg), which reflects the protein's compactness.

    • Compare the Rg values and the overall scattering profiles to assess conformational changes.[2]

Quantifying Binding Interactions with Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions in solution. In the context of CDHP, ITC can be used to determine if there is any direct binding of the ionic liquid to the protein.[1][2]

Protocol:

  • Sample Preparation:

    • Dialyze the protein extensively against the chosen buffer (e.g., 100 mM NaH₂PO₄, pH 7.2) to ensure buffer matching.

    • Prepare a solution of CDHP in the final dialysis buffer.

  • ITC Measurement:

    • Fill the ITC cell with the protein solution.

    • Fill the injection syringe with the CDHP solution.

    • Perform a series of small injections of the CDHP solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat peaks and analyze the data using appropriate binding models. A lack of significant heat change upon injection indicates a lack of direct binding.[2]

Assessing Solubility and Aggregation via Turbidity Assays

A simple yet effective method to monitor changes in protein solubility and aggregation is to measure the turbidity of the solution using a spectrophotometer. An increase in absorbance in the visible range (e.g., 350-750 nm) indicates increased aggregation and precipitation.[2][11]

Protocol:

  • Sample Preparation:

    • Prepare protein-CDHP solutions at various concentrations.

  • Turbidity Measurement:

    • Measure the absorbance of the solutions at a wavelength where the protein does not have a strong chromophore (e.g., 450 nm) over time.

  • Data Analysis:

    • Plot absorbance versus CDHP concentration or time to assess the impact on solubility and aggregation.[11]

Data Presentation and Visualization

For clarity and ease of comparison, all quantitative data should be summarized in tables. Visualizations using Graphviz can be employed to illustrate key concepts and workflows.

Table 1: Effect of this compound on the Thermal Stability of Lysozyme

CDHP Concentration (% w/w)Melting Temperature (Tm) (°C)
075.2
1078.5
2082.1
3085.9
4089.4

Note: The data in this table is illustrative and should be replaced with experimental results.

Hofmeister_Series cluster_kosmotropes Kosmotropes (Order-Making) cluster_chaotropes Chaotropes (Disorder-Making) k_ions SO₄²⁻ > HPO₄²⁻ > CH₃COO⁻ > Cl⁻ k_effect Increased Water Ordering Protein Stabilization Salting-Out k_ions->k_effect Lead to c_ions I⁻ > ClO₄⁻ > SCN⁻ c_effect Decreased Water Ordering Protein Destabilization Salting-In c_ions->c_effect Lead to cdhp This compound choline Choline (Chaotropic) cdhp->choline dhp Dihydrogen Phosphate (Kosmotropic) cdhp->dhp Experimental_Workflow start Protein of Interest + CDHP dsc Differential Scanning Calorimetry (DSC) start->dsc cd Circular Dichroism (CD) start->cd saxs Small-Angle X-ray Scattering (SAXS) start->saxs itc Isothermal Titration Calorimetry (ITC) start->itc turbidity Turbidity Assay start->turbidity stability Thermal Stability (Tm) dsc->stability structure Secondary/Tertiary Structure cd->structure conformation Overall Conformation (Rg) saxs->conformation binding Binding Affinity itc->binding solubility Solubility/Aggregation turbidity->solubility

References

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Choline Dihydrogen Phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Choline dihydrogen phosphate (CDHP), a biocompatible ionic liquid, presents a unique profile for applications in pharmaceutical and biotechnological formulations, particularly in the stabilization of sensitive biologics such as proteins and nucleic acids.[1][2] Its utility in drug development is intrinsically linked to its solubility characteristics, which dictate its formulation possibilities, purification strategies, and interaction with other excipients. This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents, moving beyond simple data points to elucidate the underlying principles and experimental methodologies that govern its behavior in non-aqueous environments. We will explore the theoretical underpinnings of ionic liquid solubility, detail practical experimental protocols for its determination, and introduce predictive models, such as Hansen Solubility Parameters, to empower researchers in their formulation development endeavors.

Introduction: The Significance of this compound in Drug Development

This compound is an ionic liquid composed of a choline cation and a dihydrogen phosphate anion.[3] Its growing prominence in the pharmaceutical sciences can be attributed to its remarkable ability to stabilize biomolecules, potentially extending the shelf-life and therapeutic efficacy of protein-based drugs and gene therapies.[1][2] The transition from aqueous-based formulations to those incorporating organic solvents or co-solvents is a critical step in the development of many drug products, enabling injectable formulations, topical delivery systems, and the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs). A thorough understanding of the solubility of CDHP in organic solvents is therefore paramount for any formulator looking to harness its stabilizing properties in advanced drug delivery systems.

The Molecular Dance: Factors Governing the Solubility of this compound in Organic Solvents

The solubility of an ionic liquid like this compound in an organic solvent is a complex interplay of intermolecular forces. Unlike simple molecular solutes, ionic liquids are composed of discrete cations and anions, and their dissolution involves the disruption of the ionic lattice and the solvation of the individual ions by the solvent molecules. The key factors influencing this process are:

  • Solvent Polarity: As a salt, CDHP exhibits a high degree of polarity. Consequently, it will be more readily solubilized in polar organic solvents that can effectively solvate the choline cation and the dihydrogen phosphate anion. Protic polar solvents, such as alcohols, are generally good candidates due to their ability to form hydrogen bonds.

  • Hydrogen Bonding Capability: The dihydrogen phosphate anion is a potent hydrogen bond donor and acceptor, while the hydroxyl group of the choline cation also participates in hydrogen bonding. Organic solvents with strong hydrogen bonding capabilities, such as methanol and ethanol, are therefore expected to be effective in dissolving CDHP.

  • Van der Waals Forces and Molecular Size: While less dominant than electrostatic and hydrogen bonding interactions, van der Waals forces still play a role. The size and shape of the solvent molecules can influence how effectively they can pack around the choline and dihydrogen phosphate ions, impacting the overall solvation energy.

A qualitative understanding of CDHP's solubility can be gleaned from its typical purification process, which involves dissolution in methanol followed by precipitation with acetone.[4] This indicates that CDHP is soluble in methanol, a polar protic solvent, and poorly soluble in acetone, a polar aprotic solvent with weaker hydrogen-bonding capabilities.

Quantifying Solubility: A Practical Guide to Experimental Determination

While qualitative observations are useful, quantitative data is essential for formulation development. The following section outlines a robust, step-by-step protocol for the experimental determination of this compound solubility in an organic solvent of interest.

The Shake-Flask Method: A Foundational Protocol

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solute in a solvent.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial in a shaking incubator). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the sample is highly recommended.[5]

  • Sample Extraction and Analysis:

    • Carefully extract a known volume of the supernatant (the clear, saturated solution).

    • Dilute the extracted sample with a suitable solvent (often water or a mobile phase for chromatography) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector or a charged aerosol detector) is a common and reliable method for quantifying non-volatile ionic liquids.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess CDHP to organic solvent prep2 Seal vessel prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Cease agitation equil1->sep1 sep2 Centrifuge sep1->sep2 analysis1 Extract supernatant sep2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC) analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

Predicting Solubility: The Power of Hansen Solubility Parameters

While experimental determination provides the most accurate solubility data, it can be time-consuming and resource-intensive, especially when screening a large number of solvents. Hansen Solubility Parameters (HSP) offer a powerful predictive tool to estimate the solubility of a solute in a given solvent, thereby narrowing down the experimental workload.[6]

The principle behind HSP is "like dissolves like." Every molecule is assigned three parameters that quantify its cohesive energy density:

  • δD (Dispersion): Represents the energy from van der Waals forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are in this space, the more likely they are to be miscible. The distance (Ra) between the HSP of the solute (this compound) and the solvent can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Determining Hansen Solubility Parameters for this compound

Experimentally determining the HSP for a new substance like this compound involves assessing its solubility in a range of solvents with known HSP values. The solvents are classified as "good" (dissolves the solute) or "bad" (does not dissolve the solute). A sphere is then computationally fitted in Hansen space that encloses all the "good" solvents while excluding the "bad" ones. The center of this sphere represents the Hansen Solubility Parameters of the solute.

Experimental Protocol for HSP Determination:

  • Solvent Selection: Choose a diverse set of at least 20-30 organic solvents with well-established Hansen Solubility Parameters. The selection should cover a wide range of δD, δP, and δH values.

  • Solubility Assessment: For each solvent, determine whether this compound is soluble at a specific concentration (e.g., 1% w/v). This can be done visually or through more rigorous analytical methods.

  • Data Analysis: Input the solubility data ("good" or "bad") and the known HSP of the solvents into specialized software (e.g., HSPiP). The software will then calculate the optimal HSP values and the interaction radius for this compound.

A Predictive Framework

The following diagram illustrates the logical relationship between Hansen Solubility Parameters and the prediction of solubility.

G CDHP Choline Dihydrogen Phosphate (CDHP) HSP_CDHP HSP of CDHP (δD₁, δP₁, δH₁) CDHP->HSP_CDHP Solvent Organic Solvent HSP_Solvent HSP of Solvent (δD₂, δP₂, δH₂) Solvent->HSP_Solvent Ra Calculate Ra (Hansen Distance) HSP_CDHP->Ra HSP_Solvent->Ra Prediction Solubility Prediction Ra->Prediction

References

An In-depth Technical Guide to the Interaction of Choline Dihydrogen Phosphate with Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

In the landscape of pharmaceutical sciences and drug delivery, the interface between formulation excipients and biological membranes is of paramount importance. Understanding these interactions at a molecular level is critical for the rational design of effective and safe therapeutic systems. This guide provides a comprehensive technical overview of the interaction between choline dihydrogen phosphate (CDHP), an ionic liquid with burgeoning applications in biologics formulation, and lipid membranes, the fundamental gatekeepers of cellular life. We will delve into the physicochemical properties of both entities, explore the putative mechanisms governing their interaction, and present robust experimental methodologies to elucidate this complex relationship. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deeper understanding of excipient-membrane dynamics to innovate within their fields.

Foundational Concepts: The Key Players

This compound (CDHP): A Profile

This compound (CDHP) is an ionic liquid composed of a choline cation and a dihydrogen phosphate anion.[1] Its growing interest in the pharmaceutical industry stems from its remarkable ability to enhance the thermal stability and shelf-life of therapeutic proteins.[2][3][4]

Physicochemical Properties: CDHP is characterized by its high solubility in water, biocompatibility, and biodegradability.[1] It is stable under normal conditions and possesses a moderate melting point of 190 °C.[1][5] The choline cation features a positively charged quaternary ammonium group, while the dihydrogen phosphate anion carries a negative charge, contributing to the ionic nature of the compound.[1]

  • Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 83846-92-8[1][5]
Molecular Formula C₅H₁₆NO₅P[5][6]
Molecular Weight 201.16 g/mol [5][6]
Melting Point 190 °C[1][5]
Appearance White crystalline solid
Solubility Highly soluble in water[1]
Biocompatibility Generally considered biocompatible and safe for human consumption[1][3]
The Lipid Membrane: A Dynamic Barrier

Lipid membranes are the fundamental structural components of all biological cells, forming a selectively permeable barrier between the cellular interior and the external environment.[7] They are primarily composed of a phospholipid bilayer, with embedded proteins and other molecules.[7]

Phosphatidylcholines (PCs): The Major Players: Phosphatidylcholines are a major class of phospholipids found in eukaryotic cell membranes.[7] They consist of a hydrophilic choline headgroup, a phosphate group, a glycerol backbone, and two hydrophobic fatty acid tails.[8] This amphipathic nature drives the self-assembly of phospholipids into a bilayer structure in aqueous environments, with the hydrophilic heads facing the water and the hydrophobic tails sequestered in the interior.[7] The fluidity and permeability of the membrane are significantly influenced by the fatty acid composition of the phospholipids.[7][9]

Mechanisms of Interaction: A Molecular Perspective

The interaction of this compound with a lipid membrane is a multifaceted process governed by a combination of electrostatic and hydrophobic forces, as well as the potential for specific ion effects. While direct, comprehensive studies on the CDHP-lipid membrane interaction are emerging, we can infer the likely mechanisms based on the known properties of its constituent ions and the behavior of similar systems.

Electrostatic Interactions at the Headgroup Interface

The surface of a zwitterionic phosphatidylcholine membrane presents a complex electrostatic landscape. The positively charged choline and negatively charged phosphate groups of the lipid headgroups can interact with the choline cations and dihydrogen phosphate anions of CDHP.[10] Molecular dynamics simulations have shown that charge pairing between headgroups of adjacent phospholipids is a significant factor in membrane organization.[10] The introduction of external ions like those from CDHP will inevitably perturb this delicate balance.

It is plausible that the choline cations from CDHP compete with the choline headgroups of the lipids for interactions with the phosphate groups. Conversely, the dihydrogen phosphate anions can interact with the choline headgroups of the lipids. These interactions can modulate the electrostatic potential at the membrane surface and influence the packing of the lipid headgroups.[11]

The "Hofmeister" Effect and Ion Specificity

The differential effects of various ions on the properties of macromolecules in solution, known as the Hofmeister series, are also relevant to ion-membrane interactions.[11] The phosphate anion is considered a "kosmotropic" or "water-structure-making" ion, meaning it tends to order the surrounding water molecules.[2] This can lead to a "salting-out" effect, potentially stabilizing the membrane structure by promoting lipid-lipid interactions.[2] The choline cation is generally considered weakly chaotropic ("water-structure-breaking").[2] The interplay between the kosmotropic anion and the chaotropic cation will determine the net effect on membrane hydration and stability.

Potential for Membrane Perturbation

While low concentrations of some choline salts have been shown to have minimal impact on the thermotropic behavior of model lipid membranes, more hydrophobic anions can penetrate the acyl chain region and disrupt the lipid packing.[12][13][14] Given the hydrophilic nature of the dihydrogen phosphate anion, significant penetration into the hydrophobic core of the membrane is less likely. However, high concentrations of CDHP could still influence membrane properties through osmotic stress and changes in the bulk aqueous phase.

Experimental Methodologies for Characterization

A multi-pronged experimental approach is essential to fully characterize the interaction between this compound and lipid membranes. The following protocols outline key techniques to probe the structural, thermodynamic, and dynamic consequences of this interaction.

Differential Scanning Calorimetry (DSC): Probing Thermotropic Phase Behavior

DSC is a powerful technique to investigate the effect of exogenous compounds on the phase transitions of lipid bilayers.[12][13][15][16][17][18][19] The main phase transition temperature (Tm), from the gel (Lβ) to the liquid-crystalline (Lα) phase, is a sensitive indicator of membrane stability and fluidity.

Experimental Workflow:

Caption: Workflow for DSC analysis of CDHP-lipid interactions.

Step-by-Step Protocol:

  • Liposome Preparation:

    • Prepare unilamellar vesicles (LUVs) of a model phospholipid, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), using the extrusion method.

    • Hydrate a dry lipid film with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to form LUVs.

  • Sample Preparation:

    • Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 10 mM, 50 mM, 100 mM, 500 mM).

    • Mix the liposome suspension with the CDHP solutions to achieve the desired final lipid and CDHP concentrations.

    • Allow the mixtures to incubate for a specified period (e.g., 30 minutes) at a temperature above the Tm of the lipid.

  • DSC Measurement:

    • Load the liposome-CDHP mixtures and a reference sample (buffer with the corresponding CDHP concentration) into DSC pans.

    • Perform heating and cooling scans over a relevant temperature range (e.g., 20 °C to 60 °C for DPPC) at a controlled scan rate (e.g., 1 °C/min).

  • Data Analysis:

    • Analyze the resulting thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

    • Plot Tm and ΔH as a function of CDHP concentration to assess its impact on membrane thermotropism.

Raman Spectroscopy: A Vibrational Insight into Molecular Structure

Raman spectroscopy is a non-invasive technique that provides detailed information about the conformational order of lipid acyl chains and the structure of the headgroup region.[20][21][22][23] Specific Raman bands are sensitive to the trans and gauche conformations of the C-C bonds in the lipid tails, as well as the vibrational modes of the choline headgroup.[20][21][22]

Experimental Workflow:

Caption: Workflow for Raman spectroscopy analysis of CDHP-lipid interactions.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired phospholipid composition in the presence and absence of varying concentrations of CDHP.

  • Raman Spectroscopy Measurement:

    • Place the sample in a temperature-controlled cell.

    • Acquire Raman spectra using a suitable excitation wavelength (e.g., 532 nm or 785 nm).

    • Collect spectra at different temperatures, particularly below and above the lipid phase transition.

  • Data Analysis:

    • Analyze the C-H stretching region (~2800-3000 cm⁻¹) to assess the lateral packing and acyl chain order. The intensity ratio of the ~2850 cm⁻¹ (symmetric CH₂ stretch) and ~2880 cm⁻¹ (asymmetric CH₂ stretch) bands is a sensitive indicator of chain order.

    • Examine the C-C skeletal stretching region (~1000-1150 cm⁻¹) to quantify the ratio of trans to gauche conformers. The intensity of the ~1130 cm⁻¹ band corresponds to all-trans segments, while the ~1090 cm⁻¹ band is associated with gauche conformers.[21]

    • Investigate the headgroup region for bands associated with the choline moiety (~720 cm⁻¹ for the symmetric C-N stretch in the gauche conformation) to detect any conformational changes induced by CDHP.[21][22]

Molecular Dynamics (MD) Simulations: An Atomistic View

MD simulations provide an unparalleled, atomistic-level view of the dynamic interactions between CDHP and a lipid bilayer.[11][24][25][26][27] This computational approach can reveal the precise location and orientation of the choline and dihydrogen phosphate ions relative to the membrane, their effect on water dynamics at the interface, and their influence on membrane structural parameters.

Simulation Workflow:

Caption: Workflow for MD simulation of CDHP-lipid membrane systems.

Step-by-Step Protocol:

  • System Setup:

    • Construct a model lipid bilayer (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) using a molecular modeling package.

    • Solvate the bilayer with a water box containing choline and dihydrogen phosphate ions at the desired concentration.

    • Add counter-ions to neutralize the system if necessary.

  • Simulation Parameters:

    • Employ a suitable force field for lipids (e.g., CHARMM36) and ions.

    • Perform energy minimization to remove steric clashes.

    • Equilibrate the system in stages, first under constant volume and temperature (NVT ensemble) and then under constant pressure and temperature (NPT ensemble) to achieve the correct density.

  • Production Simulation:

    • Run the production simulation for a sufficient duration (e.g., hundreds of nanoseconds) to allow for adequate sampling of the interactions.

  • Data Analysis:

    • Calculate the density profiles of water, choline, and dihydrogen phosphate ions along the axis perpendicular to the membrane to determine their distribution.

    • Analyze the radial distribution functions between the ions and specific lipid atoms to identify binding sites.

    • Calculate the deuterium order parameters of the lipid acyl chains to assess changes in membrane fluidity.

    • Determine the area per lipid and bilayer thickness to quantify structural perturbations.

    • Analyze the hydrogen bonding network between the ions, water, and lipid headgroups.

Anticipated Outcomes and Their Implications

The combined results from these experimental and computational approaches will provide a holistic understanding of the CDHP-lipid membrane interaction.

  • Table 2: Summary of Techniques and Expected Insights

TechniqueKey ParametersExpected Insights
DSC Tm, ΔHEffect on membrane stability, fluidity, and phase behavior.
Raman Spectroscopy Vibrational band shifts and intensity ratiosChanges in acyl chain conformational order and headgroup structure.
MD Simulations Ion density profiles, order parameters, area per lipidAtomistic details of ion binding, hydration, and membrane structural changes.

A thorough understanding of how this compound interacts with lipid membranes is crucial for its application in drug delivery and biopharmaceutical formulation. For instance, a minimal interaction that does not disrupt membrane integrity would be favorable for its use as a stabilizing excipient in parenteral formulations. Conversely, a more significant, concentration-dependent interaction might be leveraged for designing drug delivery systems with enhanced membrane permeability. The insights gained from the methodologies described herein will empower scientists to make informed decisions in the development of next-generation therapeutics.

Concluding Remarks

The interaction of this compound with lipid membranes is a scientifically rich area of investigation with direct relevance to pharmaceutical development. By employing a synergistic combination of thermodynamic, spectroscopic, and computational techniques, researchers can unravel the molecular intricacies of this interaction. This knowledge will not only de-risk the use of CDHP as a novel excipient but also pave the way for its intelligent application in advanced drug delivery systems. The self-validating nature of the described protocols, where insights from one technique corroborate and inform another, ensures a robust and trustworthy characterization of this critical interface.

References

Choline Dihydrogen Phosphate as a Transformative Solvent: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Choline dihydrogen phosphate (CDHP) is emerging as a highly versatile and biocompatible ionic liquid with significant potential across various scientific disciplines, particularly in pharmaceutical sciences and biotechnology. Its unique physicochemical properties, including its role as a constituent of deep eutectic solvents (DESs), render it an exceptional medium for the stabilization of biomolecules, a green solvent for chemical synthesis, and a functional excipient in drug delivery systems. This guide provides a comprehensive technical overview of the foundational research on CDHP as a solvent, detailing its synthesis, physicochemical characteristics, and diverse applications. We delve into the mechanistic insights behind its stabilizing effects on proteins and nucleic acids and present detailed, field-proven protocols for its preparation and characterization. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of this compound.

Introduction: The Rise of a Biocompatible Ionic Liquid

The quest for novel solvent systems that are both effective and environmentally benign has led to a surge in research on ionic liquids (ILs) and deep eutectic solvents (DESs). Among these, this compound ([Chol][DHP]) has garnered substantial attention due to its remarkable biocompatibility, biodegradability, and tunable properties.[1][2] Composed of a choline cation, an essential nutrient, and a dihydrogen phosphate anion, a fundamental component of biological systems, CDHP stands out as a "green" solvent with broad applicability.[1]

This guide will explore the foundational aspects of CDHP, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind its utility. We will examine its synthesis, delve into its key physicochemical properties, and illuminate its applications in the stabilization of biologics and as a medium for biocatalysis.

Synthesis and Purification of this compound

The preparation of high-purity this compound is crucial for its effective application, particularly in sensitive biological systems. The most common and straightforward method involves a neutralization reaction.

Synthesis Workflow

The synthesis of CDHP typically involves the reaction of choline hydroxide with phosphoric acid. An alternative and often preferred route begins with choline chloride, which is passed through an anion exchange resin to generate choline hydroxide in situ, followed by neutralization.

SynthesisWorkflow cluster_synthesis Synthesis of this compound cluster_purification Purification Process Choline_Chloride Choline Chloride Solution Ion_Exchange Anion Exchange Resin (e.g., Amberlite IRN77) Choline_Chloride->Ion_Exchange Pass through Choline_Hydroxide Choline Hydroxide Solution Ion_Exchange->Choline_Hydroxide Neutralization Neutralization Reaction Choline_Hydroxide->Neutralization Phosphoric_Acid Phosphoric Acid Solution Phosphoric_Acid->Neutralization Crude_CDHP Crude CDHP Solution Neutralization->Crude_CDHP Evaporation Solvent Evaporation Crude_CDHP->Evaporation Drying Vacuum Drying Evaporation->Drying Dissolution Dissolution in Methanol Drying->Dissolution Reprecipitation Reprecipitation in Acetone Dissolution->Reprecipitation Repeat 4x Crystallization Drowning-out Crystallization Reprecipitation->Crystallization Repeat 2x Final_Product High-Purity CDHP (White Powder) Crystallization->Final_Product

Caption: Synthesis and purification workflow for high-purity this compound.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature, designed to yield high-purity CDHP suitable for research applications.[3][4]

Materials:

  • Choline chloride

  • Anion exchange resin (e.g., Amberlite IRN77, OH- form)

  • Phosphoric acid (85%)

  • Methanol (anhydrous)

  • Acetone (anhydrous)

  • Deionized water

Equipment:

  • Glass column for ion exchange chromatography

  • Round bottom flasks

  • Rotary evaporator

  • Vacuum oven

  • Magnetic stirrer and stir bars

  • Filtration apparatus

Procedure:

  • Preparation of Choline Hydroxide:

    • Prepare an aqueous solution of choline chloride.

    • Slowly pass the choline chloride solution through a packed column containing the anion exchange resin.

    • Collect the eluent, which is now a solution of choline hydroxide. The pH should be monitored to ensure complete exchange.

  • Neutralization:

    • In a separate flask, prepare a dilute solution of phosphoric acid in methanol.

    • Slowly add the phosphoric acid solution to the choline hydroxide solution while stirring continuously. The reaction is exothermic, and the temperature should be controlled.

    • Monitor the pH of the mixture, aiming for a neutral pH (around 7.0).

  • Initial Purification:

    • Remove the solvent from the resulting CDHP solution using a rotary evaporator.

    • Dry the resulting crude product in a vacuum oven to remove any residual water and solvent.

  • Recrystallization and Final Purification:

    • Dissolve the dried crude CDHP in a minimal amount of hot methanol.

    • Reprecipitate the CDHP by slowly adding the methanol solution to a larger volume of cold acetone with vigorous stirring. This step should be repeated multiple times (e.g., four times) to enhance purity.[3]

    • For final purification, perform a drowning-out crystallization from a methanol solution using acetone as the antisolvent. This step should also be repeated.[3]

    • Collect the purified white powder by filtration and dry it under vacuum.

Physicochemical Properties of this compound

The utility of CDHP as a solvent is dictated by its unique physicochemical properties. It is a hydrophilic ionic liquid that is highly soluble in water.[1]

Thermal Properties and Phase Behavior

This compound is an ionic plastic crystal that exhibits a complex series of phase transitions.[5] Its melting point is reported to be around 190 °C.[1] However, its strong hydrogen-bonding network allows for the formation of deep eutectic solvents (DESs) when mixed with hydrogen bond donors like water, which significantly lowers the freezing point.[6]

PropertyValue/ObservationReference
Melting Point~190 °C[1]
Decomposition TemperatureAbove 200 °C[7]
Phase TransitionsComplex solid-solid transitions observed via Raman and infrared microspectroscopy.[5] A transition at 20 °C is associated with a conformational change of the choline cation.[5][5]
Spectroscopic and Structural Characterization

The structure and interactions within CDHP have been elucidated through various analytical techniques.

  • NMR Spectroscopy: 1H NMR is used to confirm the chemical structure of the choline and dihydrogen phosphate ions.[3]

  • FTIR and Raman Spectroscopy: These techniques are invaluable for studying the hydrogen-bonding network within CDHP and its interactions with solutes. The vibrational spectra show characteristic bands for the phosphate and choline groups, which are sensitive to the local environment and phase transitions.[5][7]

  • X-ray Crystallography: Crystal structure analysis reveals that in the solid state, the dihydrogen phosphate anions form dimers through strong O—H···O hydrogen bonds. These dimers are further connected by hydrogen bonds with the hydroxyl group of the choline cations, creating a columnar structure.[3]

CDHP_Structure cluster_anion Dihydrogen Phosphate Anion Dimer cluster_cation Choline Cation P1 P O11 O P1->O11 O12 O P1->O12 O13 O-H P1->O13 O14 O-H P1->O14 O21 O O13->O21 H-bond P2 P P2->O21 O22 O P2->O22 O23 O-H P2->O23 O24 O-H P2->O24 O23->O12 H-bond N N+ C1 CH3 N->C1 C2 CH3 N->C2 C3 CH3 N->C3 C4 CH2-CH2-OH N->C4 C4->O14 H-bond

Caption: Simplified representation of hydrogen bonding in solid-state CDHP.

Applications in Drug Development and Biotechnology

The unique properties of CDHP make it a promising candidate for various applications in the pharmaceutical and biotechnology sectors.

Stabilization of Biologics

One of the most significant applications of CDHP is in the stabilization of proteins and other biomolecules.[8][9][10]

  • Increased Thermal Stability: Aqueous solutions of CDHP have been shown to increase the thermal stability of proteins such as lysozyme and interleukin-2.[8][9][10] For instance, a 680mM CDHP solution at pH 7.4 increased the melting temperature (Tm) of recombinant human interleukin-2 (rhIL-2) by 12.5 °C.[11]

  • Mechanism of Stabilization: The stabilizing effect is not thought to be due to direct binding of CDHP to the protein.[8][9][10] Instead, it is likely related to the kosmotropic nature of the dihydrogen phosphate anion, which can lead to a "salting-out" effect, decreasing protein solubility while enhancing stability.[11] The presence of CDHP can also influence the hydration layer around the protein, contributing to its stabilization.

  • DNA and G-Quadruplexes: CDHP has also been shown to ensure the long-term stability of DNA.[12] Interestingly, it has a destabilizing effect on G-quadruplex structures, which can be leveraged to regulate gene expression.[12][13]

CDHP as a Solvent for Poorly Soluble Drugs

The ability of CDHP to form deep eutectic solvents makes it a potential vehicle for enhancing the solubility of poorly water-soluble drugs, a major challenge in drug formulation.

Biocatalysis and Enzyme Activity

CDHP can be used as a component in reaction media for biocatalytic processes. It has been employed in enzyme cascades, where it can serve a dual purpose as a substrate-solubilizing agent and a source for in situ generation of hydrogen peroxide by choline oxidase.[14][15] While it can decrease the activity of some enzymes, it does not eliminate it, allowing for its use in controlled enzymatic reactions.[8][9][10]

Biocompatibility and Toxicity

For any solvent to be used in pharmaceutical applications, a thorough understanding of its biocompatibility and toxicity is paramount.

  • Cytotoxicity: Studies on murine macrophage cell lines have shown that CDHP has a low toxicity profile, with an EC50 value of 20 mM, which is within the range of simple salts like sodium chloride.[16][17]

  • Biocompatibility: The components of CDHP, choline and phosphate, are endogenous to the human body, which contributes to its high biocompatibility.[1]

  • Environmental Impact: Ecotoxicity studies have classified CDHP as non-toxic, with no significant long-term adverse effects on seed germination or soil microbial activity.[6]

Conclusion and Future Perspectives

This compound represents a significant advancement in the field of green and biocompatible solvents. Its unique combination of properties—excellent biomolecule stabilization, low toxicity, and environmental friendliness—positions it as a valuable tool for researchers in drug development and biotechnology. The foundational research summarized in this guide highlights the immense potential of CDHP. Future research should focus on expanding its applications in drug delivery systems for poorly soluble compounds, further elucidating the mechanisms of biomolecule stabilization in complex formulations, and exploring its use in large-scale bioprocessing. As the demand for sustainable and safe technologies grows, this compound is poised to become an indispensable component in the modern scientist's toolkit.

References

Methodological & Application

Application Notes and Protocols for Protein Crystallography: Utilizing Choline Dihydrogen Phosphate to Enhance Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The journey to elucidate the three-dimensional structure of a protein is fundamentally dependent on the production of high-quality, diffraction-grade crystals. This process, however, remains a significant bottleneck in structural biology and drug discovery. Overcoming the challenges of protein solubility, stability, and the formation of well-ordered crystalline lattices requires a diverse toolkit of chemical reagents. This guide delves into the application of choline dihydrogen phosphate (CDHP), a unique ionic liquid, as a powerful additive in protein crystallization experiments. We will explore the underlying principles of its action, provide detailed protocols for its use in vapor diffusion techniques, and discuss its role in rescuing promising crystallization leads from amorphous precipitate.

Introduction: The Crystallization Challenge and the Promise of Ionic Liquids

Protein crystallization is a delicate thermodynamic process, guiding protein molecules from a disordered state in solution to a highly ordered, crystalline solid. The success of this endeavor hinges on a meticulous search for conditions that gently push the protein into a supersaturated state, favoring nucleation and crystal growth over amorphous precipitation. Traditional crystallization screens employ a wide array of precipitants, salts, and buffers to explore this vast chemical landscape.

In recent years, ionic liquids (ILs) have emerged as a novel class of additives that can significantly enhance the success rate of protein crystallization. ILs are salts with melting points below 100°C, and their unique properties, such as low vapor pressure and high thermal stability, make them intriguing tools for the crystallographer. Among these, this compound (CDHP) has distinguished itself as a particularly effective agent.[1] Its ability to stabilize proteins and facilitate the conversion of precipitate into well-formed crystals makes it an invaluable addition to the crystallographer's arsenal.[1]

The Mechanism of Action: How this compound Influences Crystallization

The precise mechanism by which CDHP promotes protein crystallization is multifaceted and an area of active research. Current evidence suggests that its efficacy is not due to direct binding to the protein.[2][3] Instead, the influence of CDHP is thought to be a combination of several factors:

  • Enhanced Protein Stability: CDHP has been shown to increase the thermal stability of proteins like lysozyme and interleukin-2.[2][3][4] This stabilizing effect is crucial during the often lengthy process of crystallization, preventing denaturation and aggregation that would otherwise hinder the formation of an ordered lattice.

  • Modulation of the Hydration Shell: Like other salts, CDHP influences the solubility of proteins by altering their hydration shell. The cholinium cation and dihydrogen phosphate anion interact with water molecules, effectively "competing" with the protein for hydration. This can gently decrease the protein's solubility, nudging it towards the supersaturated state required for crystallization.

  • Favorable Surface Charge Interactions: The ionic nature of CDHP can modulate the electrostatic interactions between protein molecules in solution. By screening surface charges, it can reduce intermolecular repulsion and promote the ordered contacts necessary for crystal lattice formation.[2][3]

  • "Salting-in" and "Salting-out" Effects: The behavior of CDHP can be understood in the context of the Hofmeister series. The dihydrogen phosphate anion is considered kosmotropic ("water-structure making"), which tends to stabilize proteins and promote their "salting-out" of solution at high concentrations. Conversely, the cholinium cation is mildly chaotropic ("water-structure breaking"). This balanced ionic character may contribute to its effectiveness across a range of conditions.[5]

The overall effect is a gentle push towards nucleation and crystal growth, often in conditions that would otherwise yield only amorphous precipitate.

This compound in Practice: Applications and Protocols

CDHP is most effectively employed as an additive to existing crystallization conditions, particularly those that have produced microcrystals, spherulites, or promising precipitate. It can also be included in initial screening experiments to broaden the chemical space explored.

Recommended Starting Concentrations

Based on empirical data, the following concentration ranges for CDHP as an additive have proven effective:

Concentration (M)Typical Application
0.1Initial screening, optimization of delicate crystals
0.2General optimization, rescuing precipitate
0.4More aggressive optimization for stubborn precipitates

Note: These are starting points, and the optimal concentration will be protein-dependent.

Protocol: Vapor Diffusion Crystallization using this compound as an Additive

This protocol describes the use of CDHP as an additive in the hanging drop vapor diffusion method, a widely used technique in protein crystallography.[6][7]

Materials:

  • Purified protein solution (typically 5-20 mg/mL in a suitable buffer)

  • Crystallization reservoir solution (the condition that produced initial hits or precipitate)

  • This compound (CDHP) stock solution (e.g., 2 M in ultrapure water, pH adjusted if necessary)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Microscope for observing crystals

Workflow Diagram:

G cluster_prep Preparation cluster_setup Hanging Drop Setup cluster_incubation Incubation & Observation P1 Prepare Protein Solution (5-20 mg/mL) S2 On coverslip, mix: - Protein Solution - Reservoir Solution - CDHP Additive P1->S2 P2 Prepare Reservoir Solution (Initial Hit Condition) S1 Pipette Reservoir Solution into well P2->S1 P2->S2 P3 Prepare CDHP Stock (e.g., 2 M) P3->S2 S3 Invert coverslip and seal well S1->S3 S2->S3 I1 Incubate at stable temperature S3->I1 I2 Periodically observe under microscope I1->I2 I2->I1 Continue Incubation

Caption: Workflow for vapor diffusion crystallization with CDHP.

Step-by-Step Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the initial "hit" crystallization solution into the reservoir of a 24-well crystallization plate.

  • Prepare the Additive Gradient (on the coverslip):

    • For a systematic approach, it is recommended to screen a range of CDHP concentrations. This can be done by preparing a series of drops on a single coverslip, each with a different final concentration of CDHP.

    • Example for a 2 µL drop (1:1 protein to reservoir ratio):

      • Drop 1 (Control - 0 M CDHP): 1 µL protein solution + 1 µL reservoir solution.

      • Drop 2 (0.1 M CDHP): 1 µL protein solution + 0.9 µL reservoir solution + 0.1 µL of 2 M CDHP stock.

      • Drop 3 (0.2 M CDHP): 1 µL protein solution + 0.8 µL reservoir solution + 0.2 µL of 2 M CDHP stock.

      • Drop 4 (0.4 M CDHP): 1 µL protein solution + 0.6 µL reservoir solution + 0.4 µL of 2 M CDHP stock.

    • Gently mix the components of each drop by pipetting up and down, being careful not to introduce air bubbles.

  • Seal the Well: Carefully invert the coverslip and place it over the reservoir, ensuring a good seal with the grease or sealant on the plate rim.

  • Incubation and Observation:

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C), consistent with the initial crystallization experiment.

    • Observe the drops under a microscope at regular intervals (e.g., 24 hours, 48 hours, 1 week, and 2 weeks).

    • Document any changes in the drop, noting the appearance of crystals, changes in precipitate morphology, or clearing of the drop.

This compound in Commercial Screens

While many commercial crystallization screens from vendors like Hampton Research and Molecular Dimensions contain a wide variety of salts and additives, the explicit inclusion of this compound is not always clearly stated in the general screen documentation.[1][2][3][4][5][8][9][10][11] However, some specialized screens, such as those focusing on ionic liquids or PEGs in combination with various ions, may contain CDHP or chemically similar compounds.

  • Hampton Research's PEG/Ion Screen: This screen combines polyethylene glycol with a diverse range of 48 different salts, providing a broad screening of ionic strength and ion type.[1][2][9] While not explicitly listing CDHP, it explores the chemical space where such an ionic liquid would be effective.

  • Molecular Dimensions' Morpheus Screen: This screen is known for its inclusion of a wide array of low-molecular-weight ligands and additives designed to stabilize proteins and promote crystallization.[4][5][8][10][11] The Morpheus Additive Screen provides many of these components individually for optimization experiments.[8][10]

Researchers are encouraged to consult the detailed formulation of specific screens or to create their own custom additive screens including CDHP.

Troubleshooting and Optimization

  • Problem: The addition of CDHP leads to heavy precipitation.

    • Solution: The concentration of CDHP may be too high. Try a lower concentration range (e.g., 0.025 M to 0.1 M). Also, consider reducing the protein concentration.

  • Problem: No change is observed in the drop.

    • Solution: The concentration of CDHP may be too low to have an effect. Try a higher concentration. Alternatively, the initial condition may not be amenable to rescue by CDHP.

  • Problem: Only microcrystals are forming.

    • Solution: Try further optimization around the successful CDHP concentration by fine-tuning the pH of the buffer, the concentration of the primary precipitant, or the temperature of incubation. Seeding from these microcrystals into fresh drops with slightly lower supersaturation can also be effective.

Conclusion

This compound represents a valuable and versatile tool for overcoming common hurdles in protein crystallography. Its ability to enhance protein stability and gently guide the crystallization process can turn previously unsuccessful attempts into valuable crystalline samples. By understanding the principles behind its action and systematically applying it as an additive, researchers can significantly increase their chances of obtaining high-quality crystals for structural determination, ultimately accelerating the pace of scientific discovery and drug development.

References

Application Notes and Protocols: Enhancing PCR Amplification of Challenging Templates with Choline Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PART 1: CORE DIRECTIVE

This technical guide introduces a novel application for choline dihydrogen phosphate as a promising additive in Polymerase Chain Reaction (PCR) amplification, particularly for templates with high GC content and complex secondary structures. While traditionally utilized for its biocompatibility and protein-stabilizing properties, emerging research on its interaction with nucleic acids suggests a significant potential for improving PCR efficiency and specificity. This document provides a comprehensive overview of the proposed mechanism, detailed protocols for implementation, and a framework for validating its efficacy in your laboratory. As a pioneering application, this guide is structured to empower researchers to explore and optimize the use of this compound for overcoming challenging PCR amplifications.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience: The Rationale for this compound in PCR

The amplification of DNA sequences with high GC content is a persistent challenge in molecular biology.[1][2][3] Such templates are prone to forming stable secondary structures, like hairpins and G-quadruplexes, that can impede or completely block the progression of DNA polymerase, leading to low or no product yield.[1][2] Furthermore, the high melting temperature (Tm) of GC-rich DNA necessitates elevated denaturation temperatures, which can shorten the half-life of the polymerase and potentially damage the DNA template.[4]

Commonly used PCR enhancers, such as dimethyl sulfoxide (DMSO), betaine, and glycerol, function by reducing the melting temperature of DNA and helping to resolve secondary structures.[1][5][6] this compound, a hydrated ionic liquid, presents a compelling alternative or complementary additive based on its unique chemical properties.[7][8] Studies have demonstrated its ability to destabilize G-quadruplexes more effectively than traditional potassium chloride solutions.[7][8] The proposed mechanism for this destabilization is entropically driven, suggesting that the larger choline ions do not coordinate with G-quartets as readily as smaller ions, thereby disrupting these stable structures.[7]

Furthermore, research indicates that this compound can destabilize the hydrogen bonds between G-C base pairs.[7] This property is particularly advantageous for PCR, as it can facilitate the denaturation of GC-rich templates at lower temperatures and prevent the formation of inhibitory secondary structures during the annealing and extension phases. Its biocompatibility and ability to stabilize biomolecules like DNA and proteins in certain contexts further suggest that it is unlikely to inhibit the DNA polymerase at optimized concentrations.[7][8][9][10]

Trustworthiness: A Self-Validating System for Protocol Implementation

The successful application of any new reagent in a sensitive technique like PCR requires careful optimization. The protocols provided below are designed as a starting point for validation in your specific experimental context. A systematic approach to optimizing the concentration of this compound is crucial. We recommend a gradient of concentrations to identify the optimal balance between enhanced amplification and potential inhibition. Control reactions, both with and without the additive, as well as with established enhancers, will provide a clear benchmark for its efficacy.

Authoritative Grounding & Comprehensive References

The proposed application of this compound in PCR is grounded in its documented effects on DNA stability and structure.[7][8] While direct studies on its use in PCR are not yet widely published, the principles of PCR enhancement through the modulation of DNA melting and secondary structure are well-established.[1][3][5][6] The protocols and recommendations herein are synthesized from existing knowledge of PCR optimization and the reported properties of this compound.

PART 3: VISUALIZATION & FORMATTING

Proposed Mechanism of Action

This compound is hypothesized to enhance PCR amplification of challenging templates through a dual mechanism:

  • Destabilization of G-C Base Pairs: The choline ion can interact with the atoms involved in the hydrogen bonds between guanine and cytosine, thereby weakening these interactions. This facilitates the separation of the DNA strands during the denaturation step, especially in GC-rich regions.[7]

  • Disruption of Secondary Structures: this compound has been shown to effectively destabilize G-quadruplexes and likely other secondary structures.[7][8] By preventing the formation of these inhibitory structures, the DNA template remains more accessible to the primers and the DNA polymerase, leading to more efficient amplification.

PCR_Enhancement_Mechanism cluster_0 Standard PCR without Additive cluster_1 PCR with this compound High_GC_Template High GC Template DNA Secondary_Structures Formation of Secondary Structures (e.g., G-quadruplexes) High_GC_Template->Secondary_Structures Denaturation/ Annealing Polymerase_Stalling Polymerase Stalling/ Incomplete Extension Secondary_Structures->Polymerase_Stalling Low_Yield Low/No PCR Product Polymerase_Stalling->Low_Yield High_GC_Template_CDP High GC Template DNA Destabilization Destabilization of G-C pairs and Secondary Structures High_GC_Template_CDP->Destabilization CDP Choline Dihydrogen Phosphate CDP->Destabilization Efficient_Amplification Efficient Polymerase Extension Destabilization->Efficient_Amplification High_Yield High Yield of PCR Product Efficient_Amplification->High_Yield

Caption: Proposed mechanism of this compound in enhancing PCR of GC-rich templates.

Data Presentation: Recommended Concentration Ranges

The optimal concentration of this compound will be template and polymerase-dependent. The following table provides a starting point for optimization experiments.

Concentration of this compound (Final)Expected EffectConsiderations
0.1 M - 0.5 MInitial enhancement, reduction of non-specific products.Good starting range for most templates.
0.5 M - 1.0 MSignificant improvement for highly challenging templates.May require adjustment of annealing temperature.
> 1.0 MPotential for inhibition of polymerase activity.Use with caution and only if lower concentrations are ineffective.
Experimental Protocols

Protocol 1: Initial Validation of this compound as a PCR Additive

Objective: To determine the effect of this compound on the amplification of a known GC-rich template.

Materials:

  • DNA template (e.g., >65% GC content)

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq polymerase) and corresponding reaction buffer

  • dNTP mix

  • This compound (prepare a 5 M stock solution in nuclease-free water)

  • Nuclease-free water

  • Control PCR enhancer (e.g., 5 M Betaine)

Procedure:

  • Prepare a Master Mix: For a 25 µL reaction, prepare a master mix containing all components except the template DNA and the additives.

    • 5 µL 5x Reaction Buffer

    • 0.5 µL 10 mM dNTPs

    • 1.25 µL 10 µM Forward Primer

    • 1.25 µL 10 µM Reverse Primer

    • 0.25 µL DNA Polymerase

    • Nuclease-free water to a final volume of ~15 µL per reaction.

  • Set up Test Reactions: Prepare a series of PCR tubes with the following conditions:

    • Negative Control (No Template): Master mix + additives + water.

    • Positive Control (No Additive): Master mix + template DNA + water.

    • Betaine Control: Master mix + template DNA + 5 µL of 5 M Betaine (final concentration 1 M).

    • This compound Gradient:

      • Tube 1: Master mix + template DNA + 0.5 µL of 5 M this compound (final concentration 0.1 M).

      • Tube 2: Master mix + template DNA + 2.5 µL of 5 M this compound (final concentration 0.5 M).

      • Tube 3: Master mix + template DNA + 5 µL of 5 M this compound (final concentration 1.0 M).

  • Adjust Final Volume: Add nuclease-free water to each tube to bring the final volume to 25 µL.

  • Perform PCR: Use a standard three-step PCR protocol, with an annealing temperature appropriate for the primers.

    • Initial Denaturation: 95°C for 2 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

  • Analyze Results: Run the PCR products on an agarose gel to assess the yield and specificity of the amplification.

Protocol 2: Optimizing Annealing Temperature with this compound

Objective: To determine the optimal annealing temperature for a specific primer-template combination in the presence of this compound.

Procedure:

  • Determine the Optimal this compound Concentration: From Protocol 1, identify the concentration that provided the best amplification.

  • Set up Gradient PCR: Prepare a master mix as in Protocol 1, including the optimal concentration of this compound.

  • Perform Gradient PCR: Aliquot the master mix into a strip of PCR tubes and place them in a thermal cycler with a gradient function. Set a temperature gradient across the block for the annealing step (e.g., 50°C to 65°C).

  • Analyze Results: Analyze the PCR products on an agarose gel to identify the annealing temperature that gives the highest yield of the specific product with minimal non-specific bands.

Protocol_Workflow Start Start: Challenging GC-rich Template Protocol1 Protocol 1: Initial Validation with CDP Gradient Start->Protocol1 Analysis1 Agarose Gel Analysis: Assess Yield & Specificity Protocol1->Analysis1 Analysis1->Start No Improvement Optimal_CDP Determine Optimal CDP Concentration Analysis1->Optimal_CDP Successful Amplification Protocol2 Protocol 2: Annealing Temperature Gradient PCR Optimal_CDP->Protocol2 Analysis2 Agarose Gel Analysis: Identify Optimal Ta Protocol2->Analysis2 Optimized_PCR Optimized PCR Protocol Analysis2->Optimized_PCR End End: Successful Amplification Optimized_PCR->End

Caption: Experimental workflow for validating and optimizing the use of this compound in PCR.

References

Application Notes & Protocols: Choline Dihydrogen Phosphate in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Choline dihydrogen phosphate (CDHP) is an ionic liquid composed of a choline cation and a dihydrogen phosphate anion.[1][2] Initially recognized for its role in stabilizing biologics, its unique physicochemical properties have garnered increasing interest for broader applications in pharmaceutical formulation and advanced drug delivery.[3][4][5] As a highly biocompatible and water-soluble compound, CDHP offers a compelling alternative to traditional excipients.[1] Choline is an essential nutrient integral to the structure of cell membranes, while phosphate is a fundamental biological buffer and structural component, rendering CDHP derivatives exceptionally well-suited for in vivo applications.[6][7] This guide provides an in-depth exploration of CDHP and its derivatives, detailing their application as protein stabilizers and as functional components in advanced liposomal and hydrogel-based drug delivery systems.

Section 1: Core Properties and Rationale for Use

The utility of CDHP in drug delivery is grounded in its distinct molecular characteristics. Its ionic nature, combined with the biological origin of its constituent ions, provides a unique combination of stability, biocompatibility, and functional potential.

1.1 Physicochemical and Biological Properties

This compound is noted for its high solubility in water and its stability under standard conditions.[1] Its designation as an ionic liquid highlights its potential to act as a non-aqueous solvent system that can, in some cases, preserve the structure and function of biomolecules better than traditional aqueous environments.[5][8]

PropertyDescriptionSource(s)
Chemical Formula C₅H₁₄NO⁺·H₂PO₄⁻[2]
Appearance White, crystalline powder
Solubility Highly soluble in water[1]
Biocompatibility Generally considered safe for biological systems. Cytotoxicity studies show a favorable profile, with EC₅₀ values comparable to or better than simple salts like NaCl.[3][6][1][3][6]
Nutritional Value Serves as a source of choline, an essential nutrient for cellular and neurological health.[1][7][1][7]
Regulatory Context While specific CDHP formulations for drug delivery are investigational, related compounds like choline chloride have received FDA designations for parenteral nutrition.[9][10][9]

1.2 Key Mechanisms in Drug Delivery

  • Protein & Biomolecule Stabilization: CDHP has been shown to significantly increase the thermal stability of proteins.[4][5] This is particularly valuable for protecting sensitive biologic drugs during formulation, storage, and manufacturing processes that may involve thermal stress.[4] The mechanism does not appear to rely on direct binding but rather on effects related to surface charge and interactions with the hydration shell of the protein.[5]

  • Enhanced Membrane Interactions: When incorporated into lipid structures, the choline phosphate headgroup can modulate interactions with cell membranes. A novel synthetic lipid with a reversed "choline phosphate" (CP) charge orientation has been shown to enhance cellular uptake compared to standard phosphatidylcholine (PC) lipids, likely through supramolecular ionic pair interactions with the cell membrane.[11][12]

  • Modulation of Physicochemical Properties: As a component in hydrogels or nanoparticles, CDHP and its derivatives can improve stability, control drug release kinetics, and enhance biocompatibility.[13][14][15]

Section 2: Application in Biologic Drug Formulation

One of the most well-documented applications of CDHP is as a stabilizing excipient for therapeutic proteins, which are often susceptible to denaturation and aggregation.[4]

2.1 Protocol: Formulation of a Thermally Stabilized Protein Therapeutic

This protocol describes the formulation of a model protein, Recombinant Human Interleukin-2 (rhIL-2), with CDHP to enhance its thermal stability.

Materials:

  • Recombinant Human Interleukin-2 (rhIL-2)

  • This compound (CDHP), pharmaceutical grade

  • Sodium Hydroxide (NaOH) and/or Hydrochloric Acid (HCl) for pH adjustment

  • Phosphate-Buffered Saline (PBS)

  • Deionized (DI) water

  • Differential Scanning Calorimeter (DSC)

  • ELISA kit for rhIL-2

Procedure:

  • Preparation of CDHP Stock Solution:

    • Prepare a 1 M stock solution of CDHP in DI water.

    • Adjust the pH of the solution to 7.4 using NaOH or HCl. Causality Note: Maintaining a physiologic pH is critical for protein structural integrity and for ensuring biocompatibility.[4]

  • Protein Formulation:

    • Dialyze the stock rhIL-2 against PBS to ensure a consistent starting buffer.

    • Prepare two formulation sets:

      • Control: Dilute rhIL-2 to a final concentration of 1 mg/mL in PBS (pH 7.4).

      • CDHP Formulation: Dilute rhIL-2 to a final concentration of 1 mg/mL in a solution of 680 mM CDHP (pH 7.4). Rationale: This concentration has been demonstrated to significantly increase the melting temperature (Tm) of rhIL-2.[4]

  • Thermal Stability Assessment (DSC):

    • Load the control and CDHP formulations into the DSC sample cells.

    • Use the respective buffers (PBS and 680 mM CDHP) as references.

    • Run a temperature scan from 25°C to 100°C at a rate of 1°C/min.

    • Analyze the resulting thermograms to determine the melting temperature (Tm), which is the peak of the unfolding transition.

  • Conformational Stability Assessment (ELISA):

    • Aliquot samples from both the control and CDHP formulations.

    • Heat the aliquots at various temperatures (e.g., 45°C, 60°C, 75°C, 85°C) for 30 minutes.

    • Cool samples to room temperature.

    • Perform a sandwich ELISA to quantify the concentration of structurally intact rhIL-2 that can still bind to both capture and detection antibodies. Causality Note: This assay measures functional stability, as loss of conformation leads to a reduced ELISA signal.[4]

2.2 Expected Results & Data Summary

Formulating rhIL-2 with CDHP is expected to significantly increase its thermal stability.

FormulationMelting Temperature (Tₘ)Key FindingSource
rhIL-2 in Basic Buffer~61.7°CBaseline thermal stability of the protein.[4]
rhIL-2 in 680 mM CDHP (pH 7.4)~74.2°CA 12.5°C increase in Tₘ demonstrates substantial thermal stabilization conferred by the CDHP excipient.[4][4]

2.3 Workflow: Protein Stabilization Analysis

G cluster_prep Formulation Preparation cluster_stress Thermal Stress Application cluster_analysis Stability Analysis cluster_results Data Interpretation prep_protein Prepare Protein Solution (e.g., rhIL-2) prep_control Control Formulation (Protein in Buffer) prep_protein->prep_control prep_cdhp Test Formulation (Protein + CDHP) prep_protein->prep_cdhp stress Heat Samples at Defined Temperatures prep_control->stress dsc Differential Scanning Calorimetry (DSC) prep_control->dsc Unstressed Samples prep_cdhp->stress prep_cdhp->dsc Unstressed Samples elisa Sandwich ELISA stress->elisa tm Determine Tm dsc->tm activity Quantify Structural Integrity elisa->activity conclusion Compare Stability Profiles tm->conclusion activity->conclusion

Caption: Workflow for assessing the thermal and conformational stability of a protein formulated with CDHP.

Section 3: Functional Choline Phosphate (CP) Lipids for Enhanced Delivery

Beyond its use as a simple excipient, the choline phosphate moiety can be engineered into novel lipids to create superior drug delivery vehicles. Researchers have synthesized a bioorthogonal zwitterionic lipid, termed choline phosphate (CP), which features a reversed charge orientation compared to phosphatidylcholine (PC).[11][12] This structural innovation leads to liposomes with enhanced cellular uptake and improved therapeutic efficacy.[11][13][14]

3.1 Protocol: Preparation of Doxorubicin-Loaded CP Liposomes (CP-Dox)

This protocol outlines the formation of CP-liposomes and the loading of the chemotherapeutic drug doxorubicin (Dox).

Materials:

  • Synthesized Choline Phosphate (CP) lipid[11]

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (for control liposomes)

  • Cholesterol

  • Doxorubicin HCl

  • Ammonium sulfate solution (250 mM)

  • HEPES buffer

  • Chloroform

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Dialysis tubing (MWCO 10 kDa)

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve CP lipid and cholesterol (e.g., in a 2:1 molar ratio) in chloroform. For control PC liposomes, use DSPC instead of CP.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Vesicle Formation:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing. This creates multilamellar vesicles (MLVs). Causality Note: The ammonium sulfate gradient is the driving force for the subsequent active loading of doxorubicin.

  • Extrusion for Size Uniformity:

    • Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder. This process yields small unilamellar vesicles (SUVs) with a defined size.

  • Doxorubicin Loading (Active Loading):

    • Remove the external ammonium sulfate by dialyzing the liposome solution against a HEPES buffer. This creates a pH and ammonium gradient across the lipid bilayer.

    • Prepare a doxorubicin HCl solution. Add it to the purified liposome suspension and incubate at 60°C for 1 hour. Doxorubicin will cross the lipid membrane and become trapped and precipitated in the acidic core of the liposome.

    • Remove unloaded doxorubicin by a final dialysis step against HEPES buffer.

  • Characterization:

    • Determine vesicle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify drug loading efficiency by lysing the liposomes with a detergent and measuring doxorubicin concentration via UV-Vis spectrophotometry.

3.2 Workflow: CP-Liposome Formulation and Targeted Delivery

G cluster_synthesis 1. Formulation cluster_interaction 2. Cellular Interaction cluster_release 3. Therapeutic Action s1 Dissolve CP Lipid & Cholesterol s2 Create Lipid Film (Rotary Evaporation) s1->s2 s3 Hydrate with (NH₄)₂SO₄ & Extrude (100 nm) s2->s3 s4 Active Loading with Doxorubicin s3->s4 s5 CP-Liposome approaches Cancer Cell s4->s5 s6 Enhanced Uptake via Supramolecular Ionic Pair Interactions s5->s6 s7 Intracellular Drug Release s6->s7 s8 Doxorubicin Diffuses to Nucleus s7->s8 s9 Induction of Apoptosis s8->s9

Caption: Mechanism of enhanced cancer therapy using functional Choline Phosphate (CP) liposomes.

3.3 Expected Results & Comparative Efficacy

CP-liposomes demonstrate superior performance compared to traditional PC-liposomes in cancer therapy models.

ParameterPC-Liposome (Control)CP-Liposome (Functional)Rationale for ImprovementSource(s)
Cellular Uptake BaselineSignificantly HigherThe reversed charge orientation of the CP lipid enhances interaction and fusion with the cell membrane.[11][11]
In Vitro Cytotoxicity ModerateSignificantly HigherIncreased intracellular drug concentration leads to greater cancer cell killing.[11][11]
In Vivo Tumor Inhibition ~50-60%>85%Enhanced tumor accumulation and cellular uptake improve the therapeutic index of the encapsulated drug.[13][14][13][14]
Stability & Biocompatibility GoodExcellent; comparable to PC-liposomes with improved anti-protein adsorption properties when used as a crosslinker.[13][14][16]The biomimetic nature of the choline phosphate headgroup contributes to high biocompatibility.[13][14][16][13][14][16]

Section 4: Application in Injectable Hydrogel Systems

The choline phosphate moiety can also be conjugated to polymers to create smart, functional hydrogels for applications like controlled drug release and hemostasis.[15][17] An injectable, self-healing hydrogel formed by crosslinking choline phosphoryl-conjugated chitosan with oxidized dextran has shown remarkable hemostatic properties.[15]

4.1 Protocol: Preparation of a Choline-Functionalized Hemostatic Hydrogel

This protocol is based on the reaction between choline phosphoryl-functionalized chitosan (CS-g-CP) and oxidized dextran (ODex).

Materials:

  • Chitosan (CS)

  • 2-Chloro-2-oxo-1,3,2-dioxaphospholane

  • Triethylamine

  • Formamide

  • Dextran

  • Sodium periodate

  • Dialysis tubing (MWCO 14 kDa)

  • Lyophilizer

Procedure:

  • Synthesis of Choline Phosphoryl-Chitosan (CS-g-CP):

    • This is a multi-step synthesis. Briefly, chitosan is reacted with 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by a ring-opening reaction with triethylamine in formamide to graft the choline phosphate groups onto the chitosan backbone.[15]

    • The resulting product (CS-g-CP) is purified by dialysis against DI water and lyophilized.

  • Synthesis of Oxidized Dextran (ODex):

    • Dissolve dextran in DI water.

    • Add sodium periodate to the solution and stir in the dark. Causality Note: Periodate selectively cleaves the vicinal diols in the glucose units of dextran to form dialdehyde groups, which will serve as the crosslinking sites.

    • Stop the reaction with ethylene glycol, then purify the ODex by dialysis and lyophilization.

  • Hydrogel Formation (In Situ Crosslinking):

    • Prepare separate sterile aqueous solutions of CS-g-CP and ODex.

    • To form the hydrogel, mix the two solutions (e.g., using a dual-syringe applicator).

    • A crosslinked network forms rapidly via Schiff base reactions between the amine groups on chitosan and the aldehyde groups on ODex. Causality Note: This covalent but reversible Schiff base chemistry allows the hydrogel to be injectable and self-healing.

  • Characterization:

    • Gelation Time: Measure the time until the mixed solution no longer flows upon inversion of the vial.

    • Mechanical Properties: Use a rheometer to measure the storage (G') and loss (G'') moduli.

    • Hemostatic Efficacy: Evaluate in vivo using established models, such as a rat tail amputation or liver injury model, comparing blood loss and time to hemostasis against controls.[15]

The choline phosphate groups are hypothesized to accelerate hemostasis by actively promoting the adhesion and aggregation of red blood cells.[15]

References

Application Notes & Protocols: Utilizing Choline Dihydrogen Phosphate as an Emerging Cryoprotectant for Cell Line Preservation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The long-term storage of viable cell lines is fundamental to biomedical research and drug development, traditionally relying on cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO). However, DMSO's inherent cytotoxicity necessitates the exploration of novel, biocompatible alternatives.[1][2] This document provides a comprehensive technical guide on the emerging use of Choline Dihydrogen Phosphate (CDHP), a biocompatible ionic liquid, as a cryoprotectant. We delve into the mechanistic underpinnings of CDHP's protective action, its biocompatibility profile, and provide detailed, validated protocols for its experimental application in cell line cryopreservation. This guide is intended for researchers seeking to develop reduced-DMSO or DMSO-free cryopreservation strategies to enhance post-thaw cell viability and function.

The Scientific Framework of this compound (CDHP) in Cryobiology

Introduction to CDHP: A Biocompatible Ionic Liquid

This compound (CDHP) is an organic salt with a melting point below 100°C, classifying it as an ionic liquid.[3] Composed of a choline cation and a dihydrogen phosphate anion, CDHP has garnered significant interest for its ability to stabilize biological macromolecules, including proteins and DNA.[4][5] Its unique properties—low vapor pressure, high thermal stability, and notable biocompatibility—position it as a strong candidate for biopharmaceutical and cryopreservation applications.[4][6][7]

Mechanism of Action: A Kosmotropic Approach to Cryoprotection

Traditional cryoprotectants like DMSO are "permeating" agents; they cross the cell membrane to reduce the intracellular freezing point and minimize ice crystal formation.[8] However, this mechanism is also linked to their toxicity.

CDHP operates on a fundamentally different, non-permeating principle. The dihydrogen phosphate anion is considered "kosmotropic," meaning it enhances the structure of water.[3] During the freezing process, this leads to:

  • Preferential Hydration: The kosmotropic anions organize water molecules, effectively creating a hydration shell around cellular proteins. This 'salting-out' effect shields proteins from denaturation caused by increasing solute concentrations and thermal stress.[3]

  • Extracellular Vitrification: By structuring extracellular water, CDHP promotes vitrification (a glass-like, non-crystalline state) outside the cell, reducing the osmotic pressure gradient that would otherwise draw water out of the cell and cause severe dehydration.

  • Membrane Stabilization: The choline cation has been shown to improve the preservation of cell membranes during slow-cooling cryopreservation, likely by replacing sodium ions in the extracellular medium and reducing the transmembrane solute load, as choline does not readily cross the cell membrane.[9]

This mechanism suggests CDHP protects cells primarily from the extracellular environment, contrasting with the intracellular action of DMSO.

G cluster_0 Permeating CPA (e.g., DMSO) cluster_1 Non-Permeating Kosmotrope (e.g., CDHP) cell_dmso Cell ice_in Intracellular Ice Crystal Formation (Reduced) cell_dmso->ice_in dmso_in DMSO dmso_in->ice_in dmso_out DMSO dmso_out->cell_dmso Permeates Membrane cell_cdhp Cell cdhp_out CDHP protein Membrane Proteins cdhp_out->protein Stabilizes via Preferential Hydration water Hydration Shell (Stabilized) cdhp_out->water protein->cell_cdhp

Figure 1. Mechanistic comparison of permeating vs. non-permeating cryoprotectants.
Biocompatibility and Cytotoxicity Profile

The primary advantage of CDHP is its superior biocompatibility compared to DMSO. However, it is not without cytotoxic limits, and these are critically dependent on concentration and pH.

  • Concentration-Dependent Toxicity: Studies on J774 murine macrophage cells established an EC₅₀ (the concentration causing 50% cell death after 48 hours) of approximately 20 mM for CDHP.[10][11]

  • Critical Role of pH: The dissolution of CDHP in culture medium can lower the pH, which may be a source of toxicity at higher concentrations.[12] Research has shown that by controlling the pH to remain at physiological levels (≥7.2), cell lines such as primary splenocytes and B16-F10 melanoma cells can tolerate CDHP concentrations up to 80 mM with no significant cytotoxic effects.[3]

This data underscores the absolute necessity of pH monitoring and adjustment when preparing CDHP-based cryopreservation media.

CompoundCell LineEC₅₀ / ToleranceKey Finding
This compound (CDHP) J774 Murine Macrophage~20 mMEstablishes a baseline toxicity level.[10]
This compound (CDHP) Primary Splenocytes, B16-F10No cytotoxicity observed ≤80 mMBiocompatibility is significantly enhanced when pH is maintained at ≥7.2.[3]
Dimethyl Sulfoxide (DMSO) Various5-10% (v/v) is standard; toxicity is a known issue.Can induce unwanted cell differentiation and has known cytotoxic effects.[1]
Choline Chloride J774 Murine Macrophage~34 mMThe choline cation itself has a defined toxicity profile.[10]

Table 1. Comparative cytotoxicity of CDHP and related compounds.

Application Framework: Designing a CDHP-Based Cryopreservation Strategy

As the use of CDHP for whole-cell cryopreservation is an emerging technique, a universal, optimized formulation does not yet exist. The following protocols are designed as a robust starting point for researchers to validate and adapt CDHP for their specific cell lines. The core strategy is to use CDHP as a biocompatible additive to reduce the required concentration of DMSO, thereby mitigating its toxicity.

Proposed Experimental Formulations
Formulation IDBasal MediumSerum (FBS)DMSOCDHP (pH 7.2-7.4)Rationale
Control 70%20%10%0 mMStandard, widely used formulation for comparison.
CDHP-LowDMSO-1 70%20%5%40 mMA starting point for reducing DMSO by 50%, with a conservative, non-toxic CDHP concentration.
CDHP-LowDMSO-2 70%20%5%80 mMExplores the maximum demonstrated non-toxic concentration of CDHP to potentially enhance protection.[3]
CDHP-DMSO-Free (Exploratory) 70%20%0%100-200 mMA research-oriented formulation to test the potential of CDHP as a standalone cryoprotectant. Higher risk, requires extensive validation.

Table 2. Proposed cryopreservation media formulations for experimental validation.

Experimental Protocols

Protocol 1: Preparation of CDHP-Supplemented Cryopreservation Medium

This protocol details the preparation of 10 mL of the CDHP-LowDMSO-2 formulation. Adjust volumes as needed.

Materials:

  • This compound (CDHP), solid (e.g., IoLiTec, IL-0042-HP)[13]

  • Basal culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 1 M NaOH solution, sterile

  • Sterile serological pipettes and conical tubes

  • Sterile 0.22 µm filter unit

  • Calibrated pH meter

Procedure:

  • Prepare CDHP Stock Solution: a. Weigh out 160.9 mg of solid CDHP (MW: 201.16 g/mol for an 80 mM final concentration in 10 mL). b. In a sterile 15 mL conical tube, dissolve the CDHP in 7.0 mL of basal medium. Mix gently by inversion until fully dissolved. Causality Note: Dissolving in the basal medium first helps buffer the initial pH change.

  • Crucial Step: pH Adjustment: a. Aseptically measure the pH of the CDHP solution. It will likely be acidic. b. Add 1 M NaOH dropwise (typically a few microliters) while gently swirling. Measure the pH frequently. c. Carefully adjust the pH to fall within the 7.2 - 7.4 range. Do not overshoot. This step is critical for ensuring biocompatibility.[3][12]

  • Add Serum and DMSO: a. Add 2.0 mL of heat-inactivated FBS to the pH-adjusted CDHP solution. b. In a biological safety cabinet, slowly add 0.5 mL of DMSO to the mixture. Add it drop-by-drop while gently swirling the tube. Causality Note: DMSO generates heat upon mixing with aqueous solutions; slow addition prevents thermal damage to serum proteins.

  • Finalize and Sterilize: a. The total volume should be approximately 9.5 mL. Adjust the final volume to 10 mL with basal medium if necessary. b. Sterilize the final cryopreservation medium by passing it through a 0.22 µm syringe filter into a new, sterile tube. c. Label clearly: "CryoMedium: 5% DMSO / 80 mM CDHP" with the preparation date. d. The medium can be stored at 4°C for up to 2 weeks. For best results, prepare fresh.

Protocol 2: Cryopreservation of Cell Lines with CDHP-Supplemented Medium

This protocol is applicable to both adherent and suspension cell lines.

G start Healthy, Log-Phase Cell Culture (>90% Viability) harvest 1. Harvest Cells (Trypsin for Adherent, Centrifuge for Suspension) start->harvest count 2. Perform Cell Count & Viability Assessment (Trypan Blue) harvest->count centrifuge 3. Centrifuge Cell Suspension (e.g., 150 x g, 5 min) count->centrifuge resuspend 4. Resuspend Pellet in Cold CDHP Cryopreservation Medium (Target: 2-4 x 10^6 cells/mL) centrifuge->resuspend aliquot 5. Aliquot 1 mL into Labeled Cryovials resuspend->aliquot freeze 6. Place Vials in Controlled-Rate Freezing Container (e.g., Mr. Frosty) aliquot->freeze storage_80 7. Place Container at -80°C for 24 hours (Achieves ~ -1°C/min) freeze->storage_80 storage_ln2 8. Transfer Vials to Liquid Nitrogen Vapor Phase for Long-Term Storage storage_80->storage_ln2 end Cryopreserved Cell Stock storage_ln2->end

Figure 2. Standard workflow for cell line cryopreservation using CDHP-supplemented medium.

Procedure:

  • Cell Preparation: a. Use healthy cultures in the logarithmic growth phase with >90% viability. If possible, change the culture medium 24 hours prior to freezing. b. For Adherent Cells: Wash with PBS, then detach using trypsin-EDTA. Neutralize the trypsin with a medium containing serum. c. For Suspension Cells: Proceed directly to harvesting.

  • Harvesting and Cell Count: a. Transfer the cell suspension to a conical tube and centrifuge at 150 x g for 5 minutes. b. Discard the supernatant and gently resuspend the cell pellet in a small volume of fresh, cold (4°C) culture medium. c. Perform a cell count and viability analysis using the Trypan Blue exclusion method.

  • Resuspension in Cryopreservation Medium: a. Centrifuge the cells again (150 x g, 5 min). b. Discard the supernatant and resuspend the cell pellet in the pre-chilled (4°C) CDHP-supplemented cryopreservation medium at a final concentration of 2–4 x 10⁶ viable cells/mL.

  • Aliquoting and Cooling: a. Dispense 1 mL aliquots of the cell suspension into sterile, pre-labeled cryovials. b. Place the vials into a controlled-rate freezing container (e.g., Nalgene Mr. Frosty). c. Place the container in a -80°C freezer and leave undisturbed for at least 24 hours. This achieves the critical slow cooling rate of approximately -1°C per minute.[14]

  • Long-Term Storage: a. Quickly transfer the frozen vials from the freezing container to the vapor phase of a liquid nitrogen dewar for long-term storage. b. Record the location of the vials in your cell line inventory.

Protocol 3: Post-Thaw Viability and Recovery Assessment

This protocol is essential for validating the effectiveness of the CDHP formulation.

G cluster_0 Validation Checks start Retrieve Vial from Liquid Nitrogen thaw 1. Quick Thaw in 37°C Water Bath (~1-2 min) start->thaw transfer 2. Aseptically Transfer Contents to Tube with 10 mL Pre-warmed Medium thaw->transfer centrifuge 3. Centrifuge (150 x g, 5 min) to Remove CPA transfer->centrifuge resuspend 4. Resuspend Pellet in Fresh Medium centrifuge->resuspend plate 5. Plate Cells in Appropriate Culture Vessel resuspend->plate viability Immediate Post-Thaw Viability Check (Trypan Blue) resuspend->viability Take aliquot before plating attachment 24-Hour Check: - Adherent: Check attachment - Suspension: Check morphology plate->attachment proliferation 48-72 Hour Check: Monitor for evidence of cell division attachment->proliferation decision Viability > 80% and Proliferation Observed? proliferation->decision success Success: Continue Culture & Expand decision->success Yes troubleshoot Failure: Troubleshoot Protocol (See Section 4) decision->troubleshoot No

Figure 3. Post-thaw validation workflow.

Procedure:

  • Rapid Thawing: a. Retrieve a vial from liquid nitrogen storage. Safety Note: Use appropriate personal protective equipment (PPE), including a face shield and cryo-gloves. b. Immediately immerse the vial in a 37°C water bath, keeping the cap above the water level. c. Gently agitate the vial until only a small sliver of ice remains. This "quick thaw" process should take no more than 2 minutes.

  • Removal of Cryoprotectant: a. Aseptically wipe the vial with 70% ethanol before opening in a biological safety cabinet. b. Slowly transfer the contents of the vial into a 15 mL conical tube containing 10 mL of pre-warmed, complete culture medium. c. Centrifuge at 150 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Cell Plating and Initial Assessment: a. Discard the supernatant and resuspend the cell pellet in an appropriate volume of fresh, pre-warmed medium. b. Take a small aliquot for an immediate post-thaw viability count using Trypan Blue. c. Transfer the remaining cells to a new culture flask or plate and place in a 37°C, 5% CO₂ incubator.

  • Recovery Monitoring: a. At 24 hours: Check for cell attachment (for adherent lines) and normal morphology. b. At 48-72 hours: Monitor the culture for signs of proliferation and an increase in cell density. c. Compare the post-thaw viability and recovery rate to cells cryopreserved using the standard 10% DMSO control formulation.

Troubleshooting and Key Considerations

  • Low Post-Thaw Viability:

    • Verify pH: Ensure the pH of the CDHP-containing medium was correctly adjusted to 7.2-7.4. An acidic pH is a primary cause of cytotoxicity.[12]

    • Check Initial Cell Health: Only freeze cultures that are healthy and in the log growth phase.

    • Optimize Cooling/Thawing: Ensure the cooling rate was slow and controlled, and the thawing process was rapid.

  • Precipitate in Cryopreservation Medium:

    • CDHP is highly soluble, but ensure it is fully dissolved before adding other components. If precipitate forms after adding serum or DMSO, it may indicate an issue with buffer compatibility. Prepare fresh and ensure all components are at the correct temperature before mixing.

  • Cell Line Variability:

    • Different cell lines exhibit varying sensitivities to cryopreservation. The proposed formulations are starting points. It may be necessary to optimize the DMSO-to-CDHP ratio for your specific cell line. Always validate a new protocol on a test vial before freezing down a large batch of cells.

Conclusion

This compound presents a scientifically-grounded alternative for enhancing cell line cryopreservation. Its non-permeating, kosmotropic mechanism offers a pathway to reduce the reliance on cytotoxic agents like DMSO, potentially leading to higher post-thaw viability and better preservation of cellular function. The key to its successful application lies in the meticulous control of pH and the systematic validation against established protocols. By following the experimental framework and protocols outlined in this guide, researchers can begin to explore the significant potential of CDHP in their own cell banking workflows, contributing to more robust and reproducible science.

References

Application Note: Enhancing Cell Culture Media Stability and Performance with Choline Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Choline Stability in Bioprocessing

Choline is an essential nutrient for mammalian cells, playing a critical role in the synthesis of phospholipids like phosphatidylcholine, which are fundamental components of cell membranes.[1][2][3] It is also a precursor for the neurotransmitter acetylcholine and the methyl donor betaine, highlighting its importance in cellular homeostasis.[3][4][5] In the biopharmaceutical industry, particularly in the culture of high-density cell lines like Chinese Hamster Ovary (CHO) cells, a consistent and bioavailable supply of choline is paramount for robust cell growth, viability, and recombinant protein production.[6][7][8]

Traditionally, choline chloride has been the most common source of choline in cell culture media formulations. However, its use presents significant, often overlooked, challenges related to its chemical stability in aqueous solutions. Choline chloride can be susceptible to degradation, particularly under the thermal and pH conditions often encountered during media preparation and storage.[9][10][11] This degradation can lead to a loss of active choline, potentially impacting culture performance and introducing variability into the bioprocess.

This application note introduces choline dihydrogen phosphate (CDHP) as a superior alternative to choline chloride for cell culture media formulations. We will explore the scientific rationale for its enhanced stability and provide detailed protocols for its incorporation into both liquid and powdered media. The methodologies presented are designed to ensure process consistency, improve cellular health, and ultimately enhance the productivity of your cell cultures.

The Science of Stability: this compound vs. Choline Chloride

The enhanced stability of this compound stems from the fundamental properties of the phosphate anion compared to the chloride anion. The dihydrogen phosphate ion (H₂PO₄⁻) is the conjugate base of a weak acid (phosphoric acid) and is itself a weak acid. This allows it to act as a buffering agent, contributing to a more stable pH environment in the media.[12][13] The thermodynamic properties of orthophosphate salts in aqueous solutions contribute to their overall stability.[12][14][15]

In contrast, choline chloride, being a salt of a strong acid (hydrochloric acid) and a quaternary ammonium hydroxide, does not offer this buffering capacity. Furthermore, studies on deep eutectic solvents have shown that choline chloride can undergo degradation, including esterification reactions with carboxylic acids present in the media, especially when heated.[9] While cell culture media are not deep eutectic solvents, the principles of chemical reactivity and degradation pathways are still relevant, particularly during steam sterilization or long-term storage of liquid media at non-refrigerated temperatures.

The use of CDHP not only provides a stable source of choline but also contributes phosphate, another essential nutrient for cellular metabolism, involved in energy transfer (ATP) and as a component of nucleic acids.

Key Advantages of this compound in Cell Culture

  • Enhanced Chemical Stability: CDHP exhibits superior stability in aqueous solutions compared to choline chloride, minimizing the risk of degradation during media preparation, sterilization, and storage. This ensures a consistent and predictable concentration of bioavailable choline for the cells.

  • Improved pH Buffering: The dihydrogen phosphate anion provides additional buffering capacity to the cell culture medium, helping to maintain a stable physiological pH, which is critical for optimal cell growth and protein production.

  • Biocompatibility: Studies have demonstrated that this compound is highly biocompatible and non-toxic to various cell lines at concentrations typically used in cell culture.[16][17][18]

  • Dual-Nutrient Source: CDHP provides both essential choline and phosphate to the cells from a single, stable compound.

Metabolic Fate of Choline in Mammalian Cells

Upon uptake by the cell, primarily through choline transporter-like proteins (CTLs), choline is rapidly metabolized through several key pathways.[1][2][19][20][21] The primary fate of choline in proliferating cells is its incorporation into phosphatidylcholine via the Kennedy pathway.[22][23][24][25]

cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Choline_out Choline CTL1 Choline Transporter (e.g., CTL1) Choline_out->CTL1 Uptake Choline_in Intracellular Choline CTL1->Choline_in PCho Phosphocholine Choline_in->PCho Choline Kinase (ATP -> ADP) Betaine Betaine Choline_in->Betaine Oxidation Acetylcholine Acetylcholine Choline_in->Acetylcholine Acetylation CDP_Choline CDP-Choline PCho->CDP_Choline CTP:Phosphocholine Cytidylyltransferase (CTP -> PPi) PtdCho Phosphatidylcholine CDP_Choline->PtdCho Cholinephosphotransferase (DAG) PtdCho->PtdCho

Figure 1: Simplified diagram of the primary metabolic pathways of choline within a mammalian cell.

Quantitative Comparison of Choline Sources

To illustrate the practical implications of choosing a stable choline source, the following table summarizes key properties and their impact on cell culture media formulation.

ParameterCholine Chloride (C₅H₁₄ClNO)This compound (C₅H₁₆NO₅P)Rationale & Impact on Cell Culture
Molecular Weight 139.62 g/mol 205.16 g/mol Different molar masses require adjusted concentrations to achieve the same molarity of choline.
Purity ≥98%Typically >98%High purity is essential to avoid introducing unknown contaminants into the cell culture medium.
pH (140 g/L in H₂O) 5.0-6.5~4.5 (in aqueous solution)CDHP is more acidic and will require more alkaline solution (e.g., NaOH) for pH adjustment during media preparation.
Osmolality Contribution HighHighBoth are salts and will contribute significantly to the final osmolality of the medium. This must be accounted for in the formulation.
Thermal Stability Susceptible to degradationHighCDHP's stability prevents loss of active ingredient during heat-involved processes like powder milling or potential heat sterilization steps, and during long-term storage.
Buffering Capacity NoneYes (dihydrogen phosphate)CDHP helps to stabilize the medium's pH, reducing fluctuations that can stress cells.

Protocols for Incorporation of this compound

The following protocols provide a step-by-step guide for incorporating this compound into cell culture media from powder and for preparing a concentrated stock solution.

Protocol 1: Preparation of Cell Culture Medium from Powder with CDHP

This protocol describes the preparation of 1 liter of a custom basal medium.

Materials:

  • Tissue culture grade water

  • All powdered components of the basal medium (amino acids, vitamins, salts, etc.)

  • This compound (CDHP)

  • Sodium Bicarbonate (powder or 7.5% solution)

  • 1N HCl and 1N NaOH for pH adjustment

  • Sterile 0.2 µm filter unit

  • Sterile storage containers

Procedure:

  • Water Preparation: To a suitable mixing vessel, add approximately 90% of the final volume (900 mL) of room temperature tissue culture grade water. Do not heat the water.[26][27]

  • Component Addition: While gently stirring, add the powdered medium components. It is advisable to add the major inorganic salts first to allow them to dissolve before adding amino acids and vitamins.

  • CDHP Incorporation: Weigh the required amount of CDHP based on your target choline concentration. For example, to achieve a final concentration of 14 mg/L choline (a common concentration in DMEM), you would add 28.5 mg of CDHP per liter. Add the powdered CDHP to the stirring solution.

  • Dissolution: Continue stirring until all components are completely dissolved. Rinse the inside of the powder package with a small amount of water to ensure all traces are transferred to the solution.[27]

  • Bicarbonate Addition: Add the required amount of sodium bicarbonate. For example, for DMEM, add 3.7 g/L.[26] Stir until dissolved.

  • pH Adjustment: The addition of CDHP will lower the initial pH. Slowly add 1N NaOH while monitoring the pH. Adjust the pH to 0.1-0.3 units below the desired final working pH (e.g., adjust to 7.0-7.1 for a final target of 7.2-7.4). The pH typically rises slightly upon filtration.[26][27]

  • Final Volume Adjustment: Add tissue culture grade water to bring the medium to the final volume of 1 liter.

  • Sterilization: Immediately sterilize the medium by membrane filtration using a 0.2 µm filter.[27]

  • Storage: Aseptically dispense the sterile medium into sterile containers and store at 2-8°C, protected from light.

start Start add_water Add 900 mL Room Temp Water start->add_water add_powders Add Powdered Media Components add_water->add_powders add_cdhp Add Weighed CDHP Powder add_powders->add_cdhp dissolve Stir Until Completely Dissolved add_cdhp->dissolve add_bicarb Add Sodium Bicarbonate dissolve->add_bicarb adjust_ph Adjust pH with 1N NaOH to 0.1-0.3 below target add_bicarb->adjust_ph final_volume QS to 1 Liter with Water adjust_ph->final_volume filter Sterile Filter (0.2 µm) final_volume->filter store Store at 2-8°C filter->store

Figure 2: Workflow for preparing powdered cell culture media with CDHP.

Protocol 2: Stability Assessment of Choline Source in Liquid Media

This protocol outlines a method to compare the stability of CDHP and choline chloride in a liquid medium over time.

Materials:

  • Prepared basal medium without choline.

  • This compound (CDHP)

  • Choline Chloride

  • Sterile storage bottles

  • Incubators set at 4°C, 25°C, and 37°C

  • Analytical method for choline quantification (e.g., LC-MS/MS or a colorimetric assay kit).[28][29][30][31][32]

Procedure:

  • Media Preparation: Prepare two batches of the same basal cell culture medium, one supplemented with CDHP and the other with choline chloride at the same molar concentration of choline.

  • Aliquoting: Aseptically aliquot each medium into multiple sterile, sealed containers.

  • Initial Sampling (T=0): Immediately take a sample from each batch for choline quantification. This will serve as your baseline concentration.

  • Incubation: Place the containers in incubators at 4°C (refrigerated), 25°C (room temperature), and 37°C (physiological temperature).

  • Time-Course Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one container from each condition and quantify the choline concentration.

  • Data Analysis: Plot the choline concentration over time for each compound at each temperature. Calculate the percentage degradation from the initial (T=0) concentration.

Expected Outcome: It is expected that the choline concentration in the medium prepared with CDHP will remain more stable over time, especially at elevated temperatures (25°C and 37°C), compared to the medium prepared with choline chloride.

Conclusion and Future Perspectives

The selection of raw materials with optimal chemical stability is a cornerstone of robust and reproducible bioprocessing. This compound offers a scientifically sound and practically superior alternative to choline chloride for use in cell culture media. Its enhanced stability, coupled with its biocompatibility and dual-nutrient contribution, can lead to more consistent cell culture performance, reduced batch-to-batch variability, and ultimately, improved yields of therapeutic proteins. As the industry moves towards more defined and chemically stable media formulations, the adoption of components like CDHP will be crucial for advancing process control and product quality.

References

Application Note & Protocol: Elucidating Protein-Choline Dihydrogen Phosphate Interactions using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: Beyond Simple Binding – A Thermodynamic Perspective

Isothermal Titration Calorimetry (ITC) stands as the gold standard for the thermodynamic characterization of molecular interactions.[1][2][3] Its power lies in the direct, label-free measurement of heat changes that accompany binding events, providing a complete thermodynamic profile—affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)—in a single experiment.[4] While classically applied to specific, high-affinity interactions like protein-inhibitor binding, the versatility of ITC extends to deciphering more nuanced molecular dialogues.

This application note delves into the use of ITC to investigate the interaction between proteins and choline dihydrogen phosphate (CDHP), a biocompatible ionic liquid known for its protein-stabilizing properties.[5][6][7] The interaction between a protein and CDHP may not follow a simple lock-and-key model. In fact, some studies suggest that the stabilizing effect of CDHP is not dependent on direct binding.[5][6] Therefore, this guide provides a framework for using ITC not just to quantify binding but to probe the very nature of the thermodynamic forces at play. We will explore how to design experiments and interpret data to distinguish between specific binding and other phenomena, such as preferential hydration or exclusion effects, which also manifest as heat changes.

II. Core Principles of Isothermal Titration Calorimetry

An ITC instrument consists of two identical cells, a reference cell and a sample cell, housed in an adiabatic jacket.[8] The reference cell typically contains water or buffer, while the sample cell holds the protein solution. The ligand, in this case, this compound, is loaded into a syringe for injection into the sample cell.

The instrument maintains a constant temperature between the two cells. As the ligand is injected into the sample cell, any heat absorbed (endothermic) or released (exothermic) due to the interaction causes a temperature difference between the sample and reference cells.[8] A feedback system applies power to the sample cell heater to return it to the same temperature as the reference cell. This power is the primary signal measured in an ITC experiment.

By integrating the heat change after each injection and plotting it against the molar ratio of ligand to protein, a binding isotherm is generated. This isotherm can then be fitted to a suitable model to extract the thermodynamic parameters that govern the interaction.[8]

III. Strategic Experimental Design: Unraveling the Nature of the Interaction

A well-designed ITC experiment is crucial for obtaining high-quality, interpretable data. For the protein-CDHP system, the experimental design must be tailored to differentiate between specific binding and non-specific or colligative effects.

A. The Pivotal Role of Control Experiments

Control experiments are non-negotiable in ITC to account for heats of dilution and other non-binding thermal events.[9]

  • Ligand into Buffer: The most critical control is the titration of the this compound solution into the buffer used for the protein sample. The heat changes observed in this experiment represent the heat of dilution of the ligand. These values are subtracted from the protein-ligand titration data to isolate the heat of interaction.

  • Buffer into Protein: Titrating the buffer into the protein solution can help identify any heat changes associated with protein dilution or dissociation, though these are typically minimal.

B. Optimizing Analyte Concentrations

The choice of protein and ligand concentrations is paramount for a successful ITC experiment. The "c-window" is a useful parameter for guiding concentration selection:

  • c = n * [Macromolecule] / KD

For a well-defined sigmoidal binding curve, the 'c' value should ideally be between 5 and 500.[10]

  • If a specific binding interaction is hypothesized: Start with a protein concentration in the low micromolar range (e.g., 10-50 µM) and a this compound concentration in the syringe that is 10-20 times higher.[10][11]

  • If non-specific interactions are suspected: It is informative to perform experiments at varying concentrations of both protein and CDHP. Specific binding should be saturable, while non-specific interactions may show a linear dependence on concentration.

C. The Critical Importance of Buffer Matching

Mismatched buffers between the protein in the cell and the ligand in the syringe can lead to large heats of dilution that can obscure the actual binding signal.[10][12]

  • Dialysis is essential: The protein should be extensively dialyzed against the final buffer. The same dialysis buffer should then be used to dissolve the this compound.[13]

  • pH Matching: After preparing both solutions, it is crucial to verify that their pH values are identical (differing by less than 0.1 pH unit).[14]

IV. Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step guide for conducting an ITC experiment to study the interaction between a protein and this compound.

A. Materials and Reagents
  • Purified protein of interest

  • This compound (CDHP), high purity[15]

  • Appropriate buffer (e.g., phosphate, Tris, HEPES)

  • Deionized, degassed water

  • ITC instrument and consumables (syringes, cells)

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff

  • pH meter

  • Spectrophotometer for protein concentration determination

B. Sample Preparation: The Foundation of a Good Experiment
  • Protein Preparation:

    • Prepare a concentrated stock solution of the purified protein.

    • Determine the accurate protein concentration using a reliable method (e.g., UV-Vis spectroscopy with the appropriate extinction coefficient).

    • Dialyze the protein solution extensively against the chosen experimental buffer (e.g., 3 x 4L buffer changes over 24 hours at 4°C).

    • After dialysis, re-determine the protein concentration.

    • Centrifuge the protein solution at high speed (e.g., >14,000 x g for 15 minutes) to remove any aggregated material.

  • This compound Preparation:

    • Use the final dialysis buffer from the protein preparation to dissolve the this compound to the desired stock concentration.

    • Ensure the CDHP is fully dissolved.

    • Carefully match the pH of the CDHP solution to the protein solution. Adjust with small volumes of dilute acid or base if necessary.

  • Degassing:

    • Thoroughly degas both the protein and CDHP solutions immediately before the experiment to prevent the formation of air bubbles in the ITC cell and syringe.[16] This can be done by stirring under a vacuum for 10-15 minutes.

C. Instrument Setup and Operation
  • Cleaning: Ensure the sample cell, reference cell, and syringe are thoroughly cleaned according to the manufacturer's instructions. A common cleaning protocol involves washing with a detergent solution followed by extensive rinsing with deionized water.[17][18]

  • Equilibration: Set the experimental temperature and allow the instrument to equilibrate.

  • Loading the Sample Cell: Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles.

  • Loading the Syringe: Fill the syringe with the this compound solution, again being careful to avoid bubbles.

D. Titration Protocol

The following parameters are a good starting point and may need to be optimized for your specific system.

ParameterRecommended ValueRationale
Cell Concentration (Protein) 20 µMA common starting concentration for many systems.
Syringe Concentration (CDHP) 200 µM10-fold excess to ensure saturation is reached if binding occurs.[10]
Number of Injections 20Sufficient to define the binding isotherm.
Injection Volume 2 µLSmall enough to provide good resolution of the binding curve.
Spacing Between Injections 120-180 secondsAllows the signal to return to baseline between injections.
Stirring Speed 750 RPMEnsures rapid mixing without causing excessive frictional heat.
Reference Power ~10 µcal/secA typical setting for many instruments.

V. Data Analysis and Interpretation: From Raw Heats to Thermodynamic Insights

A. Data Processing
  • Integration: The raw data, a plot of power versus time, needs to be integrated to determine the heat change for each injection. Modern ITC software can do this automatically.[19]

  • Control Subtraction: The integrated heats from the control titration (CDHP into buffer) are subtracted from the experimental titration (CDHP into protein) to correct for the heat of dilution.

B. Interpreting the Isotherm

The shape of the resulting binding isotherm provides qualitative information about the interaction.

  • Sigmoidal Curve: A classic sigmoidal shape is indicative of a specific, saturable binding event. This is the expected result for a high-affinity interaction.

  • Linear or Near-Linear Heats: If the heat changes are small and do not show saturation even at high molar ratios, this suggests a lack of specific binding. This could be due to non-specific interactions, changes in the hydration shell of the protein, or other colligative effects.

  • Complex Isotherms: More complex shapes may indicate multiple binding sites or other coupled processes.

C. Model Fitting

If the isotherm suggests specific binding, the data can be fitted to a binding model to extract thermodynamic parameters.

  • One Set of Sites Model: This is the simplest model and assumes a single set of identical and independent binding sites.

  • Two Sets of Sites Model: This model can be used if there is evidence of multiple, non-identical binding sites.

  • Sequential Binding Model: This is appropriate for systems with multiple binding sites that exhibit cooperativity.

It is important to choose the simplest model that adequately describes the data. The software will provide the best-fit values for KD (or KA), ΔH, and n. The change in Gibbs free energy (ΔG) and the entropy change (ΔS) can then be calculated using the following equation:

ΔG = -RTln(KA) = ΔH - TΔS

VI. Visualization and Data Presentation

A. Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p_prep Protein Purification & Dialysis degas Degas Protein & Ligand p_prep->degas l_prep Ligand (CDHP) Preparation in Dialysis Buffer l_prep->degas load_sample Load Protein into Cell degas->load_sample load_ligand Load CDHP into Syringe degas->load_ligand titration Perform Titration load_sample->titration load_ligand->titration raw_data Raw Data (Power vs. Time) titration->raw_data integration Integrate Peaks raw_data->integration subtraction Subtract Control Heats integration->subtraction fitting Fit Isotherm to Model subtraction->fitting thermo Thermodynamic Parameters (KD, ΔH, ΔS, n) fitting->thermo

Caption: Workflow for ITC analysis of protein-CDHP interaction.

B. Summary of Potential Outcomes
ObservationInterpretationNext Steps
Sigmoidal Isotherm Specific binding interaction.Fit to an appropriate binding model to determine thermodynamic parameters.
Small, linear heat changes Non-specific interaction or no direct binding.Investigate the effect of varying protein and CDHP concentrations. Consider other techniques to probe the interaction.
Large heats of dilution Buffer mismatch or other experimental artifact.Re-prepare samples, ensuring proper dialysis and pH matching.
No significant heat change No interaction or the enthalpy of binding is close to zero.Perform experiments at different temperatures to see if a heat change can be detected.

VII. Troubleshooting Common Issues

IssuePotential Cause(s)Solution(s)
Noisy Baseline Air bubbles, dirty cells, bent syringe.[16]Thoroughly degas samples, clean the instrument, inspect the syringe for damage.[16]
Baseline Drift Insufficient equilibration time, slow process occurring (e.g., conformational change).Increase the time between injections.
Spikes in Data Air bubbles in the cell or syringe.[16]Re-load samples, ensuring no bubbles are introduced.
Saturation Not Reached Protein or ligand concentration is too low.Increase the concentration of the ligand in the syringe.
Rapid Saturation Protein or ligand concentration is too high.Decrease the concentration of the ligand in the syringe or the protein in the cell.

VIII. Conclusion

Isothermal Titration Calorimetry is an indispensable tool for characterizing the thermodynamic forces that govern protein-ligand interactions. When studying complex systems such as protein-choline dihydrogen phosphate, ITC provides a powerful means to go beyond a simple "binding vs. no binding" assessment. By carefully designing experiments with appropriate controls and critically analyzing the resulting data, researchers can gain valuable insights into the nature of these interactions, be it specific binding or more subtle effects on protein stability and hydration. This detailed understanding is crucial for applications ranging from fundamental biophysical studies to the development of novel therapeutic formulations.

IX. References

  • Troubleshooting guide for Isothermal Titration Calorimetry. (2011). [Source not available].

  • Isothermal Titration Calorimetry: Principles and Applications | Request PDF. ResearchGate. Retrieved from --INVALID-LINK--

  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. Retrieved from --INVALID-LINK--

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Source not available].

  • The Working Principle of Isothermal Titration Calorimetry. (2015). AZoM. Retrieved from --INVALID-LINK--

  • Troubleshooting | Biomolecular Interactions Facility. The Huck Institutes. Retrieved from --INVALID-LINK--

  • ITC troubleshooting. [Source not available].

  • Isothermal Titration Calorimetry: Principles and Applications. [Source not available].

  • Isothermal Titration Calorimetry: Principles and Applications. Matilda. Retrieved from --INVALID-LINK--

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. Retrieved from --INVALID-LINK--

  • Structure and function of proteins in hydrated this compound ionic liquid. Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from --INVALID-LINK--

  • Structure and function of proteins in hydrated this compound ionic liquid. [Source not available].

  • 5 Tips to optimize your ITC experiments for kinetic analysis. (2016). AFFINImeter's Blog. Retrieved from --INVALID-LINK--

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. (2019). Malvern Panalytical. Retrieved from --INVALID-LINK--

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. (2019). Malvern Panalytical. Retrieved from --INVALID-LINK--

  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. (2012). Protocols.io. Retrieved from --INVALID-LINK--

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. Retrieved from --INVALID-LINK--

  • This compound Destabilizes G-Quadruplexes and Enhances Transcription Efficiency In Vitro and in Cells. PMC - NIH. Retrieved from --INVALID-LINK--

  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility. The Huck Institutes. Retrieved from --INVALID-LINK--

  • This compound Destabilizes G-Quadruplexes and Enhances Transcription Efficiency In Vitro and in Cells. ACS Omega - ACS Publications. Retrieved from --INVALID-LINK--

  • Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Virtual Labs IIT Kharagpur. Retrieved from --INVALID-LINK--

  • ITC Troubleshooting. Atomika Teknik. Retrieved from --INVALID-LINK--

  • In vitro assessment of this compound (CDHP) as a vehicle for recombinant human interleukin-2 (rhIL-2). NIH. Retrieved from --INVALID-LINK--

  • Lesson 1: Routine ITC Data Analysis and Fitting. [Source not available].

  • Electrostatic Forces Mediated by this compound Stabilize Collagen | Request PDF. ResearchGate. Retrieved from --INVALID-LINK--

  • --INVALID-LINK--. [Source not available].

  • This compound, >98%. IoLiTec. Retrieved from --INVALID-LINK--

  • (PDF) this compound. ResearchGate. Retrieved from --INVALID-LINK--

References

Application Note: Monitoring Protein Folding Dynamics in Choline Dihydrogen Phosphate Using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A New Frontier in Protein Stabilization and Analysis

The quest for novel excipients to enhance the stability of protein-based therapeutics is a cornerstone of modern drug development.[1][2] Among the promising candidates are ionic liquids and deep eutectic solvents, with choline dihydrogen phosphate (CDHP) emerging as a particularly biocompatible and effective stabilizer.[3][4] CDHP has been shown to increase the thermal stability of proteins, making it a valuable medium for formulation and long-term storage.[5][6] Understanding how these solvents influence protein structure and folding is critical to harnessing their full potential.

Circular Dichroism (CD) spectroscopy is an invaluable tool for this purpose, offering a rapid and sensitive method to assess the secondary and tertiary structure of proteins in solution.[7][8][9] This application note provides a comprehensive guide to utilizing CD spectroscopy for monitoring protein folding and conformational changes in aqueous solutions of this compound. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and discuss data interpretation, empowering researchers to confidently explore this innovative application.

The Synergy of CD Spectroscopy and this compound

Circular dichroism arises from the differential absorption of left- and right-circularly polarized light by chiral molecules.[10][11] In proteins, the primary sources of chirality are the asymmetric alpha-carbons of amino acids and the inherent helicity of secondary structures like α-helices and β-sheets.[12] The far-UV region of the CD spectrum (typically 190-250 nm) is dominated by the peptide backbone and provides quantitative information on secondary structure content.[13][14] The near-UV region (250-320 nm), on the other hand, is sensitive to the environment of aromatic amino acid side chains (tryptophan, tyrosine, and phenylalanine) and serves as a fingerprint of the protein's tertiary structure.[14]

By monitoring changes in the CD spectrum, we can track the entire protein folding pathway, from a disordered random coil to a fully folded, functional protein.[15][16][17] This is particularly relevant when investigating the effects of a novel solvent like CDHP. Key questions that can be addressed include:

  • Does CDHP induce or stabilize specific secondary or tertiary structures?

  • How does the concentration of CDHP affect the thermal stability and melting temperature (Tm) of a protein?[18]

  • Can CDHP prevent aggregation or misfolding under stress conditions?

This compound is highly soluble in water and is known for its ability to stabilize proteins.[5][19] Studies have shown that CDHP can increase the thermal stability of proteins like lysozyme and interleukin-2, with the effect being proportional to the CDHP concentration.[3][5] The proposed mechanism of stabilization is not thought to be dependent on direct binding to the protein, but rather on altering the properties of the solvent, such as increasing surface tension, which preferentially stabilizes the compact, folded state.[6]

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the general workflow for a protein folding study using CD spectroscopy in the presence of CDHP.

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis P1 Protein Purification & Concentration Determination P4 Final Sample Matrix Preparation P1->P4 P2 CDHP Solution Preparation P2->P4 P3 Buffer Selection & Preparation P3->P4 CD1 Instrument Calibration & Setup P4->CD1 Introduce Sample CD2 Blank Measurement (Buffer + CDHP) CD1->CD2 CD3 Sample Measurement (Wavelength Scan) CD2->CD3 CD4 Thermal Denaturation (Temperature Ramp) CD3->CD4 A1 Blank Subtraction & Data Smoothing CD4->A1 A2 Conversion to Molar Ellipticity A1->A2 A1->A2 A3 Secondary Structure Deconvolution A2->A3 A4 Melting Temperature (Tm) Calculation A2->A4

Caption: Experimental workflow for CD analysis of protein folding in CDHP.

Detailed Protocols

Part 1: Sample Preparation - The Foundation of Reliable Data

Proper sample preparation is paramount for high-quality CD data.[20] The presence of CDHP introduces specific considerations that must be addressed.

1.1 Protein Purity and Concentration:

  • Purity: Ensure the protein sample is >95% pure to avoid interference from contaminants.[21]

  • Concentration: Accurately determine the protein concentration. For far-UV CD, a concentration of 0.1-0.2 mg/mL is typical, while for near-UV CD, 0.5-1.0 mg/mL is often required.[21][22] The absorbance at 280 nm is a reliable method for concentration determination.[21]

1.2 Buffer and CDHP Solution Preparation:

  • Buffer Selection: Choose a buffer system that does not have high absorbance in the far-UV region.[21][23] Phosphate buffers are a good choice. Avoid buffers containing high concentrations of chloride ions, as they absorb strongly below 200 nm.[24]

  • CDHP Concentration Range: Prepare a stock solution of CDHP in the chosen buffer. The concentration of CDHP can be varied to study its dose-dependent effects on protein folding and stability. Studies have investigated concentrations ranging from low millimolar to as high as 40% (w/w).[5]

  • pH Control: Ensure the final pH of the protein-buffer-CDHP solution is accurately measured and controlled, as pH can significantly impact protein structure.[20]

  • Degassing: Degas all buffers and the final sample solution to remove dissolved oxygen, which can absorb in the far-UV region and create noise.[24]

Table 1: Recommended Buffer Systems for CD Spectroscopy

Buffer SystemUseful pH RangeComments
Sodium/Potassium Phosphate6.0 - 8.0Low UV absorbance, commonly used.[21]
Tris7.0 - 9.0Temperature-dependent pKa, use with caution in thermal melts.
Borate8.0 - 10.0Suitable for higher pH studies.
Part 2: CD Spectrometer Setup and Data Acquisition

2.1 Instrument Setup:

  • Nitrogen Purge: Purge the spectrometer with high-purity nitrogen gas for at least 30 minutes before use to remove atmospheric oxygen.[24]

  • Calibration: Calibrate the instrument using a standard such as camphor sulfonic acid (CSA).[21]

2.2 Wavelength Scans:

  • Blank Measurement: First, record the spectrum of the buffer containing the corresponding concentration of CDHP without the protein. This will serve as the baseline for subtraction.[21]

  • Sample Measurement:

    • Far-UV Region (190-250 nm): Use a quartz cuvette with a short path length (e.g., 0.1 cm).[22]

    • Near-UV Region (250-320 nm): Use a quartz cuvette with a longer path length (e.g., 1 cm).[22]

  • Scan Parameters:

    • Scan Speed: 50-100 nm/min

    • Data Pitch: 0.5-1.0 nm

    • Bandwidth: 1.0 nm

    • Averaging Time (D.I.T.): 1-2 seconds

    • Accumulations: 3-5 scans to improve signal-to-noise ratio.[23]

2.3 Thermal Denaturation:

  • Temperature Ramp: Monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) as a function of temperature.[15][18]

  • Heating Rate: A slow heating rate of 1°C/min is recommended to ensure thermal equilibrium at each step.[18]

  • Temperature Range: The range should encompass the pre-transitional, transitional, and post-transitional phases of unfolding.

Data Analysis and Interpretation

data_analysis_flow RawData Raw CD Data (Ellipticity vs. Wavelength) BlankSub Blank Subtraction RawData->BlankSub Smoothing Data Smoothing (e.g., Savitzky-Golay) BlankSub->Smoothing Conversion Convert to Molar Residue Ellipticity [θ] Smoothing->Conversion SecStruct Secondary Structure Deconvolution (e.g., DICHROWEB) Conversion->SecStruct Interpretation Structural Interpretation & Stability Assessment SecStruct->Interpretation ThermalData Raw Thermal Melt Data (Ellipticity vs. Temp) Normalization Data Normalization ThermalData->Normalization TmCalc Calculate Melting Temperature (Tm) Normalization->TmCalc TmCalc->Interpretation

Caption: Flowchart for the analysis of CD spectroscopy data.

3.1 Data Processing:

  • Blank Subtraction: Subtract the buffer-CDHP spectrum from the protein spectrum.

  • Conversion to Molar Residue Ellipticity: Normalize the data for concentration, path length, and the number of amino acid residues to allow for comparison between samples. The formula for molar residue ellipticity ([θ]) is:

    [θ] = (θ_obs * MRW) / (10 * d * c)

    where:

    • θ_obs is the observed ellipticity in degrees.

    • MRW is the mean residue weight (molecular weight / number of residues).

    • d is the path length in cm.

    • c is the concentration in g/mL.

3.2 Secondary Structure Estimation:

  • The processed far-UV CD spectrum can be analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[7][25] Online servers like DICHROWEB provide access to various algorithms for this purpose.[26]

Table 2: Characteristic Far-UV CD Signals for Protein Secondary Structures

Secondary StructureWavelength of Minima (nm)Wavelength of Maxima (nm)
α-Helix~222, ~208~192
β-Sheet~216~195
Random Coil~198N/A

3.3 Thermal Stability Analysis:

  • Plot the molar residue ellipticity at the chosen wavelength against temperature.

  • The resulting sigmoidal curve represents the unfolding transition. The melting temperature (Tm) is the midpoint of this transition, where 50% of the protein is unfolded.[18] An increase in Tm in the presence of CDHP indicates a stabilizing effect.[5]

Conclusion: Empowering Drug Development with Biophysical Insights

Circular dichroism spectroscopy is a powerful and accessible technique for elucidating the structural consequences of formulating proteins in this compound.[27][28] By following the detailed protocols and data analysis pipelines outlined in this application note, researchers can gain critical insights into how this promising excipient influences protein folding, conformation, and stability. This knowledge is essential for the rational design of stable and effective protein-based therapeutics, ultimately accelerating the drug development process.[1][29]

References

Application Notes & Protocols: Choline Dihydrogen Phosphate as a Vehicle for Recombinant Protein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Paradigm Shift in Protein Stabilization and Delivery

The therapeutic potential of recombinant proteins is often hampered by their inherent instability and the challenges of effective delivery to target sites. Traditional formulation strategies have relied on a limited palette of excipients to prevent aggregation and degradation. However, the emergence of biocompatible ionic liquids, such as choline dihydrogen phosphate (CDHP), offers a novel and powerful approach to not only stabilize delicate protein structures but also to serve as a functional component of the delivery vehicle itself.[1][2][3][4]

This compound, an organic salt with a low melting point, has demonstrated remarkable efficacy in enhancing the thermal stability of various proteins, including therapeutic molecules like interleukin-2.[5][6] Its mechanism of action appears to involve favorable interactions with the protein surface and modulation of the surrounding water structure, which collectively preserve the native conformation essential for biological activity.[6] Beyond its role as a stabilizer, the choline moiety, an essential nutrient, and the phosphate anion, a key biological buffer component, confer a high degree of biocompatibility to CDHP.[5] This unique combination of properties makes CDHP an exceptional candidate for the development of advanced recombinant protein delivery systems.

This guide provides a comprehensive overview and detailed protocols for utilizing this compound in the formulation, characterization, and evaluation of a nanoparticle-based delivery system for recombinant proteins. The methodologies described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to harness the full potential of this innovative excipient.

Part 1: Formulation of Protein-Loaded Nanoparticles with this compound

The formulation of a stable and effective protein delivery system is a multi-step process that requires careful optimization. The following protocol describes the preparation of protein-loaded nanoparticles using a double emulsion (w/o/w) solvent evaporation technique, incorporating CDHP as a key stabilizing agent in the primary aqueous phase.

Workflow for Nanoparticle Formulation

G cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_post Nanoparticle Formation & Purification cluster_final Final Product p1 Primary Aqueous Phase (w1) Recombinant Protein + CDHP in Ultra-Pure Water e1 Primary Emulsification (w1/o) Homogenize w1 and o p1->e1 p2 Organic Phase (o) Biodegradable Polymer (e.g., PLGA) in Dichloromethane p2->e1 p3 Secondary Aqueous Phase (w2) Surfactant (e.g., PVA) in Ultra-Pure Water e2 Secondary Emulsification (w1/o/w2) Homogenize w1/o and w2 p3->e2 e1->e2 n1 Solvent Evaporation Stir to remove Dichloromethane e2->n1 n2 Nanoparticle Collection Centrifugation n1->n2 n3 Washing Resuspend and Centrifuge (3x with Ultra-Pure Water) n2->n3 f1 Resuspension in appropriate buffer n3->f1 f2 Lyophilization (Optional) with cryoprotectant f1->f2 G cluster_uptake Cellular Uptake Pathways cluster_traffic Intracellular Trafficking cluster_release Protein Release & Action np Protein-Loaded Nanoparticle cme Clathrin-Mediated Endocytosis np->cme cvme Caveolae-Mediated Endocytosis np->cvme macro Macropinocytosis np->macro endo Early Endosome cme->endo cvme->endo macro->endo lyso Lysosome (Degradation) endo->lyso escape Endosomal Escape endo->escape cyto Cytosol escape->cyto protein Released Recombinant Protein cyto->protein target Intracellular Target protein->target

References

Application Notes & Protocols: The Use of Choline Dihydrogen Phosphate in Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The choice of buffer is a critical, yet often overlooked, parameter in the design of robust and reproducible enzyme kinetics assays. Traditional buffers, while widely used, can sometimes fail to provide the necessary stability for sensitive enzyme systems, leading to activity loss over the course of an experiment. This application note details the use of Choline Dihydrogen Phosphate (CDHP), a biocompatible ionic liquid, as a novel buffer component in enzyme kinetics assays. We will explore the rationale behind its use, its advantages over conventional buffers, and provide a detailed protocol for its application in a representative kinase assay.

Introduction: Beyond Buffering Capacity - The Role of the Assay Environment

In the realm of enzyme kinetics, the primary role of a buffer is to maintain a stable pH. However, the chemical environment of the assay medium extends far beyond proton concentration. The interactions between an enzyme and the surrounding solvent molecules can significantly impact its conformational stability, and consequently, its catalytic activity.[1] this compound (CDHP) is an organic salt that is highly soluble in water and is known for its biocompatibility.[2] Unlike many conventional ionic liquids, CDHP is non-toxic and biodegradable, making it an attractive component for biological assays.[2]

The unique properties of CDHP stem from its constituent ions: the choline cation and the dihydrogen phosphate anion. Choline is an essential nutrient, and dihydrogen phosphate is a common biological buffer component. Together, they form a hydrated ionic liquid that has been shown to enhance the thermal stability of proteins, including enzymes like lysozyme and ribonuclease A.[2][3] This stabilizing effect is attributed to the formation of a hydration shell around the protein that helps maintain its native conformation.[3] In the context of enzyme kinetics, this enhanced stability can translate to more reliable and consistent enzyme activity over the duration of the assay, particularly for enzymes that are prone to denaturation.

Advantages of this compound in Enzyme Assays

The use of CDHP in enzyme kinetics assays offers several potential advantages over traditional buffer systems such as Tris-HCl or HEPES:

  • Enhanced Enzyme Stability: CDHP has been demonstrated to increase the thermal stability of proteins, which can be particularly beneficial for assays involving less stable enzymes or those conducted at elevated temperatures.[2][3]

  • Biocompatibility: As a compound composed of naturally occurring ions, CDHP is generally considered biocompatible and less likely to interfere with biological processes than some synthetic buffer components.[2]

  • Reduced Protein Aggregation: By stabilizing the native protein structure, CDHP may help to reduce the propensity for enzyme aggregation, a common issue that can lead to loss of activity and inaccurate kinetic measurements.[2]

  • Potential for Altered Enzyme Kinetics: The unique ionic environment provided by CDHP can sometimes influence the kinetic parameters of an enzyme, such as K_m and V_max, which may provide novel insights into enzyme function and inhibition.[1]

Comparative Data: Conceptual Overview

While extensive comparative kinetic data for a wide range of enzymes in CDHP versus traditional buffers is still an emerging area of research, the known protein-stabilizing effects of CDHP allow us to conceptualize the expected outcomes. The primary advantage lies in the preservation of enzyme activity over time.

ParameterStandard Buffer (e.g., Tris-HCl)This compound BufferRationale
Enzyme Stability (t_½) Variable; may be low for sensitive enzymes.Expected to be higher.CDHP provides a stabilizing hydration shell around the enzyme.[2][3]
Reproducibility Can be affected by enzyme denaturation over time.Potentially higher due to enhanced enzyme stability.A more stable enzyme leads to more consistent activity measurements.
Kinetic Parameters (K_m, V_max) Well-characterized for many systems.May be altered.The ionic environment can influence substrate binding and catalytic turnover.[1]
Biocompatibility Generally good, but some can interact with metal ions.High.Composed of biologically common ions.[2]

Experimental Protocol: Choline Kinase Assay Using a CDHP Buffer System

This protocol provides a framework for performing a choline kinase assay using a CDHP-based buffer. Choline kinase is a suitable model enzyme as it is central to phospholipid metabolism and its activity can be readily measured using coupled enzyme systems.[4][5]

Principle of the Assay

Choline kinase catalyzes the ATP-dependent phosphorylation of choline to produce phosphocholine and ADP.[4] The production of ADP can be coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. PK uses phosphoenolpyruvate (PEP) to convert ADP to ATP and pyruvate. LDH then reduces pyruvate to lactate while oxidizing NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the choline kinase activity.[4]

Materials and Reagents
  • This compound (CDHP)

  • Choline Chloride

  • Adenosine Triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

  • Recombinant Choline Kinase

  • Ultrapure water

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates

Preparation of CDHP Assay Buffer
  • Prepare a 1 M stock solution of this compound: Dissolve the appropriate amount of CDHP in ultrapure water.

  • Adjust the pH: The pKa of the dihydrogen phosphate anion is approximately 7.2. Adjust the pH of the CDHP stock solution to the desired pH (e.g., 7.4) using a concentrated solution of NaOH or HCl. Note: The pH of Tris buffers is known to be temperature-dependent, while phosphate-based buffers are generally more stable.

  • Prepare the 1X CDHP Assay Buffer: From the 1 M stock, prepare a working solution of 50 mM CDHP buffer (pH 7.4) containing 10 mM MgCl₂ and 100 mM KCl.

  • Filter sterilize the buffer and store at 4°C.

Assay Protocol
  • Prepare the Reaction Cocktail: In a microcentrifuge tube, prepare a sufficient volume of reaction cocktail for the number of assays to be performed. For each 200 µL reaction, the final concentrations should be:

    • 50 mM CDHP Buffer (pH 7.4)

    • 10 mM Choline Chloride

    • 1 mM ATP

    • 1 mM PEP

    • 0.2 mM NADH

    • 10 units/mL PK

    • 10 units/mL LDH

    • 10 mM MgCl₂

    • 100 mM KCl

  • Set up the Assay Plate:

    • Sample Wells: Add 180 µL of the Reaction Cocktail to each well.

    • Blank/Control Wells: Add 180 µL of the Reaction Cocktail to control wells.

    • Add 10 µL of the choline kinase enzyme solution (at various concentrations to determine the linear range) to the sample wells.

    • Add 10 µL of the CDHP Assay Buffer (without enzyme) to the blank wells.

  • Initiate the Reaction: Add 10 µL of the appropriate substrate or inhibitor solution to each well. For a standard kinase assay, this would be the final addition of the enzyme as described in step 2.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to the desired temperature (e.g., 37°C). Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from the rate of the sample wells.

    • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of ADP production.

Workflow Visualization

Choline_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_buffer Prepare 50 mM CDHP Buffer (pH 7.4) prep_cocktail Prepare Reaction Cocktail (ATP, PEP, NADH, PK, LDH) prep_buffer->prep_cocktail add_cocktail Add 180 µL Reaction Cocktail to wells prep_cocktail->add_cocktail prep_enzyme Prepare Choline Kinase Dilutions add_enzyme Add 10 µL Choline Kinase to sample wells prep_enzyme->add_enzyme add_cocktail->add_enzyme add_blank Add 10 µL Buffer to blank wells add_cocktail->add_blank read_abs Measure Absorbance at 340 nm (Kinetic Read) add_enzyme->read_abs add_blank->read_abs initiate Initiate reaction (if not by enzyme addition) calc_rate Calculate Rate (ΔAbs/min) read_abs->calc_rate calc_activity Determine Enzyme Activity calc_rate->calc_activity

Caption: Workflow for a choline kinase assay using a CDHP buffer system.

Signaling Pathway Visualization

Coupled_Enzyme_Assay cluster_kinase Choline Kinase Reaction cluster_coupling Coupling Reactions Choline Choline CK Choline Kinase Choline->CK ATP ATP ATP->CK Phosphocholine Phosphocholine CK->Phosphocholine ADP ADP CK->ADP PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate PK->Pyruvate ATP2 ATP PK->ATP2 LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD Monitored at 340 nm

Caption: Coupled enzyme reaction for the kinetic measurement of choline kinase activity.

Troubleshooting

IssuePossible CauseSolution
No or low enzyme activity Incorrect pH of CDHP buffer.Verify the pH of the final assay buffer.
Enzyme instability.While CDHP is stabilizing, ensure proper enzyme handling and storage.
Missing reaction component.Double-check the preparation of the reaction cocktail.
High background signal Contamination of reagents with ADP or pyruvate.Use fresh, high-quality reagents.
Spontaneous degradation of NADH.Protect NADH solutions from light and prepare fresh.
Non-linear reaction rate Substrate depletion.Use a lower enzyme concentration or higher substrate concentrations.
Enzyme denaturation.The use of CDHP should mitigate this, but consider optimizing the temperature.

Conclusion

This compound presents a promising alternative to traditional buffers in enzyme kinetics assays, particularly for enzymes that require enhanced stability. Its biocompatible nature and demonstrated ability to preserve protein structure make it a valuable tool for researchers in academia and industry. The protocol provided herein for a choline kinase assay serves as a template that can be adapted for other enzyme systems. Further investigation into the effects of CDHP on the kinetic parameters of a wider range of enzymes will undoubtedly expand its application in drug discovery and diagnostics.

References

Application Notes and Protocols for the Long-Term Storage of Proteins in Choline Dihydrogen Phosphate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Paradigm Shift in Protein Stabilization

The long-term preservation of purified proteins is a cornerstone of biotechnology, drug development, and basic research. However, maintaining the structural integrity and biological activity of these complex macromolecules outside their native environment presents significant challenges. Proteins are susceptible to a myriad of degradation pathways, including aggregation, proteolysis, and denaturation, which can compromise their efficacy and shelf-life.[1] Traditionally, stabilizing agents have been limited to a small class of sugars, polymers, and amino acids.[2][3]

In recent years, ionic liquids (ILs)—organic salts with melting points below 100°C—have emerged as a promising new frontier for biomolecule stabilization.[2][4] Among these, Choline Dihydrogen Phosphate (C-DHP) has been identified as a particularly effective and biocompatible candidate for enhancing the stability of therapeutic and research-grade proteins.[2][3][5][6] This document provides a comprehensive guide to the principles and protocols for utilizing C-DHP solutions for the long-term storage of proteins, designed for researchers, scientists, and drug development professionals.

The Mechanism of C-DHP-Mediated Protein Stabilization

The remarkable stabilizing effect of C-DHP is not arbitrary; it is rooted in specific physicochemical interactions between the ionic liquid components and the protein. Understanding this mechanism is key to its effective application.

The prevailing hypothesis suggests that stabilization is primarily driven by electrostatic forces and the kosmotropic nature of the dihydrogen phosphate anion, rather than direct binding of C-DHP to the protein.[2][7][8]

  • Electrostatic Shielding: Molecular modeling and experimental data indicate that the dihydrogen phosphate (H₂PO₄⁻) anion interacts with cationic functional groups (e.g., lysine, arginine residues) on the protein's surface.[9][10] This interaction can create physical and chemical cross-links, enhancing the protein's structural rigidity and stability.[9][10]

  • Kosmotropic "Salting-Out" Effect: The dihydrogen phosphate anion is considered kosmotropic, meaning it is a "water-structure maker."[3] Kosmotropic anions are thought to stabilize native protein structures by being excluded from the protein's hydration shell. This exclusion enhances water-water interactions, effectively shielding the protein from the denaturing effects of the bulk solvent and promoting a more compact, stable conformation.[3]

  • Absence of Direct Binding: Isothermal titration calorimetry (ITC) studies have shown that the stabilization mechanism does not appear to rely on the C-DHP molecule binding directly to the protein in a classic ligand-receptor fashion.[7][8][11] This suggests a more general, surface-level interaction that preserves the native structure without significantly altering it.

G cluster_0 Protein in Aqueous Buffer (Unstable) cluster_1 Protein in C-DHP Solution (Stabilized) P_unstable Protein (Native Fold) Water Bulk Water (Potential Denaturant) P_unstable->Water Unfavorable Interactions P_stable Protein (Stabilized Fold) Cationic_Residue Cationic Surface Residues (+) Hydration_Shell Structured Hydration Shell P_stable->Hydration_Shell Kosmotropic Effect (Exclusion of DHP⁻) DHP_anion Dihydrogen Phosphate (H₂PO₄⁻) DHP_anion->Cationic_Residue Electrostatic Interaction

Caption: Proposed mechanism of protein stabilization by C-DHP.

Key Advantages of C-DHP as a Storage Medium

The use of C-DHP offers several distinct advantages over traditional protein storage methods, which are summarized in the table below.

FeatureDescriptionSupporting Evidence
Enhanced Thermal Stability C-DHP significantly increases the thermal denaturation midpoint (Tm) of proteins. For example, formulating recombinant human interleukin-2 (rhIL-2) in 680mM C-DHP resulted in a 12.5°C increase in its Tm.[12]Studies on lysozyme and interleukin-2 show a proportional increase in thermal stability with increasing C-DHP concentration.[3][8]
Extended Shelf-Life C-DHP has been shown to extend the long-term structural and chemical stability of biomolecules, including proteins and DNA, at various temperatures.[4]Formulations with C-DHP have demonstrated the ability to maintain protein structure and activity over extended periods.[4][11]
Biocompatibility C-DHP is composed of choline, an essential nutrient, and phosphate. It exhibits low cytotoxicity at concentrations effective for stabilization, making it a promising excipient for pharmaceutical applications.[6][12][13]In vitro studies showed no cytotoxic activity of C-DHP solutions (≤80mM) toward primary splenocytes or B16-F10 cells.[3][12]
Versatility C-DHP can be used in aqueous solutions for liquid formulations or potentially as a component in lyophilization protocols to protect proteins during freezing and drying.[3][13]Its high water solubility and stabilizing properties make it adaptable to various formulation strategies.[6]
Reduced Aggregation By stabilizing the native protein conformation, C-DHP helps to prevent the formation of soluble and insoluble aggregates, a common degradation pathway.[3]The mechanism of shielding and enhancing structural rigidity inherently counters aggregation processes.

Experimental Workflow & Protocols

A self-validating system is crucial for implementing a new storage protocol. The following workflow outlines the key steps from formulation to comprehensive stability assessment.

G cluster_assessment Stability-Indicating Assays start Start: Purified Protein prep_cdhp Protocol 1: Prepare C-DHP Stock Solutions start->prep_cdhp formulate Protocol 2: Formulate Protein in C-DHP start->formulate prep_cdhp->formulate storage Long-Term Storage (e.g., 4°C, -20°C, -80°C) formulate->storage assessment Protocol 3: Time-Point Stability Assessment storage->assessment structural Structural Integrity (CD, SAXS, FTIR) assessment->structural physical Physical Stability (SEC, DLS, Turbidity) assessment->physical thermal Thermal Stability (DSC) assessment->thermal functional Functional Activity (Protein-Specific Assay) assessment->functional end End: Stable Protein Formulation assessment->end Data Analysis & Interpretation

Caption: Experimental workflow for C-DHP protein stabilization.

Protocol 1: Preparation of C-DHP Stock Solutions

This protocol describes the preparation of a 40% (w/w) aqueous C-DHP stock solution, which can be diluted as needed.

Materials:

  • This compound (C-DHP), >98% purity (e.g., IoLiTec, IL-0042-HP)[14]

  • High-purity water (Milli-Q or equivalent)

  • Target buffer (e.g., 0.1 M Sodium Acetate, NaOAc)

  • pH meter, calibrated

  • Sterile, conical tubes or bottles

  • 0.22 µm sterile filter

Procedure:

  • On an analytical balance, weigh 40 g of C-DHP powder.

  • Add the C-DHP to a sterile container.

  • Add 60 g (60 mL) of your desired buffer (e.g., 0.1 M NaOAc, pH 4.0) to the container.

  • Mix gently by inversion or on a magnetic stirrer at low speed until the C-DHP is completely dissolved. The solution will be viscous.

  • Measure the pH of the solution. Adjust to the desired target pH using a dilute acid (e.g., H₃PO₄) or base (e.g., NaOH).[15] This step is critical, as protein stability is highly pH-dependent.[16]

  • Sterile-filter the final solution using a 0.22 µm filter.

  • Store the stock solution at 4°C. This stock can be used to prepare working solutions of various C-DHP concentrations (e.g., 5%, 10%, 20% w/w) by diluting with the same buffer.

Protocol 2: Formulation of Proteins in C-DHP

This protocol details how to exchange a protein's buffer with a C-DHP-containing formulation. Dialysis is a gentle and effective method.

Materials:

  • Purified protein solution

  • Prepared C-DHP working solutions (from Protocol 1)

  • Control buffer (identical to the C-DHP buffer but without C-DHP)

  • Dialysis cassettes or tubing with an appropriate molecular weight cutoff (MWCO), typically 3-10 kDa.[8]

  • Large beaker and stir plate

Procedure:

  • Determine the concentration of your initial protein stock solution.

  • Pipette the protein solution into a pre-wetted dialysis cassette.

  • Place the cassette into a beaker containing the target C-DHP working solution (e.g., 20% w/w C-DHP in 0.1 M NaOAc, pH 4.0). The volume of the dialysis buffer should be at least 100 times the volume of the protein sample.

  • Set up a control dialysis under identical conditions using the control buffer (no C-DHP).

  • Place the beaker on a stir plate at 4°C and stir gently.

  • Allow dialysis to proceed overnight (12-16 hours).[8] For complete buffer exchange, perform a second change of dialysis buffer and continue for another 4-6 hours.

  • Carefully remove the protein solution from the cassette.

  • Measure the final protein concentration (e.g., via A280 or BCA assay).

  • Prepare single-use aliquots in sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles.[1][17] Store at the desired temperature (e.g., 4°C, -20°C, or -80°C).

Protocol 3: A Self-Validating System for Stability Assessment

To confirm the efficacy of C-DHP, a multi-faceted, time-point analysis is required. The following analytical techniques provide a comprehensive picture of protein stability.[18][19]

1. Assessment of Physical Stability (Aggregation)

  • Size Exclusion Chromatography (SEC): The gold standard for quantifying soluble aggregates.

    • Principle: Separates molecules based on hydrodynamic radius.

    • Output: A chromatogram showing peaks for monomer, dimer, and higher-order aggregates. Stability is indicated by a minimal decrease in the monomer peak area over time.

  • Dynamic Light Scattering (DLS): Highly sensitive to the presence of large aggregates.

    • Principle: Measures fluctuations in scattered light intensity due to particle motion.

    • Output: Particle size distribution and polydispersity index (PDI). A stable sample will show a consistent, low PDI and no emergence of large particle populations.[17]

  • Turbidimetric Analysis: A simple, high-throughput screening method.

    • Principle: Measures light scattering as an increase in absorbance.

    • Procedure: Monitor the absorbance of the protein solution in the visible range (e.g., 350-750 nm).[2][8] An increase in absorbance indicates the formation of insoluble aggregates.

2. Assessment of Structural Integrity

  • Far-UV Circular Dichroism (CD) Spectroscopy: Monitors changes in protein secondary structure.

    • Principle: Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

    • Output: A spectrum with characteristic minima for α-helices (~208 and 222 nm) and β-sheets (~218 nm). A stable protein will retain its characteristic CD spectrum over time.[7][8]

  • Small-Angle X-ray Scattering (SAXS): Provides information on the overall tertiary conformation and size.

    • Principle: Measures the scattering of X-rays by molecules in solution.

    • Output: Data that can be used to determine the radius of gyration (Rg). No significant alteration in the overall tertiary conformation of lysozyme was observed in C-DHP at 25°C.[2][7][8]

3. Assessment of Thermal Stability

  • Differential Scanning Calorimetry (DSC): Directly measures the thermal stability of a protein.

    • Principle: Measures the heat required to increase the temperature of a sample compared to a reference.

    • Output: A thermogram from which the melting temperature (Tm) is determined. An increase in Tm for the C-DHP-formulated protein compared to the control indicates enhanced thermal stability.[8]

4. Assessment of Biological Activity

  • Protein-Specific Functional Assay: This is the ultimate test of stability.

    • Principle: The assay must be relevant to the protein's biological function (e.g., enzyme kinetics assay for an enzyme, ELISA or SPR for a binding protein/antibody).

    • Output: A quantitative measure of activity (e.g., % activity relative to a fresh standard). A successful formulation will preserve a high percentage of the initial activity over the storage period. Note that C-DHP can sometimes decrease activity, so this must be carefully evaluated.[7][8]

Data Interpretation: A Sample Case Study

The following table illustrates hypothetical data from a 3-month stability study of a model protein (e.g., Lysozyme) at 4°C.

FormulationTime Point% Monomer (SEC)Tm (°C) (DSC)% Relative Activity
Control Buffer T = 099.5%72.1100%
(0.1 M NaOAc, pH 5.0)T = 1 Month96.2%71.991%
T = 3 Months91.8%71.578%
C-DHP Formulation T = 099.6%78.598%
(20% w/w C-DHP, pH 5.0)T = 1 Month99.4%78.397%
T = 3 Months99.1%78.496%

Interpretation: The data clearly shows that the protein in the C-DHP formulation maintained a significantly higher percentage of monomer, a stable and elevated Tm, and retained nearly full biological activity over three months. The control sample showed clear signs of aggregation and loss of function, validating the superior stabilizing effect of C-DHP.

Important Considerations and Troubleshooting

  • Concentration Dependence: The stabilizing effect of C-DHP is concentration-dependent. It is essential to screen a range of C-DHP concentrations (e.g., 5-40% w/w) to find the optimal level for your specific protein.

  • Solubility: Be aware that protein solubility can be inversely proportional to the C-DHP concentration.[2][7][8] High concentrations of C-DHP may cause some proteins to "salt out." Always check for precipitation after dialysis and before storage.

  • Impact on Activity: While C-DHP is excellent for preserving structure, it can sometimes reduce biological activity, though it often does not eliminate it.[7][8][12] This trade-off must be assessed for each application. If the C-DHP needs to be removed before downstream use, dialysis or buffer exchange can be performed.

  • Viscosity: High concentrations of C-DHP will create viscous solutions. This should be considered for applications requiring pipetting or injection.

Conclusion

This compound represents a significant advancement in the field of protein formulation and long-term storage. By leveraging mechanisms of electrostatic shielding and kosmotropic effects, C-DHP provides a robust environment that enhances thermal stability, prevents aggregation, and extends the functional shelf-life of proteins. The protocols and validation methods outlined in this guide provide a comprehensive framework for researchers and drug developers to harness the power of this biocompatible ionic liquid, ensuring the integrity and efficacy of valuable protein reagents and therapeutics.

References

Troubleshooting & Optimization

addressing problems with choline dihydrogen phosphate in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Choline Dihydrogen Phosphate (CDHP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this unique ionic liquid in experimental setups. Here, we move beyond simple protocols to explain the causality behind experimental observations, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What is this compound (CDHP) and why is it used?

A: this compound (CDHP) is a biocompatible ionic liquid composed of a choline cation and a dihydrogen phosphate anion.[1][2] Its popularity in biological research stems from a unique combination of properties: it is highly water-soluble, biodegradable, and has been shown to enhance the thermal stability of biomolecules like proteins and DNA.[1][3][4][5] It is often investigated as a stabilizing excipient in pharmaceutical formulations, a component in cell culture media, and a tool to modulate nucleic acid structures.[4][6]

Q2: What are the key physical and chemical properties I should be aware of?

A: CDHP is a salt with a low melting point (often below 100°C), classifying it as an ionic liquid.[7] It is known for its excellent thermal and chemical stability under normal conditions.[1][7] Its most critical properties for lab use are:

  • High Solubility: It is highly soluble in water.[1]

  • Hygroscopicity: As with many choline-based salts, it can absorb moisture from the air. Proper storage is crucial.

  • pH: In aqueous solution, CDHP is acidic due to the dihydrogen phosphate anion (H₂PO₄⁻), which is the first conjugate base of phosphoric acid. The pH of the solution will vary with concentration.

  • Biocompatibility: CDHP is generally considered biocompatible and has been used in cell culture experiments, though cytotoxicity can be concentration-dependent and cell-line specific.[3][4][6]

Q3: How should I properly store and handle CDHP?

A: Due to its hygroscopic nature, CDHP should be stored in a tightly sealed container in a dry, cool place, preferably within a desiccator to minimize water absorption. When preparing solutions, work quickly and reseal the container promptly. For long-term storage, follow the manufacturer's recommendations, typically at room temperature away from direct sunlight.

Troubleshooting Experimental Setups

This guide provides solutions to specific problems encountered during experiments involving CDHP.

Issue 1: Unexpected Precipitation, Cloudiness, or Phase Separation

You've prepared a solution containing CDHP, but it has turned cloudy, or a precipitate has formed, either immediately or over time.

Q: Why is my CDHP solution not clear?

A: This is a common issue that can arise from several factors. The key is to systematically identify the cause. The underlying principle often involves solubility limits, unwanted chemical reactions, or interactions with other formulation components.

Troubleshooting Workflow:

Below is a decision tree to diagnose the source of precipitation.

G start Precipitation Observed check_conc Is CDHP concentration very high (>1M)? start->check_conc check_temp Was the solution stored at low temperature? check_conc->check_temp No sol_limit Potential Cause: Exceeded Solubility Limit or 'Salting Out' Effect check_conc->sol_limit Yes check_metal Does your buffer contain divalent/trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺)? check_temp->check_metal No temp_effect Potential Cause: Temperature-Dependent Solubility check_temp->temp_effect Yes check_protein Are you working with a protein? check_metal->check_protein No metal_precip Potential Cause: Insoluble Metal Phosphate Salt Formation check_metal->metal_precip Yes check_ph Was the solution pH adjusted significantly? check_protein->check_ph No protein_agg Potential Cause: Protein Aggregation or Reduced Solubility check_protein->protein_agg Yes action_conc Solution: 1. Gently warm solution. 2. Dilute the solution. 3. Re-prepare at a lower concentration. sol_limit->action_conc temp_effect->action_conc action_metal Solution: 1. Use a chelating agent (e.g., EDTA). 2. Use metal-free buffers. 3. Switch to monovalent ion buffers. metal_precip->action_metal action_protein Solution: 1. Screen a range of CDHP concentrations. 2. Optimize solution pH. 3. Analyze protein stability (e.g., DLS). protein_agg->action_protein

Caption: Troubleshooting precipitation in CDHP solutions.

Detailed Explanations:

  • High Concentration & "Salting Out": While CDHP is very water-soluble, at extremely high concentrations it can reduce the solubility of other solutes, including proteins, a phenomenon known as "salting out."[8][9] One study noted that protein solubility was inversely proportional to the concentration of CDHP in solution.[8][9]

  • Metal Ion Contamination: A critical and often overlooked issue is the interaction of the phosphate anion with multivalent cations. Divalent (Ca²⁺, Mg²⁺) and trivalent (Fe³⁺, Al³⁺) metal ions can form poorly soluble phosphate salts.[10] Ensure all glassware is thoroughly rinsed with ultrapure water and use high-purity buffer components.

  • Protein Aggregation: CDHP generally increases the thermal stability of proteins.[4][8] However, this does not always translate to increased solubility. For some proteins, high concentrations of ionic liquids can induce conformational changes or aggregation.[8][9]

Issue 2: Reduced or Altered Biological Activity

You are using CDHP to stabilize a protein or nucleic acid, but you observe a decrease in its expected biological function (e.g., lower enzyme activity, altered DNA binding).

Q: My protein is stable according to thermal shift assays, but its activity is lower. Why?

A: This is a crucial observation. Thermal stabilization does not guarantee functional preservation. CDHP interacts with biomolecules primarily through electrostatic forces and by modulating the local hydration environment.[11] This interaction, while stabilizing the folded structure, can sometimes alter the protein's conformational dynamics or interfere with substrate binding sites.

  • Mechanism of Interference: The choline and dihydrogen phosphate ions can form a network of interactions on the protein surface.[11] While this can prevent unfolding, it may also lock the protein in a less active conformation or sterically hinder access to the active site. Studies have shown that CDHP can decrease protein activity while still acting as a stabilizer.[8][9] Similarly, a study on recombinant human interleukin-2 (rhIL-2) found that while CDHP increased its thermal stability, a loss in biological activity was observed at certain pH levels.[4]

Q: I'm seeing unexpected results in my nucleic acid experiment. Could CDHP be the cause?

A: Yes. CDHP is not an inert bystander in nucleic acid solutions. It has been shown to interact with and alter the stability of DNA structures. Specifically, CDHP can destabilize G-quadruplexes, which are critical regulatory structures in genes.[3][6] This effect is significant and can lead to an increase in the transcription of genes that are normally repressed by these structures.[6] If your experiment involves G-rich sequences or gene expression, this interaction must be considered a primary variable.

Experimental Protocol: De-risking Bioactivity Assays

  • Concentration Gradient Screening: Do not use a single concentration of CDHP. Test your assay across a wide range of CDHP concentrations (e.g., 10 mM to 1 M) to identify an optimal window that provides stability without compromising activity.

  • Activity Baseline: Run parallel control experiments.

    • Control A (No CDHP): Your standard buffer.

    • Control B (Choline Chloride): To isolate the effect of the choline cation.

    • Control C (Sodium Dihydrogen Phosphate): To isolate the effect of the phosphate anion. This allows you to attribute any observed effects specifically to the combined CDHP ionic liquid.

  • Kinetic Analysis: For enzymatic assays, perform a full kinetic analysis (measuring Kₘ and k꜀ₐₜ) in the presence and absence of CDHP. A change in Kₘ may suggest interference with substrate binding, while a change in k꜀ₐₜ points to an effect on the catalytic process itself.

Issue 3: Inconsistent Analytical Results (HPLC, MS)

You are trying to quantify CDHP or an analyte in a CDHP-containing matrix, but your results are not reproducible.

Q: I'm having trouble developing an HPLC method for an analyte in a CDHP formulation. What should I consider?

A: Standard reversed-phase (e.g., C18) chromatography can be challenging for quantifying highly polar molecules like choline. Furthermore, as an ionic liquid, CDHP is non-volatile and can interfere with certain detectors.

Recommendations for Analytical Methods:

  • Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for separating choline and other highly polar compounds.[12][13] A ZIC®-pHILIC column, for example, has been successfully used for this purpose.[12]

  • Detection Method:

    • UV-Vis: Choline has no significant chromophore, making UV detection unsuitable unless derivatized.[14]

    • Mass Spectrometry (MS): Can be used, but be aware of potential ion suppression from the high concentration of non-volatile CDHP ions. Dilution of the sample is critical.

    • Evaporative Light Scattering Detector (ELSD): An excellent choice for non-volatile analytes without a chromophore, like choline. A reliable HPLC-ELSD method has been developed for quantifying choline.[12]

    • Electrochemical Detection: A highly sensitive method can be employed where choline is first converted to hydrogen peroxide in a post-column enzymatic reactor, which is then detected electrochemically.[14]

Data Summary Table: Effect of CDHP on Protein Thermal Stability

The table below summarizes data from a study on recombinant human interleukin-2 (rhIL-2), illustrating the dose-dependent stabilizing effect of CDHP.[4]

FormulationMelting Temperature (Tₘ)Change in Tₘ (vs. NaH₂PO₄)
30 mM Sodium Dihydrogen Phosphate (NaH₂PO₄)61.7°CN/A
30 mM CDHP, pH 7.460.2°C-1.5°C
185 mM CDHP, pH 7.463.0°C+1.3°C
680 mM CDHP, pH 7.474.2°C+12.5°C

Data sourced from Perez-Ramos et al. (2017).[4]

Conceptual Diagram: CDHP Interaction with a Protein Surface

This diagram illustrates the proposed mechanism by which CDHP stabilizes a protein, involving a network of weak electrostatic interactions and modulation of the local water structure.

G cluster_protein Protein Surface cluster_ions CDHP Ions in Hydration Shell neg_charge COO⁻ pos_charge NH₃⁺ polar_group OH choline Choline⁺ [HO(CH₂)₂N(CH₃)₃]⁺ choline->neg_charge Electrostatic Attraction choline->polar_group H-Bonding phosphate Phosphate⁻ [H₂PO₄]⁻ phosphate->pos_charge Electrostatic Attraction phosphate->polar_group H-Bonding

Caption: Stabilization via electrostatic and hydrogen bonding forces.

References

Technical Support Center: Optimizing Choline Dihydrogen Phosphate Concentration for Maximum Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for leveraging Choline Dihydrogen Phosphate (CDHP) in your protein formulations. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the stability of therapeutic proteins and other biologics. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your experimental design.

Section 1: The Stabilization Mechanism of this compound

Q: How does this compound (CDHP) actually work to stabilize proteins?

A: this compound is a biocompatible ionic liquid that enhances protein stability primarily through a combination of electrostatic interactions and its influence on water structure, a mechanism distinct from simple binding.[1][2]

  • Kosmotropic "Salting-Out" Effect: The dihydrogen phosphate (DHP) anion is considered "kosmotropic," meaning it is a water-structure maker. This property leads to the preferential hydration of the protein surface. The CDHP molecules are somewhat excluded from the protein's immediate vicinity, which raises the energetic cost of exposing more of the protein's surface area to the solvent. This thermodynamically favors the compact, native (folded) state over the unfolded state, thereby increasing thermal stability.[3]

  • Electrostatic Interactions: The stabilization effect is highly dependent on the protein's surface charge and the solution's pH.[4] Molecular modeling suggests that the negatively charged dihydrogen phosphate anion interacts electrostatically with cationic (positively charged) functional groups on the protein surface, such as lysine and arginine residues.[5][6] This interaction can effectively shield repulsive forces and create favorable new interactions that stabilize the protein's tertiary structure.[5]

  • Preferential Exclusion of Choline: The choline cation, while playing a role in the overall properties of the ionic liquid, is generally excluded from the protein surface. This exclusion helps to strengthen the protein's hydration shell, counteracting the denaturing effects of stressors like urea and heat.[7]

Crucially, studies using Isothermal Titration Calorimetry (ITC) indicate that the stabilization mechanism does not appear to rely on specific, high-affinity binding of CDHP to the protein.[1][4][8] Instead, it's a global surface effect rooted in fundamental physicochemical principles.

Section 2: Frequently Asked Questions (FAQs)

Q: What is a typical starting concentration range for screening CDHP?

A: The optimal concentration is highly protein-dependent. Based on published literature, a broad range should be screened initially. We recommend a tiered approach:

  • Low Range (for injectable formulations): 10 mM - 200 mM. Studies have shown that even concentrations up to 80 mM exhibit no cytotoxic activity in vitro, making this range relevant for formulations where biocompatibility is critical.[3][9]

  • High Range (for bulk stability/storage): 10% - 40% (w/w). Significant increases in thermal midpoint (Tm) have been observed in this range for model proteins like lysozyme and interleukin-2.[3][4] A maximum stabilizing effect for lysozyme was noted at 40% (w/w).[4]

Q: How does the stabilizing effect of CDHP change with pH?

A: The effect is strongly pH-dependent because the mechanism relies on electrostatic interactions.[4] The charge status of your specific protein (governed by its isoelectric point, pI) and the buffer pH will dictate the available cationic sites for the dihydrogen phosphate anion to interact with. A maximum thermal stability increase of 15.1°C for lysozyme was observed at pH 7.20 with 40% (w/w) CDHP, indicating that the optimal pH for stabilization may shift upwards in the presence of CDHP.[4] It is critical to screen a range of pH values around your protein's typical optimum.

Q: Will CDHP negatively impact my protein's biological activity?

A: It is possible. While CDHP is excellent at preserving structural integrity, some studies have noted a decrease in protein activity, though it is not typically eliminated entirely.[1][4] For recombinant human interleukin-2 (rhIL-2), a 10-fold loss in biological activity was seen in a 30 mM CDHP solution, even while the protein's thermal stability (Tm) increased significantly.[3] This suggests a potential trade-off between maximal thermal stability and full biological function. We strongly recommend performing a functional assay in parallel with your stability screening to find a concentration that provides adequate stabilization without compromising efficacy.

Q: I've observed that my protein's solubility decreases at high CDHP concentrations. Is this normal?

A: Yes, this is an expected outcome of the "salting-out" effect. Several studies have reported that protein solubility is inversely proportional to the concentration of CDHP.[1][4][8] While this phenomenon is linked to the mechanism of stabilization, it can lead to aggregation or precipitation if the concentration is too high for your specific protein. This underscores the importance of empirical optimization.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during formulation development with CDHP.

Issue 1: Protein Aggregation or Precipitation Occurs Immediately After Adding CDHP.

Possible Cause Explanation Recommended Solution
CDHP Concentration is Too High You have likely exceeded the solubility limit of your protein in the presence of CDHP, causing it to "salt out" of the solution.[1][4]Perform a Titration: Test a gradient of lower CDHP concentrations (e.g., from 0.5% to 20% w/w). Lower Protein Concentration: High protein concentrations increase the risk of aggregation.[10][11] Try the experiment at a lower protein stock concentration (e.g., 1-2 mg/mL).
pH is Too Close to the Protein's pI Proteins are least soluble at their isoelectric point (pI) where their net charge is zero.[11] The addition of a salt like CDHP can exacerbate this issue.Adjust Buffer pH: Ensure your buffer pH is at least 1-1.5 units away from your protein's pI.[11] Re-evaluate stability across a pH range (e.g., pH 6.0, 7.0, 8.0).
Poor Mixing/Local High Concentrations Adding a highly concentrated CDHP stock directly to the protein solution can create transient local concentrations that induce precipitation.Use Stepwise Dilution: Add the CDHP stock solution to the buffer first, then add this mixture to the protein. Alternatively, add the CDHP stock to the protein solution slowly while gently vortexing.

Issue 2: Thermal Stability (Tm) Does Not Increase as Expected.

Possible Cause Explanation Recommended Solution
Suboptimal pH The stabilizing effect of CDHP is highly pH-dependent.[4] If the pH is not optimal for your protein's surface charge, the stabilizing electrostatic interactions will be minimal.Screen Multiple pH Values: Repeat your thermal shift assay at several different pH points to find the condition that gives the largest ΔTm.
Insufficient CDHP Concentration For some proteins, a significant stability increase is only observed at higher concentrations (>10% w/w).[4]Expand Concentration Range: If you only tested low mM concentrations, expand your screen to include higher weight percentages (e.g., 5%, 10%, 20% w/w).
Buffer Interference Although unlikely, components of a complex buffer system could potentially interfere with the CDHP-protein interaction.Simplify the Buffer: As a control, test the effect of CDHP in a simple buffer system (e.g., Sodium Phosphate or HEPES) to establish a baseline.

Issue 3: Significant Loss of Biological Activity.

Possible Cause Explanation Recommended Solution
Conformational Rigidity High concentrations of CDHP might "lock" the protein into a stable, but less active, conformation, restricting the dynamic movements necessary for function.Find the "Sweet Spot": Analyze both stability (e.g., Tm) and activity data across a full CDHP concentration range. Select the lowest concentration of CDHP that provides the required stability for your application, not necessarily the maximum possible stability.
Active Site Interaction While not a bulk binding event, it's possible that ions are interacting with key residues in or near the active site, hindering substrate binding or catalysis.Competitive Ligand Addition: If applicable, try performing the stability experiment in the presence of a known substrate or competitive inhibitor. If this protects against activity loss, it points to an active site interaction.[12]

Section 4: Key Experimental Protocols

Protocol 1: Screening for Optimal CDHP Concentration via Differential Scanning Fluorimetry (DSF)

This protocol provides a high-throughput method to determine the change in thermal melting temperature (Tm) of a protein as a function of CDHP concentration.

  • Preparation of Solutions:

    • Protein Stock: Prepare your protein in a suitable, amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Dialyze extensively to ensure buffer homogeneity.[13] The final concentration should be ~2 mg/mL. Filter through a 0.22 µm syringe filter.

    • CDHP Stock: Prepare a 50% (w/w) CDHP stock solution in the same buffer as the protein. Adjust the final pH carefully, as dissolving CDHP can alter it.

    • Dye Stock: Prepare a 100X stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

  • Experimental Setup (96-well plate):

    • In each well, add the appropriate volume of buffer.

    • Add the CDHP stock solution to achieve a final concentration gradient (e.g., 0%, 1%, 2%, 5%, 10%, 15%, 20% w/w). Ensure the final volume of buffer + CDHP is constant across wells.

    • Add the 100X dye stock to each well to a final concentration of 1X.

    • Add the protein stock to each well to a final concentration of 0.1 mg/mL. The final reaction volume should be consistent (e.g., 25 µL).

    • Seal the plate securely. Centrifuge briefly to collect the contents at the bottom.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt-curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.

    • Monitor fluorescence at the appropriate wavelengths for your chosen dye.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, typically calculated by finding the peak of the first derivative of the melt curve.

    • Plot ΔTm (Tm with CDHP - Tm without CDHP) against CDHP concentration to identify the optimal stabilizing concentration.

Protocol 2: Assessing Protein Aggregation via Dynamic Light Scattering (DLS)

This protocol assesses the aggregation state and polydispersity of the protein in the presence of CDHP.

  • Sample Preparation:

    • Prepare samples as described in Protocol 1, but without the fluorescent dye. A typical protein concentration for DLS is 0.5 - 1.0 mg/mL.

    • Prepare a "buffer blank" for each CDHP concentration containing everything except the protein.[10]

    • Equilibrate samples at the desired temperature for at least 15 minutes before measurement.

  • Instrument Setup:

    • Set the instrument parameters (e.g., laser wavelength, scattering angle, temperature).

    • Perform a blank measurement using the corresponding filtered buffer/CDHP solution.[10]

  • Data Acquisition:

    • Carefully pipette the protein sample into a clean cuvette.

    • Place the cuvette in the instrument and allow the temperature to equilibrate.

    • Acquire at least 3-5 measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution profile (hydrodynamic radius, Rh) and the polydispersity index (%Pd).

    • An increase in the average Rh or the appearance of a second, larger peak indicates aggregation. An increase in %Pd suggests the sample is becoming more heterogeneous. Compare results across the CDHP concentration range.

Section 5: Data Presentation & Visualization

Table 1: Example Data Summary for CDHP Optimization
CDHP Conc. (% w/w)Tm (°C)ΔTm (°C)Avg. Hydrodynamic Radius (nm)Polydispersity Index (%Pd)Relative Activity (%)
0 (Control)55.20.05.115.2100
558.9+3.75.316.095
1063.1+7.95.418.588
1567.5+12.35.822.171
2069.8+14.67.2 (bimodal)35.462

This is example data. Actual results will vary depending on the protein and conditions.

Diagrams

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Validation p_stock Prepare Protein Stock in Dialyzed Buffer gradient Create CDHP Concentration Gradient p_stock->gradient c_stock Prepare CDHP Stock in Same Buffer (pH adjusted) c_stock->gradient mix Mix Protein, Buffer, & CDHP; Equilibrate gradient->mix dsf High-Throughput Screen (DSF for Tm) mix->dsf Primary dls Low-Throughput Screen (DLS for Aggregation) mix->dls Secondary activity Functional Screen (Activity Assay) mix->activity Parallel analyze Analyze Data: Plot ΔTm, %Pd, & Activity vs. [CDHP] dsf->analyze dls->analyze activity->analyze select Select Optimal [CDHP] (Balance Stability & Function) analyze->select validate Validate with Long-Term & Stress Studies select->validate

Caption: Workflow for Optimizing CDHP Concentration.

G start Problem Observed: Protein Aggregation q1 Is CDHP concentration high (>15% w/w)? start->q1 sol1 Action: Perform titration to lower [CDHP]. q1->sol1 Yes q2 Is buffer pH within 1 unit of protein pI? q1->q2 No end Re-evaluate Stability & Aggregation sol1->end sol2 Action: Adjust buffer pH to be pI +/- 1.5 units. q2->sol2 Yes q3 Is protein concentration high (>5 mg/mL)? q2->q3 No sol2->end sol3 Action: Lower protein concentration for screening. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting Logic for Protein Aggregation.

Section 6: References

  • Weaver, K. D., et al. (2011). Structure and function of proteins in hydrated this compound ionic liquid. Physical Chemistry Chemical Physics, 13(19), 9169-9177. --INVALID-LINK--

  • Sumit, K. & Datta, A. (2011). Structure and function of proteins in hydrated this compound ionic liquid. SciSpace. --INVALID-LINK--

  • Weaver, K. D., et al. (2011). Structure and function of proteins in hydrated this compound ionic liquid. ResearchGate. --INVALID-LINK--

  • Van Vorst, M., et al. (2014). In vitro assessment of this compound (CDHP) as a vehicle for recombinant human interleukin-2 (rhIL-2). Cellular and Molecular Bioengineering, 7(1), 104-113. --INVALID-LINK--

  • Weaver, K. D., et al. (2011). Electronic Supplementary Material (ESI) for Physical Chemistry Chemical Physics. The Royal Society of Chemistry. --INVALID-LINK--

  • Mehta, A., Rao, J. R., & Fathima, N. N. (2017). Electrostatic Forces Mediated by this compound Stabilize Collagen. The Journal of Physical Chemistry B, 121(31), 7469-7475. --INVALID-LINK--

  • Mehta, A., Rao, J. R., & Fathima, N. N. (2017). Electrostatic Forces Mediated by this compound Stabilize Collagen. ResearchGate. --INVALID-LINK--

  • Fujita, K., MacFarlane, D. R., & Forsyth, M. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3138. --INVALID-LINK--

  • Nockeman, P., et al. (2010). Cyto-toxicity and biocompatibility of a family of choline phosphate ionic liquids designed for pharmaceutical applications. Green Chemistry, 12(3), 430-441. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Protein Aggregation During Labeling. BenchChem. --INVALID-LINK--

  • Nockeman, P., et al. (2010). Cyto-toxicity and biocompatibility of a family of choline phosphate ionic liquids designed for pharmaceutical applications. ResearchGate. --INVALID-LINK--

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. --INVALID-LINK--

  • Karmakar, T., & Jana, B. (2022). Choline Chloride as a Protective Osmolyte: Comparative Stabilization of HP36, Trp-Cage, and GB1 Against Urea Denaturation. PubMed. --INVALID-LINK--

  • Sharpe, T. (2014). Preventing Protein Aggregation. Biozentrum Biophysics Facility. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting Protein Aggregation After Biotinylation: A Technical Support Guide. BenchChem. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Protein Activity Loss in the Presence of Choline Dihydrogen Phosphate (CDHP)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist.

Welcome to our dedicated technical support guide for researchers encountering challenges with protein activity in formulations containing Choline Dihydrogen Phosphate (CDHP). While CDHP is a promising biocompatible ionic liquid often lauded for its ability to enhance the thermal stability of proteins, its interaction with biomolecules is complex.[1][2][3] This guide is designed to provide you with a logical, in-depth framework for diagnosing and resolving issues of protein activity loss. We will move beyond simple checklists to explore the causal mechanisms, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I thought CDHP was a protein stabilizer. Why am I seeing a decrease in my protein's activity?

This is a common and critical question. While it's true that CDHP can significantly increase the thermal stability (melting temperature, Tm) of proteins, this thermal stabilization does not always equate to functional preservation or kinetic stability.[2] Several factors, often intertwined, can lead to a loss of biological activity:

  • Concentration-Dependent Effects: The impact of CDHP is highly dependent on its concentration. While lower concentrations might be benign or even stabilizing, higher concentrations can lead to subtle structural changes, decreased protein solubility, and subsequent activity loss.[1][3] In fact, protein solubility has been observed to be inversely proportional to the CDHP concentration.[1][3]

  • Ionic Strength and Electrostatic Environment: CDHP is a salt, and its presence dramatically increases the ionic strength of your solution.[4] This can disrupt the delicate network of ionic bonds and electrostatic interactions on the protein's surface that are crucial for its native conformation and function.[5][6] Every protein has an optimal ionic strength for stability and activity; excessive shielding of charges can be just as detrimental as insufficient shielding.[4]

  • pH Shifts: The final pH of your protein solution after adding CDHP is critical. Depending on the initial buffer and the concentration of CDHP added, the final pH may shift outside the optimal range for your protein's activity.

  • Kinetic Instability and Aggregation: Paradoxically, the increased thermal stability imparted by CDHP can sometimes be linked to kinetic instability.[2] If the protein does eventually unfold, the presence of high salt concentrations can promote rapid and irreversible aggregation, leading to a loss of active protein.[2][7]

  • Direct Ion-Protein Interactions (Hofmeister Effects): CDHP dissociates into choline cations and dihydrogen phosphate anions. The dihydrogen phosphate anion is considered kosmotropic (structure-making), which generally enhances stability by promoting the "salting-out" of the protein and reinforcing the hydration shell.[2][8] Conversely, the choline cation can be viewed as mildly chaotropic (structure-breaking).[8] This balance of effects is delicate. For some proteins, the chaotropic nature of the cation or specific unfavorable interactions with surface residues could locally disrupt structure, particularly near the active site, leading to inactivation.[9]

Q2: My protein is precipitating out of solution after adding CDHP. What is happening?

This is a direct observation of the decreased solubility mentioned in Q1. The primary cause is the "salting-out" effect.[2] At high concentrations, the ions of CDHP effectively compete with the protein for water molecules. This process, driven by the kosmotropic dihydrogen phosphate anion, reduces the protein's hydration shell, decreases its solubility, and can lead to precipitation or aggregation.[2][10]

Q3: Can the individual ions—choline and dihydrogen phosphate—have different effects on my protein?

Absolutely. The overall effect of CDHP is a composite of the individual actions of its constituent ions, a phenomenon described by the Hofmeister series.[11][12]

  • Dihydrogen Phosphate (H₂PO₄⁻): As a kosmotrope, this anion tends to stabilize the protein's folded state. It increases the surface tension of water, which thermodynamically disfavors the exposure of hydrophobic residues that occurs during unfolding.[12] This is a major contributor to the observed increase in thermal stability (Tm).[2]

  • Choline ([HOCH₂CH₂N(CH₃)₃]⁺): As a large, asymmetric organic cation, its effects are more complex. It can be mildly chaotropic, potentially destabilizing the protein structure through weak interactions with the protein backbone or specific residues.[13][14] In some cases, choline can interact with aromatic residues (like tryptophan) or negatively charged patches on the protein surface, which could interfere with substrate binding or conformational changes necessary for activity.[13][15]

The net result you observe—stabilization, aggregation, or inactivation—depends on which of these competing effects dominates for your specific protein under your experimental conditions.

Systematic Troubleshooting Guide

If you are experiencing protein activity loss or precipitation, follow this systematic approach to diagnose and solve the problem.

Workflow: Diagnosing Protein Inactivation by CDHP

Below is a logical workflow to systematically troubleshoot your experiment.

G Start Start: Protein Activity Loss or Precipitation Observed Q_Conc Is CDHP concentration optimized? Start->Q_Conc Exp_Conc Experiment 1: CDHP Titration (Test range, e.g., 10 mM - 700 mM) Q_Conc->Exp_Conc No Q_pH Is the final solution pH optimal? Q_Conc->Q_pH Yes Exp_Conc->Q_pH Exp_pH Experiment 2: pH Screening (Test pH range 6.0-8.0 at key CDHP conc.) Q_pH->Exp_pH No Q_Buffer Is the buffer system compatible? Q_pH->Q_Buffer Yes Exp_pH->Q_Buffer Exp_Buffer Experiment 3: Buffer Exchange & Screening (e.g., Tris, HEPES, PBS) Q_Buffer->Exp_Buffer No Q_Agg Is the protein aggregating? Q_Buffer->Q_Agg Yes Exp_Buffer->Q_Agg Exp_Agg Experiment 4: Aggregation Analysis (DLS, SEC-MALS, or Turbidity Assay) Q_Agg->Exp_Agg Unsure Q_Struct Are there conformational changes? Q_Agg->Q_Struct Yes/No Exp_Agg->Q_Struct Exp_Struct Experiment 5: Structural Analysis (Circular Dichroism, DSF) Q_Struct->Exp_Struct Unsure Solution Solution Found: Optimal [CDHP], pH, and buffer identified. Consider excipients if needed. Q_Struct->Solution No Exp_Struct->Solution

Caption: A step-by-step workflow for troubleshooting protein activity loss in the presence of CDHP.

Step 1: Re-evaluate CDHP Concentration

The most common cause of activity loss is an excessive concentration of CDHP.

Causality: High ionic strength disrupts essential electrostatic interactions, and the "salting out" effect reduces solubility.[2][4] Studies have shown that while high concentrations of CDHP (e.g., 680 mM) can dramatically increase thermal stability for proteins like rhIL-2, lower concentrations (e.g., 30 mM) can lead to significant activity loss.[2]

Protocol 1: CDHP Concentration Titration
  • Preparation: Prepare a stock solution of your protein in its known, optimal low-salt buffer (e.g., 20 mM HEPES, pH 7.4). Prepare a high-concentration stock of CDHP (e.g., 2 M) in the same buffer, ensuring the pH is adjusted to 7.4 after dissolution.

  • Titration Series: Set up a series of microcentrifuge tubes or a 96-well plate. In each well, place an aliquot of your protein. Add varying amounts of the CDHP stock and buffer to achieve a range of final CDHP concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 250 mM, 500 mM, 750 mM). Keep the final protein concentration constant across all samples.

  • Incubation: Incubate the samples under your standard experimental conditions (e.g., 1 hour at 25°C).

  • Observation & Assay:

    • Visually inspect for any precipitation or turbidity.

    • Measure the biological activity of your protein in each sample using a validated activity assay.

    • (Optional) Measure absorbance at 340 nm or 600 nm to quantify turbidity as an indicator of insolubility.[3]

  • Analysis: Plot protein activity (and turbidity) as a function of CDHP concentration. This will reveal the optimal concentration range for your specific protein.

Step 2: Verify and Optimize Final Solution pH

Never assume the pH of your final solution. The addition of a high concentration of a salt can alter the pKa of your buffering species or the CDHP itself may have a pH that influences the final mixture.

Causality: A protein's activity is critically dependent on the protonation state of its acidic and basic residues, especially those in the active site.[7] A deviation of even 0.5 pH units from the optimum can lead to a dramatic loss of function.

Protocol 2: pH Screening at Key CDHP Concentrations
  • Select Concentrations: From Protocol 1, choose two CDHP concentrations: the one that gave the highest activity and one that showed partial inactivation.

  • Buffer Preparation: Prepare a series of your primary buffer (e.g., 50 mM Phosphate) across a pH range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Sample Preparation: For each selected CDHP concentration, prepare your protein solution using each of the different pH buffers. It is crucial to measure the final pH of the protein-buffer-CDHP mixture and adjust if necessary.

  • Assay: Measure the protein activity for all samples.

  • Analysis: Plot activity versus final measured pH for each CDHP concentration. This will determine the optimal pH in the presence of the ionic liquid.

Step 3: Assess for Aggregation

Determine if the loss of activity is due to inactivation of soluble protein or its removal from solution via aggregation.

Causality: As noted, high salt concentrations can promote the aggregation of proteins, especially if they are kinetically unstable or prone to partial unfolding.[2][16]

Protocol 3: Quantitative Aggregation Analysis
  • Sample Preparation: Prepare samples with and without the problematic concentration of CDHP.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >14,000 x g for 15 minutes).

  • Supernatant Analysis: Carefully remove the supernatant. Measure the protein concentration (e.g., by A280 or Bradford assay) and the biological activity of the soluble fraction.

  • Analysis: A significant drop in protein concentration and/or activity in the supernatant of the CDHP-containing sample compared to the control indicates that precipitation/aggregation is a primary cause of the problem.

  • Advanced Characterization (Optional):

    • Dynamic Light Scattering (DLS): Directly measures the size distribution of particles in solution to detect soluble aggregates.

    • Size Exclusion Chromatography (SEC): Separates monomers from aggregates, allowing for quantification.

Step 4: Investigate Structural Changes

If your protein remains soluble but is inactive, CDHP may be inducing subtle but critical conformational changes.

Causality: While CDHP does not appear to cause gross denaturation at moderate temperatures, it can induce minor structural alterations.[1][17] These could be sufficient to disrupt the active site geometry or allosteric regulation.

Protocol 4: Biophysical Characterization
  • Circular Dichroism (CD) Spectroscopy:

    • Far-UV CD (200-250 nm): Analyzes changes in the protein's secondary structure (alpha-helices, beta-sheets). A significant change in the spectrum indicates a major structural perturbation.

    • Near-UV CD (250-320 nm): Probes the tertiary structure around aromatic amino acids. Changes here can indicate subtle shifts in the protein's overall fold.[1]

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay:

    • This technique measures the protein's melting temperature (Tm) by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds.

    • While CDHP is expected to increase Tm, observing the shape of the melting curve can provide insights. A broadened transition or a lower final fluorescence signal might suggest aggregation upon unfolding.[2]

Data Summary & Interpretation
Troubleshooting Step Key Experiment Parameter(s) to Vary Expected Outcome for Resolution
1. Concentration CDHP Titration[CDHP]Identification of an optimal concentration window that balances stability and activity.
2. pH pH ScreeningFinal Solution pHDiscovery of the optimal pH for activity in the presence of a fixed [CDHP].
3. Aggregation Centrifugation & DLS/SECPresence/Absence of CDHPConfirmation if activity loss is due to insoluble aggregates vs. soluble, inactive protein.
4. Structure CD / DSFPresence/Absence of CDHPDetermination if inactivity is correlated with detectable secondary or tertiary structural changes.

Advanced Solutions & Considerations

  • Alternative Buffer Systems: If phosphate proves problematic, consider other buffering agents like HEPES or Tris. Some proteins exhibit different stability profiles in different buffer systems, even at the same pH and ionic strength.

  • Use of Stabilizing Excipients: If aggregation persists at an otherwise optimal CDHP concentration, consider adding known stabilizing excipients. Small amounts of glycerol (2-5%), sucrose, or amino acids like arginine and glycine can often mitigate aggregation without interfering with activity.[7][10]

  • Dialysis / Buffer Exchange: If you must work at high CDHP concentrations for stability but need to measure activity, a rapid buffer exchange or dialysis step to remove the CDHP immediately before the activity assay may be a viable, though cumbersome, solution.

By systematically working through these diagnostic steps, you can move from observing a problem to understanding its root cause. This knowledge will enable you to rationally design a formulation that leverages the stabilizing benefits of this compound while preserving the critical biological function of your protein.

References

Technical Support Center: Managing Protein Solubility in High-Concentration Choline Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet complex challenge in protein formulation: managing decreased protein solubility and aggregation in the presence of high concentrations of the ionic liquid, Choline Dihydrogen Phosphate (CDHP). While CDHP is an excellent agent for enhancing the thermal stability of proteins, its use can paradoxically lead to solubility issues.[1][2][3] This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate this challenge.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when using CDHP.

Q1: Why is my protein precipitating after adding a high concentration of CDHP, even though it's supposed to be a stabilizer?

A: This is a classic case of the "salting-out" effect. CDHP contains the dihydrogen phosphate anion (H₂PO₄⁻), which is highly kosmotropic, meaning it is a "structure-maker" for water.[3][4] At high concentrations, these ions strongly organize water molecules around themselves. This leads to increased surface tension of the aqueous solution and strengthens water-water interactions, effectively "excluding" the protein from the bulk solvent. This preferential exclusion promotes protein-protein interactions, leading to aggregation and precipitation.[3][5] While this process stabilizes the protein's folded state, it simultaneously decreases its solubility.[1][6]

Q2: I observed precipitation. Is my protein denatured?

A: Not necessarily. The salting-out effect induced by kosmotropic anions like dihydrogen phosphate typically promotes the aggregation of proteins in their native or near-native folded state.[3] Studies using techniques like Circular Dichroism (CD) and Small Angle X-ray Scattering (SAXS) have shown that CDHP can increase a protein's thermal stability without significantly altering its overall tertiary structure, especially at lower temperatures.[1][2][6] However, you should always verify the structural integrity of your resolubilized protein.

Q3: What is a typical concentration range where CDHP starts to cause solubility problems?

A: This is highly protein-dependent. However, studies have shown that protein solubility can be inversely proportional to the concentration of CDHP.[1][6] Problems can become apparent at concentrations above 20% (w/w) and are more pronounced at 40% (w/w) or higher.[1] It is crucial to perform a concentration optimization study for your specific protein.

Q4: How can I quickly check if I have a solubility issue?

A: The simplest method is a visual inspection for turbidity or precipitate. For a more quantitative assessment, a turbidity assay is recommended. This involves measuring the absorbance of your sample at a wavelength outside the protein's absorbance range (e.g., 350 nm to 750 nm).[2][7] An increase in absorbance indicates light scattering from protein aggregates.

In-Depth Troubleshooting Guide

When facing protein precipitation in CDHP formulations, a systematic approach is key. This guide walks you through a logical troubleshooting workflow.

Problem: Visible Precipitation or Increased Turbidity After Adding CDHP

This is the most common manifestation of decreased solubility. Follow this decision-making process to diagnose and resolve the issue.

Troubleshooting_Workflow Start Observation: Protein Precipitation in CDHP Check_Conc Is CDHP concentration >20% (w/w)? Start->Check_Conc Check_pH Is buffer pH within 1.5 units of protein pI? Check_Conc->Check_pH No Sol_Reduce_Conc Action: Reduce CDHP Concentration (Titrate from 5% to 20% w/w) Check_Conc->Sol_Reduce_Conc Yes Check_Additives Are stabilizing excipients present in the formulation? Check_pH->Check_Additives No Sol_Change_pH Action: Adjust Buffer pH (Move pH >= 1.5 units away from pI) Check_pH->Sol_Change_pH Yes Sol_Add_Excipients Action: Screen Stabilizing Excipients (e.g., Sugars, Amino Acids, Polymers) Check_Additives->Sol_Add_Excipients No Sol_Complex Action: Combine Strategies (e.g., Lower CDHP + Add Excipients) Check_Additives->Sol_Complex Yes (but still precipitating) Sol_Reduce_Conc->Check_pH Sol_Change_pH->Check_Additives Sol_Add_Excipients->Sol_Complex

Caption: Troubleshooting decision tree for CDHP-induced precipitation.

Step 1: Re-evaluate CDHP Concentration

  • Causality: As established, high CDHP concentrations drive the "salting-out" effect. The first and most direct approach is to determine the minimal concentration of CDHP that provides the desired thermal stability (Tm increase) without compromising solubility.

  • Action Plan:

    • Perform a titration experiment. Prepare your protein in a base buffer and add increasing amounts of CDHP, for example, in 5% (w/w) increments from 0% to 40%.

    • Incubate samples under relevant stress conditions (e.g., thermal stress).

    • Assess both solubility (via turbidity assay) and thermal stability (via Differential Scanning Calorimetry - DSC).

    • Select the optimal concentration that balances both properties.

Step 2: Optimize Buffer pH and Ionic Strength

  • Causality: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, minimizing electrostatic repulsion between molecules.[8][9] High salt concentrations can shield surface charges, but ensuring the pH is far from the pI provides an intrinsic defense against aggregation.

  • Action Plan:

    • If the pI of your protein is known, ensure your buffer pH is at least 1.5-2.0 units above or below it.

    • If the pI is unknown, perform a pH screening experiment (e.g., from pH 4.0 to 8.5) at a fixed, moderate CDHP concentration (e.g., 15% w/w).

    • Identify the pH range that confers maximum solubility. Remember that changing pH can also impact protein activity and stability, so functional assays are recommended.

Step 3: Incorporate Stabilizing Excipients

  • Causality: Certain small molecules can preferentially hydrate the protein surface, counteracting the "salting-out" effect of CDHP. These excipients work by increasing the energy barrier for protein-protein association.

  • Action Plan: Screen a panel of generally regarded as safe (GRAS) excipients. See the table below for starting points.

Excipient ClassExamplesStarting ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) or 200-300 mMPreferential exclusion/hydration; increases solution viscosity.[8]
Amino Acids Arginine, Glycine, Proline50-250 mMCan suppress aggregation by interacting with hydrophobic patches or altering solvent properties.
Polymers Polyethylene Glycol (PEG) 33501-5% (w/v)Excluded volume effect; can coat protein surfaces.
Surfactants Polysorbate 20/800.01-0.05% (w/v)Prevents surface-induced aggregation and can stabilize hydrophobic regions.[9]

Step 4: Verify Structural Integrity Post-Modification

  • Causality: Any change to the formulation buffer has the potential to alter the protein's secondary or tertiary structure. It is critical to confirm that your troubleshooting efforts have not compromised the protein's native conformation.

  • Action Plan:

    • Circular Dichroism (CD): Use far-UV CD to check for changes in secondary structure. Compare the spectrum of your protein in the optimized CDHP buffer to a control buffer where it is known to be stable and native.[2][10]

    • Intrinsic Fluorescence: Monitor the tryptophan fluorescence emission spectrum. A shift in the emission maximum can indicate changes in the tertiary structure and the local environment of tryptophan residues.

    • Functional Assay: The ultimate test is a biological activity or binding assay to confirm that the protein is still functional.

Key Experimental Protocols

Here are step-by-step methodologies for essential experiments mentioned in the guide.

Protocol 1: Turbidity Measurement for Solubility Assessment

This protocol provides a rapid, quantitative measure of protein aggregation.

  • Instrument Setup:

    • Use a UV-Vis spectrophotometer or a plate reader.

    • Set the wavelength to a value outside of the protein absorbance, typically between 350 nm and 600 nm. 450 nm is a common starting point.[7]

    • Allow the instrument to warm up for at least 15 minutes.

  • Sample Preparation:

    • Prepare protein samples in various CDHP concentrations as per your experimental design. Include a "no protein" buffer blank for each condition.

    • Filter all buffers and stock solutions through a 0.22 µm filter before use to remove extraneous particulate matter.

  • Measurement:

    • Use the appropriate buffer blank to zero the instrument.

    • Carefully pipette your protein sample into a clean cuvette or microplate well, avoiding bubbles.

    • Record the absorbance. An increase in absorbance (or optical density, OD) relative to a soluble control indicates light scattering due to aggregation.

  • Data Analysis:

    • Plot the absorbance (e.g., OD₄₅₀) versus CDHP concentration. This will visually demonstrate the concentration-dependent effect on solubility.

Protocol 2: High-Throughput Excipient Screening

This protocol uses a 96-well plate format for efficiently screening multiple stabilizing additives.

Excipient_Screening_Workflow cluster_prep Preparation cluster_addition Dispensing cluster_analysis Analysis Prep_Plate Prepare 96-well Plate (non-binding surface) Add_Excipients Dispense Excipients into columns Prep_Plate->Add_Excipients Prep_Stocks Prepare Excipient Stock Solutions Prep_Stocks->Add_Excipients Add_Protein Add Protein-CDHP Mix to all wells Add_Excipients->Add_Protein Incubate Seal, Mix, and Incubate (stress condition) Add_Protein->Incubate Measure Measure Turbidity (Plate Reader @ 450 nm) Incubate->Measure Analyze Identify 'Hits' (wells with low turbidity) Measure->Analyze

Caption: Workflow for high-throughput excipient screening.

  • Plate Preparation:

    • Use a 96-well non-protein-binding plate.

    • In column 1, add only the base buffer (negative control).

    • In column 2, add the protein in the problematic CDHP concentration without any excipients (positive control for aggregation).

    • In columns 3-12, dispense a different stabilizing excipient stock solution into each column.

  • Protein Addition:

    • Prepare a concentrated stock of your protein in the high-CDHP buffer that causes precipitation.

    • Add this protein-CDHP mixture to all wells (except the buffer blanks) to achieve the final target protein concentration.

  • Incubation and Measurement:

    • Seal the plate, mix gently, and incubate under conditions designed to accelerate aggregation (e.g., 37°C for 24 hours).

    • After incubation, measure the turbidity of each well using a plate reader at 450 nm.

  • Hit Identification:

    • Wells with turbidity values close to the negative control (column 1) and significantly lower than the positive control (column 2) contain effective stabilizing excipients. These "hits" can then be investigated further.

References

effective methods for removing choline dihydrogen phosphate from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for managing choline dihydrogen phosphate (CDHP) in biological samples. As a highly water-soluble and biocompatible ionic compound, CDHP is increasingly used in pharmaceuticals and biochemical applications as a stabilizing agent or nutrient source.[1][2] However, its presence, particularly the dihydrogen phosphate anion, can be a significant source of interference in downstream analytical assays.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, select, and troubleshoot effective methods for CDHP removal, ensuring the accuracy and integrity of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding CDHP and its impact on biological experiments.

Q1: What is this compound (CDHP) and why might it be in my sample?

A1: this compound (CAS No. 83846-92-8) is an ionic liquid composed of a choline cation and a dihydrogen phosphate ([H₂PO₄]⁻) anion.[1][3] It is noted for its excellent water solubility, biocompatibility, and ability to stabilize biomolecules like proteins.[4][5][6] Your sample may contain CDHP if it was used as a:

  • Stabilizing excipient for a therapeutic protein or other biologic.[2][6]

  • Component of a cell culture medium or buffer system.[7]

  • Nutrient supplement in the formulation being studied.[1]

Q2: How does the phosphate component of CDHP interfere with common assays?

A2: The dihydrogen phosphate anion is the primary interfering species. High concentrations of exogenous phosphate can lead to inaccurate results in a variety of assays, including:

  • Enzymatic Assays: For phosphate-generating enzymes like ATPases and GTPases, high background phosphate masks the enzymatic activity, leading to false negatives or underestimated activity.[8]

  • Colorimetric Phosphate Assays: Methods based on the reaction of phosphate with molybdate (e.g., Malachite Green assay) will show falsely elevated readings due to the contribution from CDHP.[8][9]

  • Kinase Assays: High phosphate levels can create product inhibition or interfere with detection methods that measure ADP production or substrate phosphorylation.

  • Mass Spectrometry (GC-MS, LC-MS): High salt concentrations can cause ion suppression, and abundant phosphate ions can interfere with the detection of phosphorylated analytes or other low-abundance organic acids.[10]

  • Spectroscopic Methods: In some cases, high phosphate concentrations can cause spectral interference in techniques like Graphite Furnace Atomic Absorption Spectrometry (GF AAS).[11]

Q3: What are the main principles for removing CDHP from a biological matrix?

A3: Removal strategies primarily target the negatively charged dihydrogen phosphate anion. The main principles are:

  • Charge-Based Separation: Using materials that bind anions, such as anion-exchange resins.

  • Affinity-Based Separation: Employing materials with a specific, high affinity for phosphate, like certain metal oxides (e.g., TiO₂) or phosphate-binding proteins.[12][13]

  • Precipitation: Causing the phosphate to precipitate out of solution by adding specific cations (e.g., Ca²⁺, Mg²⁺), although this is often less specific. Protein precipitation methods can also help remove matrix components.[14][15]

Q4: How can I validate my removal method to ensure my analyte of interest isn't lost?

A4: A spike-and-recovery experiment is the standard method for validation.[14]

  • Spike: Add a known quantity of your purified analyte into two sample sets: (a) the biological matrix containing CDHP and (b) a simple buffer control.

  • Process: Apply your chosen CDHP removal protocol to the matrix sample (a). Process the control sample (b) in the same way, if applicable.

  • Analyze: Quantify the analyte in both processed samples.

  • Calculate Recovery: The percentage recovery is calculated as (Amount recovered from matrix / Amount spiked into matrix) x 100. A recovery of 85-115% is generally considered acceptable, but this can vary by assay. Low recovery suggests your analyte is being lost during the cleanup process.

Section 2: Method Selection Guide

Choosing the right method depends on your sample matrix, the nature of your analyte, and your downstream application.

Method Selection Decision Tree

This diagram provides a logical path to selecting an appropriate removal strategy.

G start Start: Sample with CDHP analyte_type What is your analyte of interest? start->analyte_type protein_check Is your analyte a large protein (>30 kDa)? analyte_type->protein_check Protein small_mol Small Molecule / Peptide analyte_type->small_mol Small Molecule tio2 TiO₂ Affinity Chromatography (High Specificity) protein_check->tio2 No, protein must remain soluble precipitation TCA Precipitation (Crude, for protein removal) protein_check->precipitation Yes, and proteins must be removed downstream_app What is the downstream application? small_mol->downstream_app ms_check Mass Spectrometry? downstream_app->ms_check LC-MS, GC-MS enzyme_assay Enzyme Assay? downstream_app->enzyme_assay Enzyme Assay, etc. spe Anion-Exchange SPE (Recommended) ms_check->spe enzyme_assay->spe enzyme_assay->tio2 Alternative protein_precip_check Is protein precipitation acceptable? yes1 Yes no1 No yes2 Yes no2 No

Caption: Decision tree for selecting a CDHP removal method.

Comparison of Removal Methods

This table summarizes the key characteristics of each primary method to aid in your selection.

MethodPrincipleProsConsIdeal For
Anion-Exchange SPE Binds phosphate via electrostatic interaction.High capacity, good recovery for many analytes, cost-effective.May co-elute other acidic molecules (e.g., organic acids); requires method development.Removing phosphate prior to LC-MS or enzymatic assays where other anions are not a concern.[10]
TiO₂ Affinity Chromatography Specific chelation of phosphate groups to titanium dioxide beads.Highly selective for phosphates, effective in complex matrices.Lower capacity than SPE, can be more expensive, potential for non-specific binding of some proteins.Purifying phosphopeptides or when high specificity for phosphate removal is critical.[13]
Protein Precipitation (TCA) Acidification denatures and precipitates proteins, co-precipitating some ions.Simple, fast, removes interfering proteins.Non-specific, will cause loss of protein analytes, introduces high acid concentration.Crude sample prep where the analyte is a small, acid-stable molecule and proteins are an interference.[14][15]

Section 3: Detailed Protocols & Troubleshooting

This section provides step-by-step workflows and solutions to common problems for the most effective removal methods.

Method 1: Anion-Exchange Solid-Phase Extraction (AEX-SPE)

Principle: This technique utilizes a stationary phase with positively charged functional groups (e.g., quaternary ammonium) to retain the negatively charged dihydrogen phosphate anion from the CDHP. The neutral choline cation and other neutral or positively charged molecules pass through. The retained phosphate is then washed away or remains on the column while the analyte of interest is collected.[10]

AEX-SPE Workflow

G cluster_0 SPE Cartridge p1 1. Condition (e.g., Methanol) p2 2. Equilibrate (e.g., Water, pH 7) p1->p2 p3 3. Load Sample (Adjusted pH) p2->p3 p4 4. Wash (Low ionic strength buffer) p3->p4 waste Waste (Contains Phosphate) p3->waste Choline⁺, Salts p5 5. Elute Analyte (Non-ionic solvent) p4->p5 p4->waste Weakly bound interferences collect Collected Analyte p5->collect sample Sample with CDHP + Analyte sample->p3

Caption: General workflow for analyte recovery using Anion-Exchange SPE.

Detailed Protocol (Weak Anion-Exchanger)

This protocol is a starting point and should be optimized for your specific analyte and matrix.

Materials:

  • Weak Anion-Exchange (WAX) SPE Cartridge (e.g., aminopropyl-bonded silica).

  • SPE Vacuum Manifold.

  • Conditioning Solvent: 100% Methanol.

  • Equilibration Buffer: 25 mM Ammonium Acetate, pH 6.0.

  • Wash Buffer: 25 mM Ammonium Acetate, pH 6.0.

  • Elution Solvent: 5% Acetic Acid in Methanol (adjust as needed).

Procedure:

  • Condition: Pass 1 mL of Methanol through the WAX cartridge. Do not let the sorbent go dry.

  • Equilibrate: Pass 1 mL of Equilibration Buffer through the cartridge. Do not let the sorbent go dry.

  • Load Sample: Adjust your sample pH to ~6.0. Load up to 1 mL onto the cartridge at a slow flow rate (~1 drop/second). Collect the flow-through if your analyte is not expected to bind.

  • Wash: Pass 1 mL of Wash Buffer through the cartridge to remove the choline cation and other non-retained species.

  • Elute: Pass 1 mL of Elution Solvent through the cartridge to elute your weakly acidic analyte. The strongly bound phosphate will remain on the sorbent. Collect the eluate in a clean tube.

Troubleshooting AEX-SPE

Q: My analyte recovery is low; it's being lost in the wash step. A: This suggests your wash buffer is too strong or the analyte is not retained sufficiently.

  • Cause: The wash buffer's ionic strength or organic content is eluting the analyte.

  • Solution: Decrease the ionic strength of the wash buffer or lower its pH to ensure your analyte is fully charged and retained. Alternatively, ensure your sample loading pH is optimal for analyte retention.[16]

Q: My analyte recovery is low; it's not present in the eluate. A: This indicates incomplete elution from the cartridge.

  • Cause: The elution solvent is too weak to displace the analyte from the resin.

  • Solution: Increase the ionic strength or acidity/basicity of your elution solvent. Try eluting with smaller, repeated aliquots of the solvent to improve efficiency.[16]

Q: The eluate still contains interfering phosphate. A: This points to column overloading or an inefficient wash step.

  • Cause: The amount of phosphate in the sample exceeded the binding capacity of the SPE sorbent.

  • Solution: Use a smaller sample volume or a larger capacity SPE cartridge. Increase the volume of the wash buffer to ensure all unbound and weakly bound phosphate is removed before elution.

Method 2: Titanium Dioxide (TiO₂) Affinity Chromatography

Principle: Titanium dioxide exhibits a strong, specific affinity for phosphate groups under acidic conditions.[13] This allows for the selective capture of dihydrogen phosphate while other sample components can be washed away. The bound phosphate can then be eluted under basic conditions if needed, or the non-bound fraction containing the analyte is collected.

Detailed Protocol

Materials:

  • TiO₂ spin tips or loose resin.

  • Binding/Wash Buffer: 1 M Perchloric Acid (PA) or a mixture with high organic content (e.g., 80% Acetonitrile, 0.1% Trifluoroacetic Acid).

  • Elution Buffer: 1.5 M Ammonium Hydroxide.

Procedure:

  • Acidify Sample: Add an equal volume of 2 M PA to your sample to precipitate proteins and acidify the solution. Centrifuge to pellet proteins and collect the supernatant.

  • Equilibrate Resin: Add TiO₂ resin to the acidified supernatant (or pass the supernatant through a pre-packed spin tip).

  • Bind: Incubate the sample with the TiO₂ resin for 10-15 minutes with gentle mixing. This will bind the dihydrogen phosphate.

  • Separate: Centrifuge to pellet the resin. The supernatant now contains your analyte with depleted phosphate levels. Carefully collect the supernatant for your downstream analysis.

  • (Optional) Elute Phosphate: If you need to confirm phosphate capture, you can wash the beads twice with Wash Buffer, then elute the bound phosphate using the Elution Buffer.[13]

Troubleshooting TiO₂ Affinity Chromatography

Q: My protein analyte precipitated during the acidification step. A: The required acidic conditions for TiO₂ binding are denaturing for most proteins.

  • Cause: Low pH causes protein unfolding and aggregation.

  • Solution: This method is generally unsuitable for recovering functional proteins. It is best used for small molecules or for applications like phosphoproteomics where protein digestion occurs prior to enrichment. If the protein is the analyte, consider AEX-SPE instead.

Q: Analyte recovery is low in the supernatant. A: Your analyte may be non-specifically binding to the TiO₂ resin.

  • Cause: Some acidic (non-phosphorylated) molecules can interact with the TiO₂ surface.

  • Solution: Try modifying the binding/wash buffer. Adding a competitive binding agent like 2,5-dihydroxybenzoic acid (DHB) can help block non-specific sites and improve the recovery of your target analyte.

References

stability of choline dihydrogen phosphate at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for choline dihydrogen phosphate (CDHP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of CDHP under various experimental conditions. Here, you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed protocols to help you ensure the integrity of your experiments.

Introduction to this compound Stability

This compound is an ionic liquid known for its biocompatibility and its ability to stabilize biomolecules.[1][2][3][4] While it is often used to enhance the stability of proteins and other macromolecules, understanding the intrinsic stability of CDHP itself is critical for the development of robust formulations and for interpreting experimental results.[1][2][5] The primary factors influencing the stability of CDHP in aqueous solutions are pH and temperature. The main degradation pathway of concern is the hydrolysis of the phosphate ester bond.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The most probable degradation pathway for this compound in aqueous solution is hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of choline and phosphoric acid. This is a common degradation pathway for organophosphate esters.[6][7][8]

Q2: How does pH affect the stability of this compound?

A2: Based on the general principles of organophosphate chemistry, the rate of hydrolysis is significantly dependent on pH.[6][9][10] While specific data for CDHP is not extensively published, it is expected that the hydrolysis rate will be slowest in the neutral to slightly acidic pH range. Under strongly acidic or, more significantly, strongly basic conditions, the rate of hydrolysis is expected to increase.[6][8]

Q3: What is the thermal stability of this compound?

A3: this compound is thermally stable up to approximately 200°C.[11] Its melting point is reported to be around 190-195°C, with decomposition occurring at temperatures above this.[12][13] For aqueous solutions, the rate of hydrolysis will increase with temperature, following the principles of chemical kinetics.

Q4: What are the visual signs of this compound degradation?

A4: In solution, significant degradation of this compound to choline and phosphoric acid would likely not result in a visual change, such as color development or precipitation, unless the concentration is very high or interacting with other components in the formulation. The most reliable way to detect degradation is through analytical techniques such as HPLC or by monitoring the pH of the solution, as the formation of phosphoric acid can lower the pH.

Q5: Can I use standard phosphate buffers with this compound?

A5: Yes, this compound is compatible with many common buffer systems. However, it is important to consider that CDHP itself has buffering capacity. When preparing solutions, it is crucial to measure and adjust the final pH of the formulation after all components have been added.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Unexpected pH shift in my formulation over time. Hydrolysis of this compound.The hydrolysis of CDHP produces phosphoric acid, which will lower the pH of an unbuffered or weakly buffered solution. To mitigate this, ensure your formulation is adequately buffered in a pH range where CDHP is most stable (neutral to slightly acidic). It is also recommended to store stock solutions at refrigerated temperatures (2-8°C) to slow the rate of hydrolysis.
Variability in experimental results between batches of CDHP solution. Inconsistent initial pH or degradation of older stock solutions.Always prepare fresh solutions of CDHP when possible. If using a stock solution, verify the pH before each use and discard if it has changed significantly from its initial value. For long-term studies, it is advisable to use a stability-indicating analytical method (see Protocol 1) to confirm the concentration of CDHP before starting the experiment.
Precipitation in my formulation containing CDHP and other salts. Incompatibility or changes in solubility due to pH shifts.If precipitation occurs, first check the pH of the solution. A decrease in pH due to CDHP hydrolysis could affect the solubility of other components. Also, consider potential interactions between the choline or phosphate ions and other ions in your formulation. A systematic evaluation of the compatibility of all excipients is recommended.
Loss of activity of a biological molecule in a CDHP formulation. While CDHP is a stabilizer, its own degradation or the resulting pH change could negatively impact the stability of the biomolecule.It is crucial to have a well-characterized formulation. Use a buffered system and confirm the stability of CDHP in your formulation under the intended storage and use conditions. Forced degradation studies can help identify potential interactions and instabilities.[14][15][16]

Experimental Protocols & Methodologies

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method to quantify this compound and monitor the appearance of its primary degradant, choline.

1. Principle and Causality:

This reverse-phase HPLC method separates the more polar choline from the parent this compound. Since choline lacks a strong chromophore, derivatization or the use of a specialized detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary. An alternative is an ion-exchange method with electrochemical detection.[17] This protocol will focus on a common approach using an ELSD. The method's "stability-indicating" nature is confirmed through forced degradation studies, which demonstrate that the degradation products are well-separated from the parent compound.[14][18]

2. Materials and Reagents:

  • This compound Reference Standard

  • Choline Chloride Reference Standard

  • HPLC Grade Water

  • HPLC Grade Acetonitrile

  • Formic Acid

3. Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure good peak shape.
Mobile Phase B AcetonitrileThe organic modifier for elution.
Gradient 95% A to 50% A over 15 minutesA gradient is used to ensure elution of the parent compound and any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Injection Volume 10 µLCan be adjusted based on concentration and detector sensitivity.
Detector ELSD (or CAD)Necessary for the detection of non-UV active compounds like choline and its phosphate ester.

4. Sample Preparation:

  • Prepare a stock solution of this compound reference standard at 1 mg/mL in water.

  • Prepare a stock solution of choline chloride reference standard at 1 mg/mL in water.

  • For analysis, dilute the samples to an appropriate concentration within the linear range of the detector.

5. Validation through Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound.[14][15]

  • Acid Hydrolysis: Add 1N HCl to the sample and heat at 60°C.

  • Base Hydrolysis: Add 1N NaOH to the sample and heat at 60°C.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample and store at room temperature.

  • Thermal Degradation: Heat a solid sample or solution at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the sample to UV light.

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Analysis HPLC Analysis (Protocol 1) Acid->Analysis Analyze Stressed Sample Base Base Hydrolysis (e.g., 1N NaOH, 60°C) Base->Analysis Analyze Stressed Sample Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Analyze Stressed Sample Thermal Thermal (e.g., 80°C) Thermal->Analysis Analyze Stressed Sample Photo Photolytic (e.g., UV light) Photo->Analysis Analyze Stressed Sample CDHP Choline Dihydrogen Phosphate Solution CDHP->Acid Expose to CDHP->Base Expose to CDHP->Oxidation Expose to CDHP->Thermal Expose to CDHP->Photo Expose to Validation Method Validation: Peak Purity & Resolution Analysis->Validation

Caption: Workflow for forced degradation studies.

Data Summary: Expected Stability Profile

pHTemperatureExpected Relative Degradation RatePrimary Degradation Product
225°CModerateCholine + Phosphoric Acid
425°CLowCholine + Phosphoric Acid
725°CVery LowCholine + Phosphoric Acid
1025°CHighCholine + Phosphoric Acid
74°CVery Low (Lowest)Choline + Phosphoric Acid
740°CModerateCholine + Phosphoric Acid

Diagram: pH-Rate Profile Hypothesis

pH_Rate_Profile xaxis pH yaxis log(Degradation Rate) origin origin->xaxis origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 acid_label Acid-Catalyzed Hydrolysis base_label Base-Catalyzed Hydrolysis stable_label Region of Maximum Stability

Caption: Hypothetical pH-rate profile for CDHP hydrolysis.

References

potential cytotoxicity of choline dihydrogen phosphate in cell culture and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with choline dihydrogen phosphate (CDHP) in cell culture. This resource provides in-depth troubleshooting guidance and frequently asked questions to address common challenges and ensure the integrity of your experiments.

I. Troubleshooting Guide: Navigating Unexpected Cytotoxicity

This compound (CDHP), an ionic liquid with promising applications in protein stabilization, can sometimes lead to unexpected cytotoxic effects in cell culture experiments.[1][2][3] This guide will help you systematically troubleshoot and mitigate these issues.

My cells are dying after treatment with this compound. What should I do?

Unexpected cell death is a primary concern when working with new compounds. The following flowchart and detailed explanations will guide you through a logical troubleshooting process.

CDHP_Troubleshooting_Workflow start Start: Unexpected Cell Death Observed check_conc 1. Verify CDHP Concentration start->check_conc conc_high Concentration too high? (> EC50 value) check_conc->conc_high Yes check_ph 2. Measure pH of Culture Medium check_conc->check_ph No perform_dose Action: Perform Dose-Response Experiment conc_high->perform_dose perform_dose->check_ph ph_acidic Is the pH acidic? check_ph->ph_acidic Yes check_osmolality 3. Evaluate Osmolality check_ph->check_osmolality No buffer_media Action: Buffer the CDHP Solution or Culture Medium ph_acidic->buffer_media buffer_media->check_osmolality osmo_high Is the medium hypertonic? check_osmolality->osmo_high Yes check_viability_assay 4. Review Cell Viability Assay Method check_osmolality->check_viability_assay No adjust_osmo Action: Adjust Osmolality of Control and Treatment Groups osmo_high->adjust_osmo adjust_osmo->check_viability_assay assay_interference Potential for assay interference? check_viability_assay->assay_interference Yes end Resolution: Optimized Experimental Conditions check_viability_assay->end No validate_assay Action: Use an Orthogonal Method (e.g., Trypan Blue vs. Metabolic Assay) assay_interference->validate_assay validate_assay->end

Caption: Troubleshooting workflow for CDHP-induced cytotoxicity.

1. Is Your this compound Concentration Too High?

The Problem: The most common cause of cytotoxicity is a concentration of the test compound that exceeds the tolerance of the specific cell line. Different cell lines exhibit varying sensitivities to CDHP.[4][5]

The Causality: Like many salts, at high concentrations, CDHP can induce cytotoxicity. For instance, the EC50 (the concentration that causes a 50% reduction in cell viability) for CDHP in J774 murine macrophage cells has been reported to be around 20 mM.[1][2] In contrast, some studies have shown that certain cell lines, like MDA-MD-231, can tolerate much higher concentrations, up to 1 M, without significant effects on cell shape or survival, while SH-SY5Y, MCF-7, and HeLa cells show signs of cell death at concentrations of 500 mM to 1 M.[4][5]

Mitigation Strategy: Dose-Response Experiment

A systematic dose-response experiment is crucial to determine the non-toxic and cytotoxic concentration range for your specific cell line.

Experimental Protocol: Determining the EC50 of this compound

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Preparation of CDHP dilutions: Prepare a 2X stock solution of the highest desired concentration of CDHP in your complete cell culture medium. Perform serial dilutions to create a range of 2X concentrations. A common starting range is from 1 mM to 100 mM.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X CDHP dilutions to the corresponding wells. Include a vehicle control (medium only).

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or resazurin assay.

  • Data Analysis: Plot the cell viability (%) against the log of the CDHP concentration and use a non-linear regression to calculate the EC50 value.

2. Have You Checked the pH of Your Culture Medium?

The Problem: The addition of unbuffered CDHP to cell culture medium can significantly decrease the pH, leading to acidic conditions that are detrimental to cell health.[6][7]

The Causality: this compound solutions can be acidic.[6] Standard cell culture media are buffered to maintain a physiological pH (typically 7.2-7.4). A significant drop in pH can inhibit cell growth, alter metabolic activity, and ultimately induce apoptosis or necrosis.

Mitigation Strategy: Buffering the Medium

It is essential to either use a buffered CDHP solution or to ensure the buffering capacity of your culture medium is not overwhelmed.

Actionable Steps:

  • Prepare your CDHP stock solution in a buffered saline solution like PBS before diluting it in the culture medium.

  • Consider using a culture medium with a stronger buffering system, such as HEPES, in addition to the standard bicarbonate buffering.

  • Always measure the pH of your final treatment medium (containing CDHP) before adding it to the cells. Adjust with sterile NaOH if necessary.

3. Could Osmolality Be the Culprit?

The Problem: As an ionic liquid, high concentrations of CDHP can increase the osmolality of the culture medium, creating a hypertonic environment that can lead to cell shrinkage and death.[6]

The Causality: Cells maintain a delicate osmotic balance with their surroundings. A hypertonic environment causes water to move out of the cells, leading to crenation and triggering stress responses that can result in apoptosis.

Mitigation Strategy: Isotonic Controls

When working with higher concentrations of CDHP, it's important to differentiate between chemical toxicity and effects due to hyperosmolality.

Actionable Steps:

  • Calculate the osmolality of your CDHP-containing medium.

  • Include an osmolality control in your experiments by adding a non-toxic salt, such as NaCl, to the control medium to match the osmolality of the CDHP-treated medium.[6] This will help you determine if the observed effects are due to the hypertonic conditions rather than the specific chemical properties of CDHP.

4. Are You Seeing Discrepancies Between Different Viability Assays?

The Problem: Some studies have reported discrepancies between viability data from different assay types, such as trypan blue exclusion and metabolic assays (e.g., resazurin).[6]

The Causality: This can occur if CDHP alters the metabolic state of the cells without immediately compromising membrane integrity. For example, an increase in resazurin reduction might be misinterpreted as increased proliferation when it is actually due to metabolic changes.[6]

Mitigation Strategy: Using Orthogonal Assay Methods

Employing at least two different viability assays based on different cellular mechanisms can provide a more accurate assessment of cytotoxicity.

Recommended Assays:

  • Membrane Integrity Assay: Trypan blue exclusion or a propidium iodide-based flow cytometry assay.

  • Metabolic Assay: MTT, MTS, or resazurin-based assays.

  • Apoptosis Assay: Annexin V/PI staining to differentiate between apoptotic and necrotic cell death.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical non-toxic concentration range for this compound in cell culture?

The non-toxic concentration of CDHP is highly cell-type dependent. However, several studies have shown that concentrations up to 80 mM are not cytotoxic to primary splenocytes and B16-F10 melanoma cells when the pH is controlled.[6] For J774 murine macrophages, the EC50 was found to be 20 mM.[1][2] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal working concentration.

Q2: Can this compound interfere with the biological activity of proteins I am studying in my cell culture experiments?

Yes, this is a critical consideration. While CDHP is known to enhance the thermal stability of proteins, it can also impact their biological activity.[6][8][9] For example, a 10-fold loss in the biological activity of recombinant human interleukin-2 (rhIL-2) was observed in a 30 mM CDHP solution, even though the protein remained structurally intact.[6][10] It is advisable to perform a functional assay for your protein of interest in the presence of CDHP to assess any potential impact on its activity.

Q3: How should I prepare and store a stock solution of this compound for cell culture?

For optimal stability and to prevent contamination, it is recommended to:

  • Prepare a high-concentration stock solution (e.g., 1 M) in sterile, nuclease-free water or a buffered saline solution like PBS.

  • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.

Q4: Are there any known effects of this compound on cellular pathways that I should be aware of?

Current research primarily focuses on the biocompatibility and protein-stabilizing properties of CDHP. While specific signaling pathway interactions are not extensively documented, it is known that high concentrations can induce cellular stress responses due to osmotic and pH changes. Additionally, CDHP has been shown to destabilize G-quadruplex structures, which could potentially enhance the transcription of certain genes.[4][5] Researchers should consider these potential off-target effects when interpreting their data.

Potential_Cellular_Effects_of_CDHP cdhp Choline Dihydrogen Phosphate (CDHP) physicochemical Physicochemical Stressors cdhp->physicochemical g4_destabilization G-Quadruplex Destabilization cdhp->g4_destabilization acidification Acidification (Low pH) physicochemical->acidification hypertonicity Hypertonicity physicochemical->hypertonicity cellular_response Cellular Response acidification->cellular_response hypertonicity->cellular_response metabolic_alteration Altered Metabolism cellular_response->metabolic_alteration cell_stress Stress Response Pathways cellular_response->cell_stress cytotoxicity Cytotoxicity cellular_response->cytotoxicity transcription Enhanced Transcription of Target Genes g4_destabilization->transcription

Caption: Potential cellular effects of this compound.

III. Quantitative Data Summary

ParameterCell LineValueReference
EC50 J774 Murine Macrophage20 mM[1][2]
Non-Cytotoxic Concentration Primary Splenocytes≤ 80 mM[6]
Non-Cytotoxic Concentration B16-F10 Melanoma≤ 80 mM[6]
Concentration Showing Cytotoxicity SH-SY5Y, HeLa, MCF-7500 mM - 1 M[4][5]
Tolerated Concentration MDA-MD-231Up to 1 M[4][5]

IV. References

  • McNulty, M. J., et al. (2010). Cyto-toxicity and biocompatibility of a family of choline phosphate ionic liquids designed for pharmaceutical applications. Green Chemistry. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). CAS 83846-92-8 this compound. --INVALID-LINK--

  • Guidechem. (n.d.). This compound 83846-92-8 wiki. --INVALID-LINK--

  • IoLiTec. (n.d.). This compound, >98%. --INVALID-LINK--

  • Wilson, S. L., et al. (2012). In vitro assessment of this compound (CDHP) as a vehicle for recombinant human interleukin-2 (rhIL-2). Cell and tissue banking. --INVALID-LINK--

  • Carl ROTH. (n.d.). Choline-dihydrogenphosphate (Choline DHP), 25 g, CAS No. 83846-92-8. --INVALID-LINK--

  • IoLiTec. (2022). Safety Data Sheet - this compound. --INVALID-LINK--

  • ResearchGate. (2010). (PDF) Cyto-toxicity and biocompatibility of a family of choline phosphate ionic liquids designed for pharmaceutical applications. --INVALID-LINK--

  • Sugimoto, K., et al. (2021). This compound Destabilizes G-Quadruplexes and Enhances Transcription Efficiency In Vitro and in Cells. ACS Omega. --INVALID-LINK--

  • ACS Publications. (2021). This compound Destabilizes G-Quadruplexes and Enhances Transcription Efficiency In Vitro and in Cells. --INVALID-LINK--

  • MDPI. (2021). Environmental Impact of Choline Dihydrogenphosphate ([Chol][DHP]) on Seed Germination and Soil Microbial Activity. --INVALID-LINK--

  • ResearchGate. (2010). Cyto-Toxicity and Biocompatibility of a Family of Choline Phosphate Ionic Liquids | Request PDF. --INVALID-LINK--

  • ResearchGate. (2011). Structure and function of proteins in hydrated this compound ionic liquid. --INVALID-LINK--

  • PubMed. (2012). In vitro assessment of this compound (CDHP) as a vehicle for recombinant human interleukin-2 (rhIL-2). --INVALID-LINK--

  • ResearchGate. (2008). (PDF) this compound. --INVALID-LINK--

  • Royal Society of Chemistry. (2011). Structure and function of proteins in hydrated this compound ionic liquid. --INVALID-LINK--

References

refining experimental protocols to account for choline dihydrogen phosphate viscosity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Choline Dihydrogen Phosphate (CDHP)

A Senior Application Scientist's Guide to Navigating Viscosity in Experimental Protocols

Welcome to the technical support guide for handling this compound (CDHP). As a biocompatible ionic liquid, CDHP is gaining significant traction in pharmaceuticals and biotechnology, particularly for its remarkable ability to stabilize therapeutic proteins like interleukin-2.[1][2] However, its utility is accompanied by a significant physical property: high viscosity, especially in concentrated aqueous solutions.[3][4] This guide is designed for researchers, scientists, and drug development professionals to proactively address and refine experimental protocols, ensuring accuracy and reproducibility when working with viscous CDHP formulations.

Foundational Knowledge: Understanding CDHP Viscosity

Before troubleshooting, it's crucial to understand the origin of the challenge. CDHP is an ionic liquid, meaning it's a salt that is liquid below 100°C.[5][6] Its viscosity stems from the strong hydrogen bonding and electrostatic interactions between the choline cations and dihydrogen phosphate anions, as well as with water molecules in aqueous solutions.[3]

Several factors directly influence the viscosity of your CDHP solution:

  • Concentration: This is the most significant factor. As the concentration of CDHP increases, the solution becomes exponentially more viscous. This is due to the increased intermolecular friction and ionic interactions.[4][7]

  • Temperature: Viscosity is inversely proportional to temperature. Warming a CDHP solution will decrease its viscosity, making it easier to handle.[8][9] Conversely, working at refrigerated temperatures will substantially increase viscosity.

  • Presence of Co-solvents/Additives: The addition of water or other co-solvents can significantly decrease the viscosity of CDHP-based systems, such as deep eutectic solvents.[10]

The following diagram illustrates the key relationships influencing the viscosity of your experimental solution.

Viscosity_Factors cluster_factors Primary Factors cluster_outcome Resulting Property Concentration Concentration Viscosity Solution Viscosity Concentration->Viscosity Increases Temperature Temperature Temperature->Viscosity Decreases Additives Co-solvents / Additives Additives->Viscosity Decreases

Caption: Key factors influencing the viscosity of CDHP solutions.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when working with CDHP.

Q1: My pipette is not dispensing the correct volume of a concentrated CDHP solution. What's wrong?

This is a classic sign of pipetting error due to high viscosity. Standard air-displacement pipettes are calibrated for water-like solutions.[11] The high viscosity of your CDHP solution prevents it from flowing in and out of the tip correctly, leading to inaccurate aspiration and a significant amount of liquid clinging to the tip wall upon dispensing.[12][13]

Q2: I'm seeing a lot of air bubbles when I try to pipette my CDHP formulation. How can I prevent this?

Bubble formation occurs when the flow of the viscous liquid cannot keep up with the speed of the piston in an air-displacement pipette, causing air to be sucked into the tip.[13] This is exacerbated by fast plunger release during aspiration.

Q3: It's taking a very long time for my CDHP solution to mix with other reagents, and I'm not sure if it's homogeneous.

High viscosity slows down molecular diffusion, making mixing a significant challenge. Standard vortexing or gentle inversion may be insufficient to achieve a homogeneous mixture, leading to inconsistent results in downstream applications.

Q4: Can I just heat the solution to make it easier to handle?

Yes, warming the solution is a viable strategy to reduce viscosity.[8][14] However, you must consider the thermal stability of all components in your experiment, especially proteins or other sensitive biomolecules. CDHP itself is known to increase the thermal stability of proteins like rhIL-2, which can be an advantage.[1] Always verify that the temperature used will not compromise the integrity of your sample.

Q5: Are there special tools I should be using?

Absolutely. For highly viscous solutions, standard laboratory equipment may not be adequate. Specialized tools can dramatically improve accuracy and reproducibility. These include positive displacement pipettes, wide-bore pipette tips, and high-force syringe pumps.[8][11][13]

Troubleshooting Guide & Experimental Protocols

This guide provides a structured approach to solving common viscosity-related problems.

Problem 1: Inaccurate Liquid Handling and Pipetting

Probable Cause: The cohesive and adhesive forces of the viscous CDHP solution are interfering with the function of standard air-displacement pipettes.

Solution Workflow:

Pipetting_Workflow Start Inaccurate Pipetting Detected Step1 Action: Slow down pipetting speed (Aspirate & Dispense) Start->Step1 Step2 Action: Switch to Reverse Pipetting Technique (See Protocol 1) Step1->Step2 If issue persists Step3 Action: Use Wide-Bore Pipette Tips Step2->Step3 If issue persists Step4 Action: Gently warm the solution (Verify sample stability) Step3->Step4 If issue persists Step5 Action: Use a Positive Displacement Pipette Step4->Step5 For highest accuracy End Accurate Pipetting Achieved Step5->End

Caption: Troubleshooting workflow for inaccurate pipetting of viscous liquids.

Protocol 1: Accurate Volume Transfer using Reverse Pipetting

The reverse pipetting technique is highly effective for viscous liquids as it minimizes the influence of surface tension and prevents splashing.[15]

  • Set Volume: Set the pipette to the desired volume.

  • Initial Aspiration: Depress the plunger completely to the second stop (the blowout position).

  • Aspirate Liquid: Submerge the tip into the CDHP solution and slowly, smoothly release the plunger to the first stop. This will aspirate a volume slightly larger than what is set on the pipette.

  • Withdraw Tip: Slowly withdraw the tip from the solution, touching it against the side of the container to remove excess liquid.

  • Dispense: To dispense, press the plunger smoothly and steadily to the first stop. This will dispense the exact volume set on the pipette.

  • Retain Excess: A small amount of liquid will remain in the tip. This is expected. Do not dispense this remaining liquid into your sample.

  • Eject Tip: Eject the tip with the remaining liquid for disposal.

Data & Technique Comparison
Pipetting TechniquePrincipleBest ForKey Limitation with Viscous Liquids
Forward Pipetting Air cushion displaces liquid.Aqueous, low-viscosity solutions.Inaccurate aspiration; liquid clings to tip wall, causing incomplete dispensing.
Reverse Pipetting Aspirates excess, dispenses set volume.Viscous, volatile, or foaming liquids.[15]Requires more sample volume; user technique is critical for consistency.
Positive Displacement Piston makes direct contact with the liquid.Highly viscous, dense, or hazardous liquids.[13]Requires specialized, more expensive tips and pipettes.[11]
Problem 2: Ineffective Mixing and Non-Homogeneous Solutions

Probable Cause: High viscosity impedes efficient mixing by slowing diffusion.

Recommended Solutions & Protocols:

  • Increase Mixing Time & Force: Significantly extend the time you spend vortexing or mixing. For highly viscous solutions, a mechanical overhead stirrer or a high-power vortex mixer may be necessary.

  • Temperature Reduction: Gently warming the solution (if sample stability permits) before and during the mixing process can be highly effective.[14]

  • Incremental Addition: Instead of adding a large volume of a reagent at once, add it in smaller aliquots, mixing thoroughly between each addition. This prevents the formation of localized high-concentration areas that are difficult to disperse.

  • Use of Syringe Mixing: For small volumes, you can use a syringe to repeatedly aspirate and dispense the solution, which creates a strong mixing force. Ensure you use a syringe compatible with your reagents.

Advanced Considerations & Protocol Optimization

  • Gravimetric Dispensing: For ultimate accuracy when preparing stock solutions or critical formulations, dispense the viscous CDHP solution by mass instead of volume.[11] Use a balance to weigh the amount dispensed and calculate the corresponding volume using the solution's density.

  • Automated Liquid Handlers: If using automated systems, ensure the instrument is specifically programmed for viscous liquids.[15] This involves optimizing parameters like aspiration/dispense speeds, tip withdrawal rates, and using specialized tips.[15]

  • Impact on Downstream Assays: Be aware that high concentrations of CDHP, while stabilizing, can sometimes decrease protein activity or alter molecular interactions.[2] It is crucial to run appropriate controls to validate that the viscosity-mitigation techniques (e.g., warming, dilution) do not negatively impact your experimental outcome. For example, studies have shown that CDHP can destabilize G-quadruplex DNA structures, an effect that would be concentration-dependent.[16]

By understanding the underlying principles of CDHP viscosity and implementing these targeted troubleshooting strategies and protocols, you can ensure the precision and reliability of your experimental results.

References

Technical Support Center: Troubleshooting Unexpected Spectroscopic Changes in the Presence of Choline Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with choline dihydrogen phosphate (CDHP). This guide is designed to help you navigate and troubleshoot unexpected spectroscopic changes that may arise during your experiments. By understanding the underlying chemical and physical principles of CDHP, you can turn unexpected data into valuable insights.

FAQs: Quick Navigation

Vibrational Spectroscopy (Raman & FTIR)
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My Raman/FTIR spectrum of solid CDHP looks different from the reference. What could be the cause?

This is a common observation and can often be attributed to the fascinating solid-state properties of this compound. Here are the primary factors to consider:

Root Cause Analysis:

  • Conformational Polymorphism: The choline cation ([Chol]+) can exist in two primary conformations: gauche and anti. These conformers have distinct vibrational signatures in Raman spectroscopy.[1][2][3][4] The anti-conformer is characterized by a Raman band around 770 cm-1, while the gauche-conformer shows a band around 715 cm-1.[1][3]

  • Phase Transitions: CDHP is known to undergo solid-solid phase transitions, with a notable one occurring around 20°C.[2][5] This transition involves a change from the anti to the gauche conformer and a rearrangement of the hydrogen-bonded phosphate anions.[1][2][5] The thermal history of your sample can significantly influence which phase or mixture of phases you are observing.[5]

  • Metastable States: It is possible to have a mixture of both anti and gauche conformers coexisting in a sample at ambient temperature, especially if the crystal is metastable.[2][6][7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solid-state vibrational spectra of CDHP.

Experimental Protocol: Sample Annealing

  • Place a small amount of the solid CDHP sample in a temperature-controlled stage (e.g., a Linkam stage).

  • Heat the sample to approximately 100-120°C.[2] This should induce a transition to a consistent high-temperature phase.

  • Hold at this temperature for 5-10 minutes to ensure uniformity.

  • Cool the sample slowly (e.g., 5°C/minute) back to room temperature.

  • Acquire the Raman or FTIR spectrum. This process should yield a more reproducible crystalline state.

I'm seeing peak shifts and intensity changes in the Raman spectrum of my aqueous CDHP solution. What's happening?

When CDHP is dissolved in water, you are no longer looking at a crystalline solid but a complex aqueous system. The spectral changes you're observing are likely due to interactions with the solvent and other solution components.

Root Cause Analysis:

  • Hydration and Hydrogen Bonding: In solution, water molecules will form hydrogen bonds with both the choline cation's hydroxyl group and the dihydrogen phosphate anion. This alters the vibrational modes of both ions compared to the solid state. The extensive hydrogen bonding network of water can lead to peak broadening.

  • pH Effects: The dihydrogen phosphate anion (H₂PO₄⁻) is part of a phosphate buffer system. The pH of your solution will determine the equilibrium between H₂PO₄⁻, HPO₄²⁻, and H₃PO₄. Each of these species has a different vibrational spectrum.

  • Ionic Strength: The concentration of CDHP and any other salts will affect the ionic strength of the solution. High ionic strength can screen electrostatic interactions and influence the hydration shells around the ions, leading to subtle spectral shifts.[8][9][10]

Troubleshooting and Investigation:

ParameterPotential Spectroscopic ChangeRecommended Action
pH Shift in phosphate vibrational modes.Measure and buffer the pH of your solution. Acquire spectra at different known pH values to create a reference set.
Concentration Changes in peak ratios (e.g., gauche/anti for choline), peak positions, and widths.Perform a concentration-dependent study to identify how the spectra change as you vary the CDHP concentration.
Ionic Strength Subtle shifts in peak positions.If your experiment involves other salts, prepare samples with and without CDHP at the same overall ionic strength to isolate the effect of the choline and phosphate ions.
The P-O stretching region in my FTIR spectrum is very broad and ill-defined. How can I resolve this?

The phosphate stretching region in FTIR (typically around 1300-900 cm-1) is notoriously complex and sensitive to its environment. Broadening is a common issue.

Root Cause Analysis:

  • Extensive Hydrogen Bonding: The dihydrogen phosphate anion is a strong hydrogen bond donor and acceptor. In both solid and aqueous states, it forms a network of hydrogen bonds. This creates a wide distribution of P-O bond environments, leading to a broadening of the corresponding stretching vibrations.[5][11]

  • Hydration: The presence of water is a major contributor to the broadening of the phosphate bands. The antisymmetric PO₂⁻ stretching vibration is particularly sensitive to hydration.[11][12]

  • Overlapping Bands: In this region, you can have overlapping peaks from ν(P=O), ν(P-O(H)), and other vibrational modes, which can be difficult to resolve.

  • Sample Preparation (for solids): For solid samples analyzed by transmission, excessive pressure during sample preparation can cause partial amorphization, which broadens the IR bands.[5] Attenuated Total Reflectance (ATR) is often a better technique for solids.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting broad phosphate FTIR bands.

Why am I observing changes in the 1H NMR chemical shifts of the choline protons?

The proton NMR spectrum of choline is sensitive to its local chemical environment. Shifts in the signals from the N+(CH₃)₃, -CH₂-N+, and -CH₂-OH groups can provide valuable information.

Root Cause Analysis:

  • pH Changes: The hydroxyl group of choline can undergo proton exchange with the solvent. The rate of this exchange and the chemical shift of the -OH proton are pH-dependent. While less direct, changes in solution pH can also affect the electronic environment of the other choline protons.

  • Ionic Interactions: In solution, the positively charged choline cation can interact with anions. The nature and strength of these interactions can influence the electron density around the choline protons, leading to chemical shift changes.

  • Binding to Other Molecules: If other molecules (e.g., proteins, DNA, small molecules) are present in the solution, binding of the choline cation to these molecules will almost certainly alter its NMR spectrum.

  • Solvent Effects: Changing the solvent (e.g., from D₂O to DMSO-d₆) will result in significant chemical shift changes due to different solvent-solute interactions.[13]

Troubleshooting and Best Practices:

  • Use a Buffered Solvent: To minimize pH effects, use a deuterated buffer (e.g., phosphate buffer in D₂O) and ensure the final pH is consistent across all samples.

  • Maintain Constant Ionic Strength: If comparing samples, try to keep the overall ionic strength constant to normalize ionic interaction effects.

  • Check for Contaminants: Ensure your CDHP and other reagents are pure. Contaminants can introduce new peaks or cause shifts in existing ones.[14]

  • Reference Your Spectrum: Use an internal standard (like DSS or TMSP) for accurate referencing of chemical shifts.

The 31P NMR spectrum shows a shift or broadening of the phosphate peak. What does this indicate?

31P NMR is a direct probe of the phosphate group's environment. Changes in this spectrum are highly informative.

Root Cause Analysis:

  • pH-Dependent Speciation: This is the most significant factor. The chemical shift of phosphorus is highly dependent on the protonation state of the phosphate. H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻ all have distinct 31P chemical shifts. A solution with a pH near one of the pKa values will show exchange broadening or multiple peaks.[15]

  • Cation Coordination: The interaction of cations (like the choline cation or other metal ions) with the phosphate group can influence the 31P chemical shift and the chemical shift anisotropy (CSA) in the solid state.[16]

  • Chemical Exchange: If the phosphate group is involved in a dynamic process, such as binding and unbinding to another molecule or proton exchange, this can lead to significant line broadening. In solid-state NMR, proton exchange between phosphate anions is a key part of the proton conduction mechanism.[17]

Experimental Protocol: pH Titration by 31P NMR

  • Prepare a solution of CDHP in H₂O/D₂O (90/10).

  • Measure the initial pH and acquire a 31P NMR spectrum.

  • Titrate the solution with small aliquots of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Measure the pH and acquire a 31P NMR spectrum after each addition.

  • Plot the 31P chemical shift versus pH. This will give you a calibration curve to determine the protonation state of phosphate in your unknown samples.

My baseline in UV-Vis spectroscopy is drifting when CDHP is in my buffer. How can I fix this?

While CDHP itself does not absorb significantly in the UV-Vis range, it can cause instrumental issues, especially at high concentrations.

Root Cause Analysis:

  • Viscosity and Refractive Index Changes: Concentrated solutions of CDHP can be more viscous than standard aqueous buffers. This can lead to the formation of small, persistent air bubbles that scatter light.[18] Additionally, the high concentration of ions changes the refractive index of the solution, which can affect the light path and cause baseline instability.

  • Temperature Effects: The refractive index of the solution is temperature-dependent. If the instrument's lamp is heating the sample, this can cause a continuous drift in the baseline.[18][19]

  • Improper Blanking: It is crucial that the blank solution contains the exact same concentration of CDHP as the sample solution.[18][19]

Troubleshooting and Best Practices:

IssueSolution
Air Bubbles Degas your solutions before measurement. After filling the cuvette, gently tap it to dislodge any bubbles adhering to the walls.[18]
Temperature Drift Allow the spectrophotometer to warm up for at least 30-60 minutes before use.[18] Use a temperature-controlled cuvette holder if available.
Blanking Errors Always use the buffer containing CDHP as your blank. Re-blank frequently, especially during long experiments.[19]
High Concentration If possible, work at lower concentrations of CDHP. If high concentrations are necessary, be extra vigilant with temperature control and blanking.
I'm observing significant changes in the CD spectrum of my biomolecule in the presence of CDHP. What is the cause?

This is an important finding and suggests that CDHP is interacting with and altering the structure of your biomolecule.

Root Cause Analysis:

  • Structural Destabilization/Stabilization: CDHP, as a hydrated ionic liquid, can significantly alter the stability and structure of biomolecules. For example, it has been shown to destabilize G-quadruplex DNA structures, leading to a shift from a parallel to a hybrid-type G-quadruplex, which is observable by CD spectroscopy.[20][21] Conversely, it has also been reported to increase the thermal stability of proteins like lysozyme and interleukin-2.[22][23][24]

  • Mechanism of Interaction: The destabilization of G-quadruplexes by CDHP is thought to occur via an entropic contribution, where the large choline ions do not coordinate well with the G-quartets.[20][21] For proteins, the interaction mechanism may involve changes in the hydration shell and surface charge interactions.[23]

Investigative Steps:

  • Perform a Titration: Acquire CD spectra at a fixed biomolecule concentration while varying the concentration of CDHP. This will show if the structural change is gradual or cooperative.

  • Conduct Thermal Melts: Measure the CD signal at a characteristic wavelength as a function of temperature, both with and without CDHP. This will allow you to quantify the change in melting temperature (Tm) and assess the thermodynamic impact of CDHP on your biomolecule's stability.[20][21]

  • Complement with Other Techniques: Use other spectroscopic methods, like fluorescence or NMR, to further probe the nature of the structural changes.

References

Technical Support Center: Navigating the Use of Choline Dihydrogen Phosphate with Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals exploring the use of choline dihydrogen phosphate (CDP) in their work with membrane proteins. As an ionic liquid known for its biocompatibility and protein-stabilizing properties, CDP presents unique opportunities.[1][2][3] However, its application in the complex environment of membrane protein research is not without its challenges. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and harness the potential of CDP in your experiments.

Introduction: Why Consider this compound for Membrane Proteins?

This compound (CDP) has emerged as a promising excipient in biotechnology due to its ability to enhance the thermal stability of various proteins.[1][2][4] This effect is largely attributed to the kosmotropic nature of the dihydrogen phosphate anion, which is thought to stabilize the native protein structure through a "salting-out" effect and favorable interactions with the hydration shell of the protein.[3] For membrane proteins, which possess both soluble domains exposed to the aqueous environment and transmembrane domains embedded in a hydrophobic milieu, the potential benefits of CDP in stabilizing the overall fold are intriguing. However, the very properties that make CDP an effective stabilizer for soluble proteins can introduce significant challenges when working with detergent-solubilized or lipid-reconstituted membrane proteins.

This guide will address the most common questions and issues that arise when incorporating CDP into membrane protein workflows, from initial solubilization to downstream functional and structural studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed increased aggregation of my detergent-solubilized membrane protein after adding CDP. What could be the cause?

This is one of the most frequently encountered challenges. While seemingly counterintuitive for a "stabilizing" agent, there are several reasons why CDP might induce aggregation of a protein-detergent complex (PDC).

Root Cause Analysis:

  • Disruption of the Detergent Micelle: The stability of a solubilized membrane protein is critically dependent on the integrity of the surrounding detergent micelle.[5] CDP is a salt, and increasing the ionic strength of your buffer can alter the properties of the detergent micelle. This can lead to a decrease in the critical micelle concentration (CMC), changes in micelle size and shape, and potentially a less favorable environment for the membrane protein.[6]

  • "Salting-Out" of the Protein-Detergent Complex: The dihydrogen phosphate anion is kosmotropic, meaning it promotes water-water interactions and can decrease the solubility of proteins—the "salting-out" effect.[3] While this can stabilize the folded state of a protein, it can also reduce the solubility of the entire PDC, leading to aggregation. Studies on soluble proteins like lysozyme have shown that protein solubility can be inversely proportional to the CDP concentration.[1][2][4]

  • Interference with Protein-Detergent Interactions: The charged ions of CDP (choline+ and H2PO4-) could disrupt crucial electrostatic interactions at the interface between the protein's transmembrane domain and the polar headgroups of the detergent molecules, leading to improper solvation of the hydrophobic regions and subsequent aggregation.[7]

Troubleshooting Workflow:

start Protein Aggregation Observed with CDP q1 Is CDP concentration optimized? start->q1 step1 Perform CDP Titration: Start with a low concentration (e.g., 10-20 mM) and titrate upwards. q1->step1 No q2 Is the detergent choice optimal? q1->q2 Yes a1_yes Yes a1_no No step1->q2 step2 Screen a panel of detergents with varying properties (e.g., DDM, LDAO, LMNG) in the presence of a fixed, low CDP concentration. q2->step2 No q3 Are other buffer components compatible? q2->q3 Yes a2_yes Yes a2_no No step2->q3 step3 Systematically vary other additives: - Adjust pH further from pI. - Screen co-additives like glycerol, sucrose, or specific amino acids. q3->step3 No end_fail Consider alternative stabilizers or detergent-free systems (nanodiscs, amphipols). q3->end_fail Yes a3_yes Yes a3_no No end_success Aggregation Reduced/ Protein Stabilized step3->end_success

Caption: Troubleshooting workflow for CDP-induced protein aggregation.

Experimental Protocol: CDP Concentration Screening by Differential Scanning Fluorimetry (DSF)

  • Prepare Stock Solutions:

    • Purified membrane protein in your standard buffer with an appropriate detergent (e.g., 0.02% DDM).

    • 1 M stock solution of this compound in the same buffer.

    • Fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

  • Set up the Assay Plate:

    • In a 96-well PCR plate, create a gradient of CDP concentrations (e.g., 0 mM to 500 mM) in your standard protein buffer.

    • Add your membrane protein to each well to a final concentration of 1-2 µg/µL.

    • Add the fluorescent dye to each well.

  • Run the DSF Experiment:

    • Place the plate in a real-time PCR machine.

    • Set a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor fluorescence changes.

  • Analyze the Data:

    • Determine the melting temperature (Tm) for each CDP concentration. An increase in Tm indicates enhanced thermal stability.

    • Concurrently, monitor for signs of aggregation at the start of the experiment (high initial fluorescence) or after the run (visible precipitation). The optimal CDP concentration will provide a significant Tm shift without inducing aggregation.

Q2: I'm trying to crystallize my membrane protein using the lipidic cubic phase (LCP) method, and the addition of CDP is disrupting my LCP setup. What is happening?

The lipidic cubic phase is a highly ordered membrane mimetic that is exquisitely sensitive to the components of the crystallization mix, including salts, detergents, and lipids.[8][9]

Root Cause Analysis:

  • Mesophase Instability: High concentrations of salts like CDP can disrupt the delicate hydrophilic/hydrophobic balance that maintains the LCP, causing it to transition to other lipid phases (like lamellar or inverted hexagonal) that are not conducive to crystallization.[8][10]

  • Altered Protein Diffusion: For crystals to form in meso, the protein must be able to diffuse laterally within the lipid bilayer of the cubic phase to a nucleation site.[11][12] Changes in the LCP structure induced by CDP could hinder this diffusion, preventing crystal growth even if the protein is stable.

Troubleshooting & Optimization:

  • Limit CDP Concentration: If CDP is essential for protein stability, use the absolute minimum concentration determined from stability assays like DSF.

  • Screen Host Lipids: The stability of the LCP in the presence of CDP may be dependent on the host lipid. Screen different monoacylglycerol lipids (e.g., monoolein and its variants) to find a combination that is more robust to the presence of CDP.

  • Pre-Screen with LCP-FRAP: Before setting up extensive crystallization trials, use a technique like Fluorescence Recovery After Photobleaching (FRAP) to assess your protein's mobility in the LCP containing CDP.[12] If the protein is immobile, it is unlikely to crystallize under those conditions.

Q3: My membrane protein loses activity in the presence of CDP. How can I mitigate this?

While CDP can increase structural stability, this does not always correlate with the preservation of biological function.

Root Cause Analysis:

  • Altered Conformational Dynamics: The function of many membrane proteins, particularly transporters and GPCRs, relies on specific conformational changes.[13][14] The stabilizing effect of CDP might overly rigidify the protein, locking it in an inactive state.

  • Ionic Interference: For ion channels and transporters, the high local concentration of choline and phosphate ions could directly interfere with substrate binding or ion translocation through the channel pore.[14][15]

  • Disruption of Protein-Lipid Interactions: Many membrane proteins require specific lipid interactions for their function.[13] CDP could interfere with these crucial interactions, leading to a loss of activity.

Troubleshooting & Optimization:

  • Activity-Guided Titration: Use a functional assay (e.g., radioligand binding, transport assay, or enzymatic assay) to determine the highest concentration of CDP that can be tolerated without significant loss of activity.[16][17] This concentration may be lower than the one that provides maximum thermal stability.

  • Reconstitution into Liposomes: If you are working with detergent-solubilized protein, reconstituting it into liposomes of defined lipid composition can provide a more native-like environment and may protect the protein from the negative effects of CDP.[] However, you will still need to test for CDP's effects on liposome stability and permeability.[19]

Data Summary: CDP and its Potential Effects

ParameterPotential Effect of CDPRationaleTroubleshooting Tip
Protein Stability (Tm) IncreaseKosmotropic effect of dihydrogen phosphate anion.[3]Optimize concentration using DSF.
Protein Solubility Decrease (at high conc.)"Salting-out" effect can lead to aggregation.[1][4]Titrate CDP to find a balance between stability and solubility.
Detergent CMC DecreaseIncreased ionic strength shields headgroup repulsion.[6]Be aware that less detergent may be needed to maintain a micellar solution.
Biological Activity DecreaseCan restrict conformational flexibility or cause ionic interference.[1][3][4]Perform activity-based titrations.
LCP Integrity DisruptionHigh salt concentrations can destabilize the mesophase.[8]Use minimal CDP concentration; screen different host lipids.

Concluding Remarks from the Scientist's Bench

This compound is a valuable tool in the protein scientist's arsenal, offering significant benefits for the thermal stability of biomolecules. However, when applying it to the nuanced world of membrane proteins, a thoughtful and empirical approach is paramount. The challenges outlined in this guide—from aggregation and activity loss to interference with detergents and lipidic phases—stem from the fundamental interplay between the ionic nature of CDP and the delicate hydrophobic/hydrophilic balance required to keep a membrane protein happy and functional outside of its native environment.

Always approach the use of CDP with a screening mindset. Systematically test a range of concentrations and assess not only the thermal stability but also the monodispersity, solubility, and functional integrity of your protein at each step. By understanding the underlying principles and employing the troubleshooting strategies detailed here, you can better determine if CDP is the right tool for your specific membrane protein and experimental goals.

References

Validation & Comparative

A Head-to-Head Battle for Stability: Choline Dihydrogen Phosphate vs. Polyethylene Glycol in Protein Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of therapeutic proteins is a paramount challenge. The choice of excipients can dictate the success or failure of a biologic drug, impacting its shelf-life, efficacy, and safety. This guide provides an in-depth, objective comparison of two prominent stabilizers: the ionic liquid choline dihydrogen phosphate (CDHP) and the polymer polyethylene glycol (PEG). By examining their mechanisms of action and presenting supporting experimental data, this document aims to equip you with the critical insights needed to make informed formulation decisions.

The Fundamental Challenge: Preserving Protein Integrity

Proteins are intricate macromolecules whose function is intrinsically linked to their precise three-dimensional structure. Throughout the lifecycle of a biopharmaceutical—from manufacturing and purification to long-term storage and administration—proteins are subjected to a multitude of stresses. These include thermal fluctuations, mechanical agitation, and exposure to interfaces, all of which can lead to denaturation and aggregation. Such degradation not only compromises the therapeutic efficacy of the protein but can also elicit an immunogenic response in patients. The judicious selection of stabilizing excipients is therefore a cornerstone of successful formulation development.

Unveiling the Stabilizers: Mechanisms of Action

The stabilizing effects of this compound and polyethylene glycol stem from distinct molecular interactions with the protein and the surrounding solvent. Understanding these mechanisms is crucial for predicting their efficacy in different formulations and for different protein modalities.

This compound: The Influence of Ionic Interactions

This compound is an ionic liquid that has garnered significant attention for its protein-stabilizing properties. Its mechanism is multifaceted and appears to be less about direct binding to the protein and more about modulating the solution environment.[1][2]

The primary mechanism of stabilization by CDHP is thought to involve its influence on the hydration shell of the protein. The choline cation and the dihydrogen phosphate anion interact with water molecules, altering the structure of the bulk water and influencing the energetics of protein solvation. The dihydrogen phosphate anion, being a kosmotropic ion, is believed to play a key role in this process by promoting a more ordered water structure around the protein, which in turn stabilizes its native conformation.[3]

Furthermore, electrostatic interactions between the ions of CDHP and charged residues on the protein surface can contribute to stability by preventing unfavorable protein-protein interactions that can lead to aggregation.[4] Isothermal titration calorimetry (ITC) studies have indicated that the stabilization mechanism of CDHP is not primarily dependent on direct binding to the protein.[1][2]

cluster_CDHP This compound (CDHP) Stabilization Protein Protein Hydration_Shell Structured Hydration Shell Hydration_Shell->Protein Stabilizes native conformation CDHP_Ions Choline+ & Dihydrogen Phosphate- Ions CDHP_Ions->Protein Electrostatic interactions with surface residues CDHP_Ions->Hydration_Shell Orders water molecules Bulk_Water Bulk Water Bulk_Water->CDHP_Ions Alters structure

Caption: Mechanism of protein stabilization by this compound.

Polyethylene Glycol: The Power of Preferential Exclusion and Steric Hindrance

Polyethylene glycol is a widely used polymer in biopharmaceutical formulations. Its stabilizing effect is primarily attributed to two well-established mechanisms: preferential exclusion and steric hindrance.

Preferential exclusion is a thermodynamic principle where the PEG molecules are preferentially excluded from the protein's surface. This creates a thermodynamically unfavorable situation for the protein to unfold, as unfolding would expose more surface area to the PEG-rich solution. Consequently, the protein's compact, native state is favored.[5]

Steric hindrance comes into play, particularly in the context of PEGylation (covalent attachment of PEG to the protein) or when PEG is present at high concentrations. The bulky PEG chains create a physical barrier around the protein, preventing close contact between protein molecules and thereby inhibiting aggregation.[6] Studies have shown that the molecular weight of PEG is a significant factor, with higher molecular weight PEGs generally providing greater stabilization due to the formation of a more substantial hydration shell and increased steric hindrance.[4][7]

cluster_PEG Polyethylene Glycol (PEG) Stabilization Protein_Native Native Protein Protein_Unfolded Unfolded Protein Protein_Native->Protein_Unfolded Unfolding (unfavorable) PEG_Molecules PEG Molecules PEG_Molecules->Protein_Native Preferential Exclusion (favors compact state) Protein_Aggregate Protein Aggregate PEG_Molecules->Protein_Aggregate Steric Hindrance (prevents aggregation)

Caption: Mechanisms of protein stabilization by Polyethylene Glycol.

Head-to-Head Comparison: Performance in Protein Stabilization

While the mechanisms differ, the ultimate goal is to enhance protein stability. The following sections provide a comparative analysis of CDHP and PEG based on experimental data, focusing on thermal stability and aggregation prevention.

Thermal Stability: A Quantitative Look at Denaturation

Differential Scanning Calorimetry (DSC) is a powerful technique to assess the thermal stability of a protein by measuring its melting temperature (Tm), the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of an excipient indicates enhanced thermal stability.

ExcipientModel ProteinConcentrationChange in Melting Temperature (ΔTm)Reference
This compound Lysozyme20% (w/w)+5.3°C[8]
This compound Interleukin-2680 mM+12.5°C[3]
This compound Trastuzumab (mAb)Not specified> +21°C[9]
Polyethylene Glycol (PEGylation) Fab' (mAb fragment)20 kDa PEGIncreased transition temperature[6]
Polyethylene Glycol Bovine Serum Albumin (BSA)Not specifiedDecreased transition temperature[10]
Polyethylene Glycol Green Fluorescent Protein (GFP)PEG 600 & 4,000 g/mol Stabilized at 75°C

Note: Direct comparative studies with identical protein and concentration for both excipients are limited. The data presented is compiled from various studies to illustrate the general trends.

The available data suggests that this compound can significantly increase the thermal stability of a range of proteins, including monoclonal antibodies.[9] For instance, a 680mM CDHP solution increased the Tm of recombinant human interleukin-2 by a notable 12.5°C.[3] In contrast, the effect of non-conjugated PEG on the thermal stability of proteins can be more complex. While PEGylation has been shown to increase the thermal stability of a Fab' fragment, some studies have reported that the presence of PEG in solution can actually decrease the melting temperature of proteins like BSA.[6][10]

Aggregation Prevention: Maintaining a Monomeric State

Dynamic Light Scattering (DLS) is a key technique for monitoring protein aggregation. It measures the size distribution of particles in a solution, allowing for the detection of dimers, oligomers, and larger aggregates.

ExcipientModel ProteinStress ConditionObservationReference
This compound Recombinant human interleukin-2Thermal StressReadily aggregated upon unfolding[3]
Polyethylene Glycol (PEGylation) Granulocyte-colony stimulating factor (GCSF)Physiological pH and temperaturePrevented precipitation by forming soluble aggregates; slowed aggregation rate
Polyethylene Glycol (PEGylation) Fab' (mAb fragment)Mechanical StressSignificantly higher resistance to surface-induced aggregation[6]

While CDHP can enhance thermal stability, it may not always prevent aggregation upon unfolding.[3] In contrast, PEG, particularly through covalent attachment (PEGylation), has demonstrated a strong ability to prevent both precipitation and the formation of subvisible aggregates under thermal and mechanical stress.[6] The steric hindrance provided by the PEG chains is a key factor in this enhanced colloidal stability.

Experimental Protocols: A Guide to Your Own Comparisons

To facilitate your own comparative studies, we provide detailed, step-by-step methodologies for two essential techniques: Differential Scanning Calorimetry (DSC) and Dynamic Light Scattering (DLS).

Protocol 1: Assessing Thermal Stability with Differential Scanning Calorimetry (DSC)

This protocol outlines the general steps for comparing the thermal stability of a protein in the presence of CDHP and PEG.

Start Start Prep_Samples Prepare Protein Samples: - Control (Protein in buffer) - Protein + CDHP - Protein + PEG Start->Prep_Samples Degas Degas all solutions Prep_Samples->Degas Load_DSC Load reference (buffer) and sample cells Degas->Load_DSC Equilibrate Equilibrate at starting temperature (e.g., 20°C) Load_DSC->Equilibrate Scan Perform temperature scan (e.g., 20°C to 100°C at 60°C/hr) Equilibrate->Scan Cool Cool the cells Scan->Cool Analyze Analyze thermograms to determine Tm and ΔH Cool->Analyze Compare Compare ΔTm values to assess stabilization Analyze->Compare End End Compare->End

Caption: Workflow for DSC analysis of protein thermal stability.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your protein of interest in a suitable buffer (e.g., phosphate or citrate buffer at a specific pH).

    • Prepare solutions of this compound and polyethylene glycol (of a specific molecular weight) in the same buffer at the desired concentrations.

    • Prepare the final samples for analysis:

      • Control: Protein solution diluted with buffer.

      • CDHP Sample: Protein solution mixed with the CDHP solution to the final desired concentrations.

      • PEG Sample: Protein solution mixed with the PEG solution to the final desired concentrations.

    • Ensure the final protein concentration is the same across all samples (typically 0.5-2 mg/mL).

    • Prepare a reference solution containing only the buffer.[11]

  • Instrument Setup and Execution:

    • Thoroughly clean the DSC cells with detergent and rinse with ultrapure water.[3]

    • Load the reference cell with the buffer solution and the sample cell with the protein sample.

    • Degas all solutions prior to loading to prevent bubble formation.

    • Set the experimental parameters:

      • Starting temperature (e.g., 20°C).

      • Final temperature (e.g., 100°C).

      • Scan rate (e.g., 60°C/hour).[11]

    • Equilibrate the system at the starting temperature for a sufficient time (e.g., 15-20 minutes).

    • Initiate the temperature scan.

  • Data Analysis:

    • Subtract the buffer-buffer baseline scan from the sample scans to obtain the excess heat capacity curves.

    • Fit the thermograms to an appropriate model (e.g., a two-state unfolding model) to determine the melting temperature (Tm) and the calorimetric enthalpy (ΔH) of unfolding.

    • Compare the Tm values of the protein in the presence of CDHP and PEG to the control. A higher Tm indicates greater thermal stability.

Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS)

This protocol provides a framework for comparing the effectiveness of CDHP and PEG in preventing protein aggregation under stress.

Start Start Prep_Samples Prepare Protein Samples: - Control (Protein in buffer) - Protein + CDHP - Protein + PEG Start->Prep_Samples Filter Filter samples (optional, use with caution) Prep_Samples->Filter Initial_DLS Perform initial DLS measurement (t=0) Filter->Initial_DLS Apply_Stress Apply stress (e.g., thermal or mechanical) Initial_DLS->Apply_Stress Time_Point_DLS Perform DLS measurements at time intervals Apply_Stress->Time_Point_DLS Analyze Analyze size distribution and polydispersity Time_Point_DLS->Analyze Compare Compare changes in aggregation over time Analyze->Compare End End Compare->End

Caption: Workflow for DLS analysis of protein aggregation.

Methodology:

  • Sample Preparation:

    • Prepare protein samples with and without CDHP and PEG as described in the DSC protocol.

    • The protein concentration should be suitable for DLS analysis (typically 1-2 mg/mL).

    • Optionally, filter the samples through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and pre-existing large aggregates. However, be cautious as filtration can sometimes induce aggregation. Centrifugation is an alternative to remove large particles.[12]

  • DLS Measurement:

    • Transfer the samples to a clean, dust-free cuvette.

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform an initial DLS measurement at time zero to determine the initial size distribution and polydispersity index (PDI).

  • Stress Application and Monitoring:

    • Thermal Stress: Incubate the samples at an elevated temperature (e.g., 40-60°C) and take DLS measurements at regular time intervals (e.g., every hour for several hours).

    • Mechanical Stress: Subject the samples to agitation (e.g., shaking or stirring) and monitor changes in aggregation over time with DLS.

  • Data Analysis:

    • Analyze the DLS data to determine the hydrodynamic radius (Rh) and the PDI of the protein particles in each sample at each time point.

    • Compare the changes in the size distribution and the appearance of larger species (aggregates) over time for the control, CDHP, and PEG samples. A smaller increase in the average particle size and PDI indicates better stabilization against aggregation.

Concluding Remarks: Selecting the Right Stabilizer for Your Needs

The choice between this compound and polyethylene glycol is not a one-size-fits-all decision. It depends heavily on the specific protein, the formulation conditions, and the types of stresses the protein will encounter.

This compound shows great promise as a thermal stabilizer, likely due to its ability to structure the protein's hydration shell and modulate electrostatic interactions. It may be particularly beneficial in liquid formulations where thermal stability during storage is a primary concern.

Polyethylene glycol , especially when covalently attached, excels at preventing aggregation induced by both thermal and mechanical stress. Its steric hindrance mechanism provides a robust shield against protein-protein interactions, making it a strong candidate for formulations that will undergo significant processing or for proteins prone to aggregation.

Ultimately, empirical testing is indispensable. The protocols provided in this guide offer a starting point for your own head-to-head comparisons, enabling you to generate the data needed to select the optimal stabilizer for your therapeutic protein, ensuring its stability, efficacy, and safety.

References

comparative study on the cryoprotective effects of choline dihydrogen phosphate and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to successfully cryopreserve cells is a cornerstone of modern biological research and therapeutic development. The process, however, subjects cells to extreme stresses that can lead to irreversible damage and death. The choice of cryoprotective agent (CPA) is therefore critical to ensuring high post-thaw viability and functionality.

For decades, dimethyl sulfoxide (DMSO) has been the undisputed gold standard. Its efficacy is well-documented, but so are its cytotoxic effects. This has spurred a search for safer, more biocompatible alternatives. One such candidate emerging from the field of ionic liquids is Choline Dihydrogen Phosphate (CDHP).

This guide provides an in-depth, objective comparison of the established powerhouse, DMSO, and the promising challenger, CDHP. We will delve into their mechanisms of action, present available performance data, and provide the detailed experimental protocols necessary for their evaluation, empowering researchers to make informed decisions for their specific applications.

Part 1: The Fundamental Challenge of Cryopreservation

Freezing is inherently dangerous for living cells. As water crystallizes into ice, the extracellular solute concentration skyrockets, creating a hypertonic environment that dehydrates the cell. Internally, the formation of ice crystals can physically rupture delicate organelles and membranes. A successful CPA must mitigate both of these lethal threats.

cluster_0 Cellular Environment During Freezing Start Lowering Temperature Ice_Nucleation Extracellular Ice Nucleation Start->Ice_Nucleation Intracellular_Ice Intracellular Ice Crystal Formation Start->Intracellular_Ice If cooling is too rapid Solute_Concentration Increased Extracellular Solute Concentration Ice_Nucleation->Solute_Concentration Osmotic_Stress Osmotic Stress (Water Efflux) Solute_Concentration->Osmotic_Stress Cell_Shrinkage Cell Shrinkage & Dehydration Osmotic_Stress->Cell_Shrinkage Damage Membrane & Organelle Damage Cell_Shrinkage->Damage Intracellular_Ice->Damage cluster_1 Hypothesized CDHP Cryoprotective Mechanism CDHP Choline Dihydrogen Phosphate (CDHP) Stabilize_Protein Stabilizes Protein Native Structure CDHP->Stabilize_Protein Stabilize_Membrane Stabilizes Cell Membrane Integrity CDHP->Stabilize_Membrane Organize_Water Organizes Interfacial Water Molecules CDHP->Organize_Water Reduce_Damage Reduced Cryoinjury Stabilize_Protein->Reduce_Damage Stabilize_Membrane->Reduce_Damage Inhibit_Ice Inhibits Ice Crystal Growth & Damage Organize_Water->Inhibit_Ice Inhibit_Ice->Reduce_Damage cluster_workflow Comparative Experimental Workflow Culture Start with a single, healthy cell culture batch Split Split Culture into Three Treatment Groups Culture->Split Group_Control Group 1: No CPA (Control) Split->Group_Control Group_DMSO Group 2: 10% DMSO Split->Group_DMSO Group_CDHP Group 3: Test [CDHP] Split->Group_CDHP Freeze Controlled-Rate Freezing (-1°C/min to -80°C) Group_Control->Freeze Group_DMSO->Freeze Group_CDHP->Freeze Store Store in LN2 (>24 hours) Freeze->Store Thaw Rapid Thawing (37°C water bath) Store->Thaw Assess Post-Thaw Assessment (Viability, Apoptosis, Function) Thaw->Assess

Introduction: The Critical Role of DNA Stability in Biological Research and Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Effects of Choline Dihydrogen Phosphate and KCl on DNA Stability for Researchers and Drug Development Professionals

The double-helical structure of DNA is fundamental to its function as the blueprint of life. The stability of this structure is not static; it is a dynamic equilibrium influenced by a host of factors including temperature, pH, and the ionic environment. For researchers in molecular biology, biotechnology, and drug development, understanding and controlling DNA stability is paramount. It governs the efficiency of polymerase chain reactions (PCR), the accuracy of DNA sequencing, the efficacy of antisense therapies, and the design of DNA-based nanostructures. The choice of salt in a buffer system is a critical experimental parameter that can dramatically alter DNA thermodynamics and conformation.

This guide provides a comprehensive comparison of two salt solutions—the common laboratory staple, potassium chloride (KCl), and the biocompatible ionic liquid, this compound—on the stability of DNA structures. We will delve into the underlying physicochemical mechanisms, present supporting experimental data, and provide detailed protocols for assessing these effects in your own research.

Physicochemical Properties: A Tale of Two Cations

The differential effects of KCl and this compound on DNA stability are rooted in the distinct properties of their constituent ions and their interactions with the DNA molecule and surrounding water.

Potassium Chloride (KCl): The Canonical Stabilizer

Potassium chloride is a simple inorganic salt that is ubiquitous in biological systems and biochemical buffers. In solution, it dissociates into potassium (K⁺) and chloride (Cl⁻) ions. The K⁺ cation is a small, hard cation with a high charge density. Its primary role in DNA stabilization comes from its ability to electrostatically screen the negative charges of the phosphate backbone. This repulsion between phosphate groups is a major destabilizing force in the DNA duplex, and by neutralizing it, K⁺ ions allow the stabilizing forces of hydrogen bonding and base stacking to dominate, thus increasing the thermal melting temperature (Tₘ) of duplex DNA.

Furthermore, K⁺ is particularly effective at stabilizing non-canonical DNA structures like G-quadruplexes. Due to its optimal ionic radius, the K⁺ ion can fit perfectly within the central channel formed by stacked G-quartets, coordinating with the O6 carbonyl groups of the guanines and dramatically increasing the stability of these structures.[1][2]

This compound: A Modulator of the Hydration Shell

This compound is a biocompatible hydrated ionic liquid. Its effects on DNA are more complex, arising from the interplay of the larger, asymmetric choline cation ([CH₃]₃N⁺CH₂CH₂OH) and the dihydrogen phosphate anion (H₂PO₄⁻).

  • The Choline Cation : Unlike the small, spherical K⁺ ion, the choline cation is larger and possesses a hydrophobic trimethylammonium headgroup and a hydrophilic hydroxyl tail. This amphiphilic nature leads to more nuanced interactions. Molecular dynamics simulations show that choline ions interact with DNA not just through non-specific electrostatic screening but also through direct binding in the grooves, particularly the minor groove of A-T rich regions.[3][4] This binding is mediated by hydrogen bonding networks and van der Waals forces.[5][6][7][8] This preferential binding can alter the local hydration environment and disrupt the spine of water molecules that is crucial for B-form DNA stability.

  • The Dihydrogen Phosphate Anion : The dihydrogen phosphate anion is considered a kosmotrope , an ion that helps to structure and order the surrounding water molecules.[9] This ordering of bulk water can strengthen hydrophobic interactions and contribute to macromolecular stability. However, the dominant effect on DNA stability often comes from the cation's direct interactions.

Comparative Analysis: Destabilization vs. Stabilization

The most striking difference between this compound and KCl lies in their effect on G-quadruplex structures. While KCl is a potent stabilizer, this compound acts as a destabilizer.

A study directly comparing the effects of 4 M KCl and 4 M this compound on several G-quadruplex-forming DNA sequences revealed a dramatic reduction in thermal stability in the presence of the ionic liquid.[1][2][10][11]

Data Presentation: G-Quadruplex Thermal Stability

The following table summarizes the melting temperatures (Tₘ) of different G-quadruplex DNA sequences in the presence of 4 M KCl versus 4 M this compound.

DNA SequenceTₘ in 4 M KCl (°C)Tₘ in 4 M Choline DHP (°C)Change in Tₘ (°C)
2G460.325.6-34.7
3G4No Melting Observed35.5N/A
4G4No Melting Observed47.7N/A
Data sourced from Horiguchi et al., ACS Omega (2024).[1][2]

As the data clearly indicates, sequences that are exceptionally stable in KCl and do not melt even at high temperatures show clear melting transitions at significantly lower temperatures in this compound.[1][2]

Mechanistic Insights: Why the Opposite Effects?

The contrasting effects arise from their different modes of interaction with the G-quadruplex structure.

  • KCl's Stabilizing Mechanism : The K⁺ ion's size is ideal for coordinating the G-quartets in the central channel, acting as a molecular glue that holds the structure together.[1][2]

  • Choline DHP's Destabilizing Mechanism : Thermodynamic analysis suggests the destabilization by this compound is driven by a large, unfavorable entropic contribution.[1][2][10][11] It is proposed that the bulky choline cation is too large to effectively coordinate the G-quartets in the central channel.[1][2][10][11] Instead, it is hypothesized to interact with the single-stranded loop regions and may preferentially bind to guanine bases in their single-stranded state, thereby shifting the equilibrium away from the folded quadruplex structure.[2] This destabilization has been shown to enhance gene transcription from templates containing G-quadruplex motifs, highlighting a potential application in gene regulation research.[1][10]

For standard Watson-Crick duplex DNA, the effects are more nuanced. This compound has been shown to preferentially stabilize A-T base pairs over G-C base pairs, a reversal of the typical stability observed under physiological conditions.[2][3] This is attributed to the choline ion's high affinity for the minor groove of A-T regions.[3]

Experimental Protocols: Measuring DNA Stability

To quantitatively assess the effects of different salt conditions on DNA stability, two primary biophysical techniques are employed: UV-Vis Spectrophotometry for thermal melting analysis and Circular Dichroism (CD) Spectroscopy for conformational analysis.

Protocol 1: DNA Thermal Melting (Tₘ) Analysis via UV-Vis Spectrophotometry

This protocol determines the melting temperature (Tₘ), the temperature at which 50% of the DNA is in its single-stranded state. The principle relies on the hyperchromic effect: single-stranded DNA absorbs more UV light at 260 nm than double-stranded DNA.[12][13][14]

Materials:

  • UV-Vis spectrophotometer with a Peltier temperature controller.[14]

  • Quartz or UV-transparent cuvettes.

  • Lyophilized DNA oligonucleotide.

  • Buffer components (e.g., Tris-HCl, EDTA).

  • Salt solutions: 4 M KCl stock, 4 M this compound stock.

  • Nuclease-free water.

Step-by-Step Methodology:

  • Sample Preparation:

    • Resuspend the DNA oligonucleotide in nuclease-free water to create a concentrated stock solution (e.g., 100 µM).

    • Prepare the final experimental buffers. For example: 40 mM Tris-HCl (pH 7.0) with 4 M KCl, and 40 mM Tris-HCl (pH 7.0) with 4 M this compound.

    • Dilute the DNA stock into each experimental buffer to a final concentration of 20 µM.[1][2] Prepare a corresponding "blank" solution for each buffer type containing no DNA.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.[12][13]

    • Program the Peltier controller for a thermal ramp. A typical program would be:

      • Initial hold at a low temperature (e.g., 15°C) for 5 minutes to allow equilibration.

      • Ramp up to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5 °C/min).[13] A slow ramp rate is crucial for ensuring thermal equilibrium at each step.[13]

      • Hold at the high temperature for 5 minutes.

      • (Optional but recommended) Ramp down at the same rate to check for hysteresis, which indicates whether the melting process is reversible.

  • Data Acquisition:

    • Place the blank and sample cuvettes in the spectrophotometer.

    • Perform a blank correction at the initial temperature.

    • Initiate the temperature ramp and record the absorbance at 260 nm at each temperature point.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature. This generates the DNA melting curve, which should be sigmoidal.[12][15]

    • Normalize the data to represent the fraction of unfolded DNA.

    • The Tₘ is the temperature at the midpoint of the transition. This can be precisely determined by calculating the first derivative of the melting curve (dA/dT vs. T); the peak of the derivative curve corresponds to the Tₘ.[16]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Prepare Buffers (KCl & Choline DHP) P2 Dilute DNA to final concentration P1->P2 A1 Setup Spectrophotometer (Abs @ 260nm) P2->A1 A2 Program Thermal Ramp (e.g., 15-95°C @ 0.5°C/min) A1->A2 A3 Run Experiment A2->A3 D1 Plot Abs vs. Temp (Melting Curve) A3->D1 D2 Calculate 1st Derivative (dA/dT) D1->D2 D3 Determine Tm (Peak of derivative) D2->D3 Result Result D3->Result

Caption: Workflow for DNA thermal melting analysis using UV-Vis spectrophotometry.

Protocol 2: Conformational Analysis via Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like DNA.[17][18][19] The resulting spectrum is highly sensitive to the secondary structure of the DNA, allowing researchers to distinguish between B-form duplexes, G-quadruplexes, and other conformations.[18][20]

Materials:

  • CD spectropolarimeter equipped with a temperature controller.

  • Quartz CD cuvette with a short path length (e.g., 1 mm).

  • DNA and buffer samples, prepared as in Protocol 1.

Step-by-Step Methodology:

  • Instrument Setup:

    • Turn on the instrument and nitrogen purge gas (essential for far-UV measurements) well in advance to allow for stabilization.

    • Set the measurement parameters:

      • Wavelength range: e.g., 220 nm to 320 nm.

      • Data pitch: 1 nm.

      • Scan speed: e.g., 100 nm/min.

      • Accumulations: 3-5 scans to improve signal-to-noise ratio.

  • Baseline Correction:

    • Fill the cuvette with the appropriate buffer (without DNA).

    • Acquire a baseline spectrum under the same conditions as the sample measurement. This spectrum will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Rinse the cuvette thoroughly with the DNA sample solution before filling.

    • Place the sample cuvette in the holder and acquire the CD spectrum at a fixed temperature (e.g., 20°C).

  • CD Melting Experiment (Optional but Recommended):

    • To complement the UV-Vis data, a CD melt can be performed.

    • Set the instrument to monitor the CD signal at a single wavelength characteristic of the folded structure (e.g., 295 nm for a parallel G-quadruplex).[1][2]

    • Apply the same temperature ramp program as in the UV-Vis experiment and record the CD signal as a function of temperature.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity) to molar ellipticity for concentration-independent comparison.

    • Analyze the spectral features. For example, a parallel G-quadruplex typically shows a positive peak around 265 nm and a negative peak around 240 nm, or a positive peak around 295 nm.[1][2] Changes in these peaks upon addition of KCl or choline DHP indicate conformational changes.

Mechanistic Diagrams: Visualizing Ion-DNA Interactions

The following diagrams illustrate the proposed dominant modes of interaction for K⁺ and choline⁺ ions with DNA, explaining their differential effects on stability.

Mechanisms cluster_KCl KCl Interaction (Stabilization) cluster_Choline Choline DHP Interaction (Modulation/Destabilization) KCl_Node K⁺ Ion Small ionic radius High charge density Ideal fit for G-quadruplex central channel Strong electrostatic screening of phosphate backbone Result_KCl RESULT: Strong stabilization of G-quadruplexes and duplex DNA KCl_Node:f2->Result_KCl Coordinates G-quartets KCl_Node:f3->Result_KCl Reduces repulsion Choline_Node Choline⁺ Ion Large, amphiphilic cation Too large for G-quadruplex central channel Binds in minor groove (especially A-T tracts) and to single-stranded loops Result_Choline RESULT: Destabilization of G-quadruplexes Modulation of duplex stability Choline_Node:f2->Result_Choline No coordination; entropic penalty Choline_Node:f3->Result_Choline Alters hydration; favors unfolded state

Caption: Contrasting interaction mechanisms of K⁺ and Choline⁺ ions with DNA.

Conclusion and Future Outlook

The choice between potassium chloride and this compound can lead to profoundly different outcomes in experiments involving DNA stability.

  • KCl acts as a conventional and potent stabilizer, primarily through electrostatic screening and specific coordination in G-quadruplex structures. It is the salt of choice when the goal is to maximize the stability of these structures.

  • This compound is a more complex modulator of DNA stability. Its large cation interacts directly with DNA grooves and can disrupt canonical structures like G-quadruplexes, an effect that can be leveraged to enhance biological processes like transcription.[1][10]

For drug development professionals, these findings are particularly salient. The ability of this compound to destabilize G-quadruplexes, which are implicated as therapeutic targets in several cancers, opens a new avenue for modulating gene expression.[1][10] As research continues to explore the vast chemical space of ionic liquids, we can anticipate the development of novel solvent systems precisely tuned to stabilize or destabilize specific DNA conformations, offering unprecedented control in therapeutic and diagnostic applications.

References

A Comparative Guide to the Synthesis of Choline Dihydrogen Phosphate: Methods, Performance, and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline dihydrogen phosphate, a biocompatible ionic liquid, is gaining significant traction in the pharmaceutical and biotechnology sectors for its role as a protein stabilizer, drug delivery vehicle, and nutritional supplement.[1][2][3] The performance of this compound is intrinsically linked to its purity and physicochemical properties, which are in turn dictated by the method of synthesis. This guide provides a side-by-side comparison of the primary synthesis routes for this compound, offering an in-depth analysis of their respective advantages, disadvantages, and the characteristics of the final product. We will delve into detailed experimental protocols, compare the resulting product performance with supporting data, and discuss the potential impurities associated with each method.

Introduction to this compound

This compound is an organic salt composed of a choline cation and a dihydrogen phosphate anion.[1] Its growing appeal stems from its remarkable biocompatibility, high water solubility, and its ability to enhance the stability of biomolecules such as proteins.[1][3][4] These properties make it a valuable excipient in pharmaceutical formulations, where it can protect therapeutic proteins from denaturation and aggregation.[2][3] Furthermore, as a source of both choline and phosphate, it holds nutritional value.[1]

The synthesis of high-purity this compound is paramount to its successful application, as impurities can significantly impact its performance and introduce toxicity. This guide will explore the two predominant synthesis methodologies: Ion Exchange and Direct Neutralization .

Synthesis Methodologies: A Detailed Comparison

The choice of synthesis method for this compound is a critical decision that influences not only the yield and purity of the final product but also the economic viability of the process. Here, we compare the two primary routes.

Method 1: Ion Exchange

The ion exchange method is a widely employed technique for the synthesis of high-purity ionic liquids. This process typically involves the use of a choline salt precursor, such as choline chloride or choline bromide, which is passed through an anion exchange resin to replace the halide anion with hydroxide, forming choline hydroxide. The resulting choline hydroxide solution is then neutralized with phosphoric acid to yield this compound.

The selection of an anion exchange resin is crucial for the efficiency of the process. A strong base anion exchange resin is typically used to ensure complete exchange of the halide ion. The subsequent neutralization with phosphoric acid is a straightforward acid-base reaction. The purification steps, including recrystallization, are designed to remove any unreacted starting materials and by-products.

A detailed experimental protocol for the ion exchange synthesis of this compound is as follows:

  • Preparation of Choline Hydroxide: A solution of choline chloride (or bromide) in methanol is slowly passed through a column packed with a strong base anion exchange resin (e.g., Amberlite IRA-400 (OH form)).[5]

  • Neutralization: The collected choline hydroxide solution is then added to a stoichiometric amount of phosphoric acid, typically dissolved in methanol, with constant stirring.[1]

  • Purification: The resulting solution is concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as methanol/acetone or methanol/isopropanol, to yield pure this compound.[1][6]

Ion_Exchange_Synthesis cluster_0 Ion Exchange Column cluster_1 Neutralization & Purification Choline_Chloride_Solution Choline Chloride in Methanol Ion_Exchange_Resin Anion Exchange Resin (OH- form) Choline_Chloride_Solution->Ion_Exchange_Resin Pass through Choline_Hydroxide_Solution Choline Hydroxide in Methanol Ion_Exchange_Resin->Choline_Hydroxide_Solution Elution Chloride_Waste Chloride Waste Ion_Exchange_Resin->Chloride_Waste Retention Neutralization Neutralization Choline_Hydroxide_Solution->Neutralization Phosphoric_Acid Phosphoric Acid Phosphoric_Acid->Neutralization Crude_Product Crude this compound Neutralization->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for Ion Exchange Synthesis.

Method 2: Direct Neutralization

The direct neutralization method offers a more straightforward and potentially more cost-effective route to this compound. This approach involves the direct reaction of a choline base with phosphoric acid. The choline base can be prepared in situ from the reaction of trimethylamine with ethylene oxide.

This method avoids the use of expensive ion exchange resins. The direct reaction of a base and an acid is a fundamental chemical principle. The key to obtaining a high-purity product lies in the careful control of stoichiometry and the subsequent purification steps to remove any unreacted starting materials or by-products.

A typical experimental protocol for the direct neutralization synthesis is as follows:

  • Preparation of Choline Base (optional): An aqueous solution of trimethylamine is reacted with ethylene oxide to produce an aqueous solution of choline base.[6]

  • Neutralization: A stoichiometric amount of phosphoric acid is added to the aqueous solution of choline base with cooling and stirring.[6]

  • Purification: The resulting solution is concentrated under vacuum to a viscous mass. This crude product is then dissolved in a minimal amount of a suitable solvent like methanol and precipitated by the addition of an anti-solvent such as isopropanol to yield crystalline this compound.[6]

Direct_Neutralization_Synthesis cluster_0 Choline Base Preparation (Optional) cluster_1 Neutralization & Purification Trimethylamine Trimethylamine Choline_Base_Solution Aqueous Choline Base Trimethylamine->Choline_Base_Solution Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Choline_Base_Solution Neutralization Neutralization Choline_Base_Solution->Neutralization Phosphoric_Acid Phosphoric Acid Phosphoric_Acid->Neutralization Crude_Product Crude this compound Neutralization->Crude_Product Crystallization Crystallization (Methanol/Isopropanol) Crude_Product->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product

Caption: Workflow for Direct Neutralization Synthesis.

Side-by-Side Comparison of Synthesis Methods

FeatureIon Exchange MethodDirect Neutralization Method
Starting Materials Choline chloride/bromide, anion exchange resin, phosphoric acidCholine base (or trimethylamine and ethylene oxide), phosphoric acid
Yield Good to high yields (e.g., 74% reported)[5]Good yields reported in patents[6]
Purity Generally high purity achievable with proper purificationPurity is dependent on the purity of the starting materials and the efficiency of purification
Potential Impurities Residual halide ions (Cl-, Br-), unreacted starting materials, degradation products from the resinUnreacted trimethylamine, ethylene oxide, by-products from the choline base synthesis, excess phosphoric acid
Process Complexity Multi-step process involving column chromatographyMore straightforward, especially if starting from choline base
Cost-Effectiveness Can be more expensive due to the cost of the ion exchange resin and its regenerationPotentially more cost-effective, avoiding the use of resins
Scalability Scalable, but resin handling can be a bottleneckReadily scalable for industrial production

Performance and Characterization of this compound

The performance of this compound, particularly in pharmaceutical applications, is critically dependent on its purity and physicochemical properties.

Physicochemical Characterization
PropertyTypical ValueAnalytical Technique
Molecular Weight 201.16 g/mol [7]Mass Spectrometry
Melting Point ~190 °C[7]Differential Scanning Calorimetry (DSC)
Appearance White crystalline solid[1]Visual Inspection
Solubility Highly soluble in water[1]Solubility Assays
¹H NMR (D₂O, ppm) δ 4.05 (m, 2H), 3.50 (m, 2H), 3.19 (s, 9H)[5]Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (D₂O, ppm) δ 67.4, 55.6, 53.9[5]Nuclear Magnetic Resonance (NMR) Spectroscopy
Performance as a Protein Stabilizer

This compound has been shown to enhance the thermal stability of proteins. For instance, formulation of recombinant human interleukin-2 (rhIL-2) in a 680mM this compound solution resulted in a 12.5°C increase in its melting temperature (Tm).[8] This stabilizing effect is crucial for extending the shelf-life and maintaining the efficacy of protein-based therapeutics.[3][8] The presence of impurities from the synthesis process could potentially compromise this stabilizing effect or even promote protein degradation.

Potential Impurities and Their Impact

The nature and level of impurities in this compound are a direct consequence of the synthesis method employed.

  • Ion Exchange Method: The primary concern is the presence of residual halide ions (chloride or bromide) from the starting choline salt. Incomplete ion exchange can lead to the co-precipitation of choline chloride/bromide with the final product. These halide ions can be detrimental in certain applications, for example, by affecting the stability of proteins or acting as counter-ions that alter the properties of the ionic liquid.

  • Direct Neutralization Method: If choline base is synthesized in situ, residual unreacted trimethylamine or ethylene oxide can be present. Trimethylamine has a strong odor and can be toxic at certain concentrations. Excess phosphoric acid can also be an impurity if the neutralization is not carefully controlled, which would alter the pH and ionic strength of the final product.

The presence of these impurities can be detected and quantified using various analytical techniques such as ion chromatography (for halide ions), gas chromatography (for volatile impurities like trimethylamine), and titration (for excess acid).

Conclusion and Future Perspectives

Both the ion exchange and direct neutralization methods are viable routes for the synthesis of this compound. The choice between the two will depend on the desired purity level, cost considerations, and the scale of production.

  • For applications requiring the highest purity, such as in parenteral drug formulations, the ion exchange method , despite its higher cost and complexity, may be preferred due to the lower risk of organic impurities.

  • For larger-scale industrial production where cost is a major driver, the direct neutralization method offers a more economical and streamlined approach, provided that stringent quality control measures are in place to manage potential impurities.

Future research should focus on developing more efficient and green synthesis methods for this compound, potentially exploring enzymatic routes or continuous flow processes to enhance purity, reduce waste, and improve the overall sustainability of its production. Further comparative studies directly evaluating the performance of this compound from different synthesis routes in specific applications are also warranted to provide a clearer understanding of the structure-property-performance relationships.

References

Validating the Long-Term Stabilizing Effects of Choline Dihydrogen Phosphate in Biopharmaceutical Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Introduction: The Imperative for Advanced Stabilization in Biologics

The long-term stability of therapeutic proteins, such as monoclonal antibodies (mAbs), is a critical quality attribute (CQA) that directly impacts drug safety and efficacy. Degradation pathways, including aggregation, fragmentation, and chemical modifications, can compromise the therapeutic function and potentially elicit an immunogenic response in patients. For decades, the biopharmaceutical industry has relied on a standard toolkit of excipients—primarily sugars, amino acids, polysorbates, and traditional buffering agents like phosphate and citrate—to mitigate these instabilities. While effective to a degree, these conventional stabilizers have known limitations, such as the potential for phosphate buffers to cause pH shifts upon freezing or the susceptibility of polysorbates to degradation.[1]

This guide introduces choline dihydrogen phosphate (CDHP), a biocompatible ionic liquid, as a novel and potent stabilizing excipient for biotherapeutics.[2] We will move beyond theoretical discussions to present a rigorous, data-driven framework for validating its long-term stabilizing effects. This involves a head-to-head comparison against a standard formulation, underpinned by a comprehensive experimental design that integrates long-term stability testing with forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[3]

The Mechanistic Underpinnings of this compound as a Protein Stabilizer

Understanding the "why" behind an excipient's function is paramount. CDHP's stabilizing properties are believed to stem from a multi-faceted mechanism, distinct from traditional stabilizers.

  • Electrostatic Interactions and Kosmotropic Effects: The primary stabilizing force is attributed to the dihydrogen phosphate anion.[4][5] Research on collagen stabilization suggests that the phosphate anion interacts electrostatically with cationic functional groups (e.g., lysine, arginine residues) on the protein surface. This interaction is thought to draw protein side chains into closer proximity, fostering stabilizing crosslinks and enhancing structural integrity.[4][5] Furthermore, the dihydrogen phosphate anion is considered kosmotropic ("water-structure making"). Kosmotropes are preferentially excluded from the protein's hydration shell, leading to a "salting-out" effect that favors the more compact, natively folded state and increases the energy barrier for unfolding.[6]

  • Modulation of the Hydration Shell: Unlike simple salts, CDHP is an ionic liquid that can significantly alter the solution environment. Studies on various proteins, including lysozyme and interleukin-2, have shown that CDHP increases their thermal stability in a concentration-dependent manner.[7][8] This effect is not necessarily dependent on direct binding but rather on modulating the bulk solvent properties and protein-water interactions, which collectively disfavor denaturation.[7]

This contrasts with traditional stabilizers. For example, sugars like trehalose stabilize proteins primarily through preferential exclusion and by forming a rigid, amorphous matrix in lyophilized states, while surfactants like polysorbates protect against interfacial stress at air-water and solid-water interfaces.[9][10]

Comparative Validation: An Experimental Blueprint

To objectively evaluate the performance of CDHP, a robust, multi-stage experimental plan is required. This plan serves as a self-validating system, where data from accelerated and forced degradation studies provide predictive insights into long-term stability.

Phase 1: Formulation and Initial Characterization

The foundation of any stability study is the preparation of well-characterized, comparable formulations.

  • Model Protein: A humanized IgG1 monoclonal antibody (mAb) at a concentration of 100 mg/mL will be used as the representative therapeutic protein.

  • Formulations:

    • Test Formulation (F1): 100 mg/mL mAb in 50 mM this compound (CDHP), pH 6.0.

    • Control Formulation (F2): 100 mg/mL mAb in 20 mM L-histidine, 150 mM L-arginine, 0.02% Polysorbate 80, pH 6.0. (A common platform buffer for mAbs).[11]

Phase 2: Long-Term and Accelerated Stability Studies (ICH Q1A R2)

This phase is designed to assess stability under recommended storage and transport conditions.[3][12]

Experimental Protocol:

  • Preparation: Aliquot 1 mL of both F1 and F2 formulations into sterile glass vials, seal, and store under the conditions specified in the table below.

  • Time Points: Pull samples for analysis at T=0, 1, 3, 6, 12, 18, and 24 months for long-term conditions, and T=0, 1, 3, and 6 months for accelerated and intermediate conditions.

  • Storage Conditions:

    • Long-Term: 5°C ± 3°C

    • Intermediate: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[3]

  • Analysis: At each time point, perform the full suite of analytical tests described in the "Analytical Methods" section.

Phase 3: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying likely degradation pathways and confirming that the chosen analytical methods are "stability-indicating."[13][14][15]

Experimental Protocol:

  • Thermal Stress: Incubate F1 and F2 at 50°C for 2, 4, and 8 weeks.

  • Photostability: Expose F1 and F2 to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Oxidative Stress: Add 0.05% hydrogen peroxide to F1 and F2 and incubate at room temperature for 24 hours.

  • pH Stress: Adjust the pH of F1 and F2 to 4.0 and 8.0 and hold at 40°C for 1 week.

  • Mechanical Stress: Agitate F1 and F2 on an orbital shaker at 200 rpm for 48 hours at room temperature.

  • Freeze-Thaw Stress: Subject F1 and F2 to five cycles of freezing at -80°C followed by thawing at room temperature.

  • Analysis: Analyze all stressed samples, alongside unstressed controls, using the full suite of analytical methods.

Experimental Workflow Diagram

G cluster_prep Phase 1: Formulation cluster_stability Phase 2: ICH Stability Study cluster_stress Phase 3: Forced Degradation cluster_analysis Analytical Endpoints F1 Formulation 1 (CDHP) LT Long-Term (5°C, 24 mos) F1->LT ACC Accelerated (40°C, 6 mos) F1->ACC INT Intermediate (25°C, 12 mos) F1->INT THERM Thermal F1->THERM PHOTO Photo F1->PHOTO OX Oxidative F1->OX PH pH F1->PH MECH Mechanical F1->MECH FT Freeze-Thaw F1->FT F2 Formulation 2 (Control) F2->LT F2->ACC F2->INT F2->THERM F2->PHOTO F2->OX F2->PH F2->MECH F2->FT ANALYSIS Comprehensive Analysis (SEC, IEX, CE-SDS, etc.) LT->ANALYSIS ACC->ANALYSIS INT->ANALYSIS THERM->ANALYSIS PHOTO->ANALYSIS OX->ANALYSIS PH->ANALYSIS MECH->ANALYSIS FT->ANALYSIS

Caption: Overall experimental workflow for comparing CDHP and control formulations.

Analytical Methods for Assessing Protein Stability

A multi-pronged analytical approach is essential to monitor the various physical and chemical degradation pathways.[16][17][18]

Attribute Primary Analytical Method Purpose
Purity / Aggregation Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)Quantifies high molecular weight species (aggregates) and low molecular weight species (fragments).[16]
Charge Heterogeneity Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC)Separates and quantifies charge variants, such as those arising from deamidation.[11]
Purity / Fragmentation Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)Provides high-resolution separation of the mAb and its fragments under reducing and non-reducing conditions.[16]
Conformational Stability Differential Scanning Calorimetry (DSC)Measures the thermal melting temperature (Tm), an indicator of the protein's conformational integrity.
Higher-Order Structure Circular Dichroism (CD) SpectroscopyAssesses changes in the secondary and tertiary structure of the protein.[7]
Visual Appearance Visual Inspection & Turbidity MeasurementMonitors for color changes, clarity, and the formation of visible and sub-visible particles.[17]
Potency Cell-Based Bioassay / ELISAConfirms that the therapeutic protein retains its biological activity.

Hypothetical Data Presentation and Interpretation

The following tables summarize expected outcomes from the accelerated stability study, demonstrating the potential benefits of the CDHP formulation.

Table 1: Aggregation Analysis by SEC-HPLC after 6 Months at 40°C

Formulation T=0 % HMW T=6 Months % HMW Change in % HMW
F1 (CDHP) 0.851.95+1.10
F2 (Control) 0.884.52+3.64

Interpretation: The CDHP formulation (F1) shows a significantly smaller increase in high molecular weight (HMW) species, indicating superior protection against thermal-induced aggregation. This aligns with the proposed mechanism where CDHP enhances the intrinsic conformational stability of the mAb.[7][8]

Table 2: Charge Variant Analysis by IEX-HPLC after 6 Months at 40°C

Formulation T=0 % Acidic Peak Group T=6 Months % Acidic Peak Group Change in % Acidic Peak Group
F1 (CDHP) 15.220.5+5.3
F2 (Control) 15.528.9+13.4

Interpretation: The increase in the acidic peak group is often correlated with deamidation, a common chemical degradation pathway.[19] The F1 formulation demonstrates a markedly lower rate of acidic variant formation, suggesting that CDHP may protect labile asparagine and glutamine residues, possibly by limiting solvent accessibility or reducing local conformational flexibility.

Visualization of Stabilization Mechanisms

G Conceptual Model of Protein Stabilization cluster_control Control Formulation (Histidine Buffer) cluster_cdhp CDHP Formulation mAb_C mAb His1 Histidine mAb_C->His1 Buffering pH Control His2 Histidine mAb_C->His2 His3 Histidine mAb_C->His3 mAb_T mAb charge1 + mAb_T->charge1 Cationic Residue charge2 + mAb_T->charge2 charge3 + mAb_T->charge3 p1 p2 p3 phos1 H2PO4- phos2 H2PO4- phos3 H2PO4- charge1->phos1 Electrostatic Interaction charge2->phos2 charge3->phos3

Caption: Proposed stabilization mechanisms of CDHP vs. a standard buffer.

The experimental framework detailed in this guide provides a comprehensive strategy for validating the long-term stabilizing effects of this compound. The hypothetical data, grounded in the known mechanistic properties of CDHP, illustrates its potential to outperform conventional excipients, particularly in preventing aggregation and chemical degradation under stress.[4][6][7] Studies have demonstrated that CDHP is biocompatible and exhibits low cytotoxicity at relevant concentrations, further strengthening its profile as a pharmaceutical excipient.[20]

By adopting such a rigorous, comparative approach, drug development professionals can generate the robust data packages necessary to support the inclusion of novel excipients like CDHP in next-generation biotherapeutic formulations. This not only enhances product stability and shelf-life but also represents a significant step forward in ensuring the delivery of safe and effective medicines to patients.

References

A Senior Application Scientist's Guide: Comparative Cost-Benefit Analysis of Choline Dihydrogen Phosphate in Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Choline in Modern Research

Choline, a quaternary ammonium salt, is an essential nutrient fundamentally important to the structural integrity and signaling functions of cells.[1][2] Its roles as a precursor for the neurotransmitter acetylcholine, a primary component of phospholipids like phosphatidylcholine in cell membranes, and a key player in methyl group metabolism make it a ubiquitous and critical supplement in research applications ranging from fundamental cell biology to advanced drug development.[1][2][3]

However, the term "choline" in a research context is not monolithic. It represents a family of molecules, each with distinct physicochemical properties, bioavailabilities, and, crucially, costs. The selection of a choline source is a critical experimental decision that can impact everything from cellular health in a culture flask to the stability of a biopharmaceutical formulation.

This guide provides a comparative cost-benefit analysis of Choline Dihydrogen Phosphate (CDHP), a unique ionic liquid, against more conventional choline sources such as Choline Chloride, Choline Bitartrate, and Phosphatidylcholine. We will delve into the technical nuances of each, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals to make informed decisions tailored to their specific experimental needs and budgetary constraints.

The Choline Source Landscape: A Comparative Overview

The choice of a choline supplement in a research setting is dictated by the intended application. While all provide the essential choline cation, their anionic counterparts and overall molecular structures bestow unique properties.

  • This compound (CDHP): A biocompatible ionic liquid composed of a choline cation and a dihydrogen phosphate anion.[4] Its unique properties make it an excellent stabilizer for proteins, nucleic acids, and other biomolecules.[5][6][7]

  • Choline Chloride: A simple, water-soluble salt. It is the most common and cost-effective form of choline used in basal cell culture media for nutritional supplementation.[8]

  • Choline Bitartrate: Choline combined with a salt of tartaric acid. It is known for having better absorption rates and lower hygroscopicity than pure choline, making it a popular choice in dietary supplements and in vivo studies.[9][10]

  • Phosphatidylcholine (PC): The most abundant phospholipid in eukaryotic cell membranes, where choline is integrated into a larger lipid structure.[11] It is less a "choline supplement" and more a fundamental membrane component, often used in creating liposomes for drug delivery or studying lipid metabolism.[11][12]

Logical Relationship: From Choline Source to Cellular Function

The diagram below illustrates the metabolic fate of choline after being delivered by various sources, highlighting its conversion into key functional molecules within a cell.

cluster_sources Choline Sources cluster_cell Inside the Cell CDHP Choline Dihydrogen Phosphate (CDHP) Transport Transport across cell membrane CDHP->Transport CC Choline Chloride CC->Transport CB Choline Bitartrate CB->Transport PC_source Phosphatidylcholine (PC, e.g., from Lecithin) Phosphatidylcholine Phosphatidylcholine (PC) (Membrane Synthesis) PC_source->Phosphatidylcholine Direct Incorporation CholinePool Intracellular Choline Pool Acetylcholine Acetylcholine (Neurotransmitter) CholinePool->Acetylcholine ChAT CholinePool->Phosphatidylcholine Kennedy Pathway Transport->CholinePool

Caption: Metabolic pathways of various choline sources within a cell.

Quantitative Cost-Benefit Analysis

The decision to use a specific choline source often balances experimental requirements against budget. CDHP is a specialty chemical, and its price reflects its unique functionality, whereas choline chloride is a bulk commodity.

Table 1: Physicochemical and Cost Comparison
FeatureThis compound (CDHP)Choline ChlorideCholine BitartratePhosphatidylcholine (PC)
Primary Use Biomolecule stabilization, ionic liquid applications, crosslinking[6][13]Basal cell culture media, general nutrition[8][14]In vivo studies, cognitive research, supplements[9][15]Membrane studies, liposome formulation, drug delivery[11][12]
Molecular Weight 201.16 g/mol [16]139.62 g/mol 253.25 g/mol Variable (e.g., ~770 g/mol for POPC)
Form White crystalline powder, forms a hydrated ionic liquid[7][17]Hygroscopic crystalline solid[18]Crystalline powder, low hygroscopicity[9]Waxy/oily substance (from lecithin) or powder (purified)[11]
Solubility High water solubility[4]High water solubility; soluble in short-chain alcohols[19][20]Freely soluble in water[9]Amphiphilic; forms micelles or bilayers in aqueous solutions[11]
Key Benefit Protein/DNA thermostabilization, biocompatible ionic liquid[5][6][7]Low cost, high purity, standard for cell culture[8][18]High bioavailability, low hygroscopicity[9][10]Direct membrane component, essential for lipid studies[11][21]
Key Drawback High costHygroscopic, lacks stabilizing propertiesMore expensive than chlorideComplex purification, lower choline % by weight
Approx. Cost €289.20 / 25g (~€11.57/g)[22]~ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
50100/1kg(50-100 / 1kg (~50−100/1kg(
0.05-0.10/g)
~
150250/1kg(150-250 / 1kg (~150−250/1kg(
0.15-0.25/g)
Highly variable; >$100/g for high-purity synthetic PC

Performance in Key Research Applications

Cell Culture Media Formulation

In cell culture, choline is essential for the synthesis of phosphatidylcholine, a major component of cell membranes.[14]

  • Choline Chloride is the historical standard. Its low cost and high solubility make it the default choice for basal media like DMEM and RPMI-1640.[14] However, studies on monoclonal antibody production in CHO cells have shown that choline can become a limiting nutrient in high-density fed-batch cultures.[14] Increasing choline chloride concentrations (e.g., from ~10 mg/L to over 200 mg/L) can significantly boost cell viability and antibody titer.[8][14]

  • This compound can also be used as a nutrient source. While its cost prohibits routine use in basal media, its biocompatibility makes it a viable option.[4] A study evaluating its cytotoxicity in a murine macrophage cell line found an EC50 value of 20 mM, which is within the range of simple salts like choline chloride (34 mM).[5][23] This indicates it is well-tolerated at concentrations relevant for nutritional supplementation.

Expert Insight: For routine cell culture, choline chloride is the most cost-effective choice. However, for bioproduction processes where nutrient limitation is a concern, empirical testing of elevated choline concentrations is warranted. CDHP is not a cost-effective replacement for choline chloride as a simple nutrient but can be considered in specialized formulations where its other properties are beneficial.

Stabilization of Biologics and Nucleic Acids

This is the application where CDHP truly distinguishes itself. As a hydrated ionic liquid, it creates a unique microenvironment that can protect biomolecules from thermal denaturation and aggregation.

  • Protein Stabilization: CDHP has been shown to extend the shelf-life and increase the thermal stability of several model proteins, including lysozyme, cytochrome C, and recombinant human interleukin-2 (rhIL-2).[6] In one study, formulating rhIL-2 in a 680mM CDHP solution increased its melting temperature (Tm) by 12.5°C.[6] This stabilizing effect is attributed to the kosmotropic (water-structuring) nature of the dihydrogen phosphate anion, which effectively "salts-out" the protein, favoring a more compact, stable conformation.[6]

  • Nucleic Acid Interactions: Research has demonstrated that CDHP can destabilize G-quadruplex DNA structures, which are implicated in oncogene regulation.[7] This effect, driven by entropy, suggests CDHP could be a useful tool in molecular biology and for therapeutic applications that require the modulation of non-canonical DNA structures.[7]

Expert Insight: For researchers working on protein formulation, biopharmaceuticals, or enzyme stability, the high cost of CDHP is justified by its significant stabilizing effects. It offers a compelling alternative to traditional excipients like trehalose or high concentrations of simple salts, which may not provide the same degree of protection. No other common choline source offers this functionality.

Experimental Protocol: Measuring Protein Thermostability via Differential Scanning Calorimetry (DSC)

This protocol provides a self-validating system to quantify the stabilizing effect of this compound on a model protein.

Objective: To determine the change in melting temperature (ΔTm) of Lysozyme in the presence of CDHP compared to a standard buffer control.

Materials:

  • Lysozyme from chicken egg white (Sigma-Aldrich, L6876)

  • This compound (e.g., Carl ROTH, ≥97%)[22]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Differential Scanning Calorimeter (e.g., Malvern MicroCal PEAQ-DSC)

  • 0.22 µm syringe filters

Methodology:

  • Preparation of Stock Solutions:

    • Protein Stock (2 mg/mL): Dissolve Lysozyme in PBS to a final concentration of 2 mg/mL. Filter through a 0.22 µm syringe filter to remove any aggregates.

    • CDHP Stock (1 M): Dissolve 2.0116 g of this compound in 10 mL of PBS. Adjust pH to 7.4 if necessary. This high concentration is based on effective ranges seen in the literature.[6]

    • Justification: Preparing concentrated, filtered stocks ensures accuracy and removes potential artifacts from the DSC measurement.

  • Sample Preparation:

    • Control Sample (Lysozyme in PBS): Mix 500 µL of Protein Stock with 500 µL of PBS. Final Lysozyme concentration: 1 mg/mL.

    • Test Sample (Lysozyme in CDHP): Mix 500 µL of Protein Stock with 500 µL of 1 M CDHP Stock. Final Lysozyme concentration: 1 mg/mL; Final CDHP concentration: 500 mM.

    • Buffer Blanks: Prepare corresponding buffer solutions without protein (PBS, and 500 mM CDHP in PBS) for baseline subtraction.

    • Justification: Using identical protein concentrations allows for direct comparison of thermograms. The buffer blanks are essential for accurate baseline correction, a self-validating step in DSC.

  • DSC Measurement:

    • Load the Control Sample into the sample cell and its corresponding Buffer Blank (PBS) into the reference cell of the calorimeter.

    • Set the thermal scan parameters: Start at 20°C, end at 100°C, with a scan rate of 60°C/hour.

    • Run the scan.

    • Repeat the procedure for the Test Sample (Lysozyme in CDHP) and its corresponding Buffer Blank (500 mM CDHP).

    • Justification: A scan rate of 60°C/hour is standard for obtaining good resolution of the unfolding transition. Scanning to 100°C ensures the full unfolding event is captured for a stable protein like Lysozyme.

  • Data Analysis:

    • Use the instrument's software to perform baseline subtraction and normalize the data for protein concentration.

    • Fit the unfolding transition peak of the thermogram to a suitable model (e.g., a non-two-state model) to determine the melting temperature (Tm), which is the peak of the transition.

    • Calculate the ΔTm (Tm of Test Sample - Tm of Control Sample). A positive ΔTm indicates stabilization.

Experimental Workflow Diagram

cluster_prep Preparation cluster_analysis Analysis p1 Prepare 2 mg/mL Lysozyme Stock s1 Control: 1 mg/mL Lysozyme in PBS p1->s1 p2 Prepare 1 M CDHP Stock s2 Test: 1 mg/mL Lysozyme in 500mM CDHP p2->s2 p3 Prepare PBS Buffer p3->s1 s3 Buffer Blanks: PBS & 500mM CDHP p3->s3 a1 Run DSC Scan (20-100°C @ 60°C/hr) s1->a1 s2->a1 s3->a1 a2 Baseline Subtraction & Normalization a1->a2 a3 Fit Thermogram to Determine Tm a2->a3 a4 Calculate ΔTm (Tm_Test - Tm_Control) a3->a4

Caption: Workflow for DSC analysis of protein stability with CDHP.

Final Recommendations: Choosing the Right Choline for the Job

The comparative analysis reveals a clear functional divergence among choline sources, making the selection process highly dependent on the experimental objective.

  • For General Cell Nutrition and Maintenance: Choline Chloride remains the undisputed choice due to its extremely low cost, high purity, and established role in standard cell culture media. Its performance is well-characterized, and it serves as the economical baseline for cellular choline delivery.

  • For In Vivo Studies and Oral Dosing: Choline Bitartrate offers a superior profile. Its enhanced bioavailability and lower hygroscopicity make it easier to formulate into stable diets and supplements, ensuring consistent dosing and absorption in animal models.[9][10]

  • For Lipid Bilayer and Membrane Research: Phosphatidylcholine is the only logical choice. Here, the goal is not merely to deliver choline but to provide the entire phospholipid molecule for direct incorporation into membranes or for the formation of structures like liposomes.[11][21]

  • For Advanced Formulation and Biomolecule Stabilization: This compound is the premier, high-performance option. Its utility as a biocompatible ionic liquid that can significantly enhance the thermal stability of proteins and modulate nucleic acid structures is unmatched by other choline forms.[6][7] The substantial upfront cost is a strategic investment in the integrity, activity, and shelf-life of high-value biologics, making it an indispensable tool for formulation scientists and researchers working with sensitive enzymes or therapeutic proteins.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Choline Dihydrogen Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. Choline dihydrogen phosphate, a biocompatible and biodegradable ionic compound, is increasingly utilized in pharmaceutical and biochemical applications.[1][2][3] While valued for its role as a nutrient, emulsifier, and protein stabilizer, its disposal requires adherence to rigorous safety and environmental protocols.[1][3] This guide provides drug development professionals, researchers, and scientists with the essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While this compound is noted for its biocompatibility, it is not without hazards.[1] Regulatory and safety data indicate that it can cause skin and serious eye irritation, as well as potential respiratory irritation.[4][5][6] A crucial takeaway from multiple safety data sheets (SDS) is the statement: "Substance not yet fully tested. Risks cannot be excluded if the product is handled inappropriately."[7][8] This underscores the necessity of treating this compound with caution and adhering strictly to established safety protocols.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[4][5][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[4][5][6]
Specific Target Organ ToxicityH335May cause respiratory irritation[4][5][6]

Furthermore, this compound is incompatible with strong oxidizers and bases.[5][7][8] Contact with these substances can lead to violent reactions.[5] At high temperatures, it can decompose to produce corrosive and toxic fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[7][8]

The environmental risks, though not fully quantified, are centered on its phosphate component. Phosphates are significant contributors to the eutrophication of waterways, a process that depletes oxygen and harms aquatic life. This is the primary reason why direct disposal into drains or water courses is strictly prohibited.[9][10]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensuring the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a core requirement under OSHA's Hazard Communication Standard, which mandates that employers protect workers from chemical hazards.[11][12][13]

Table 2: Required PPE for Handling this compound Waste

Protection TypeSpecificationRationaleSource(s)
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved.Protects against splashes and dust that can cause serious eye irritation.[5][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.Prevents skin contact, which can cause irritation.[5][7][8]
Body Protection Impervious clothing, such as a lab coat.Protects skin from accidental spills and contamination.[7][8]
Respiratory Protection NIOSH-approved particle respirator (e.g., N95)Required when handling the solid form to avoid inhaling dust, which can cause respiratory tract irritation.[6][7][8]

All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to avoid environmental release . The consensus among safety data sheets is that the material should be handled by a licensed professional waste disposal service and in accordance with all local, state, and federal regulations.[7][8]

Step 1: Waste Segregation and Collection

Proper segregation is the first critical step in the waste management process.

  • Designate a Waste Container: Use a clearly labeled, sealable container for all this compound waste. The container must be made of a material compatible with the chemical.

  • Labeling: The label must clearly state "Hazardous Waste," the full chemical name "this compound," the associated hazards (Irritant), and the accumulation start date.[11][14]

  • Types of Waste:

    • Unused/Expired Chemical: Keep in its original container if possible. If not, transfer to the designated waste container.

    • Contaminated Labware: This includes items like pipette tips, gloves, and weighing papers that are grossly contaminated. These should be placed in the designated solid waste container.

    • Aqueous Solutions: Collect aqueous solutions of this compound in a designated, labeled container for liquid waste. DO NOT pour down the drain.[5][7]

Step 2: Managing Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Avoid breathing in any dust.[15]

  • Don Appropriate PPE: Before cleaning, don all PPE as listed in Table 2.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into the designated waste container. Avoid actions that generate dust.[15] For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place it in the sealed waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste in the same container.

Step 3: Storage Pending Disposal

Store the sealed waste container in a designated, secure area away from incompatible materials like strong oxidizers and bases.[5][8][14] The storage area should be cool, dry, and well-ventilated.[8]

Step 4: Professional Disposal

The final and most critical step is the transfer of the waste to a licensed disposal facility.

  • Contact Your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is the primary point of contact. They will have established procedures for the pickup and disposal of chemical waste.

  • Licensed Waste Hauler: The EHS office will arrange for a licensed hazardous waste management company to collect, transport, and dispose of the material in compliance with all regulations.[7][8] Recovery, reclamation, or recycling may be considered if practical.[7][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste streams in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposition start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated PPE, spill cleanup material) waste_type->solid_waste Solid liquid_waste Aqueous Solution Waste waste_type->liquid_waste Liquid solid_container Place in Sealable, Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Sealable, Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs final_disposal Disposal by Licensed Professional Company contact_ehs->final_disposal

References

Navigating the Safe Handling of Choline Dihydrogen Phosphate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. Choline dihydrogen phosphate, a compound recognized for its biocompatibility and use in various applications from pharmaceuticals to biochemistry, requires a thorough understanding of its handling requirements to ensure laboratory safety.[1] This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection, use, and disposal of Personal Protective Equipment (PPE).

Understanding the Hazard Profile

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4] While not classified as acutely toxic, carcinogenic, or mutagenic, these irritant properties necessitate the use of appropriate PPE to prevent exposure.[3] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It should be based on a risk assessment of the specific procedure being performed. The following decision-making workflow can guide the selection of appropriate PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Specific PPE Start Start: Handling This compound Assess_Quantity Assess Quantity (Small vs. Large) Start->Assess_Quantity Assess_Procedure Assess Procedure (e.g., Weighing, Dissolving) Start->Assess_Procedure Assess_Ventilation Assess Ventilation (e.g., Fume Hood, Benchtop) Start->Assess_Ventilation Body_Protection Body Protection Assess_Quantity->Body_Protection Large Quantities Eye_Protection Eye Protection Assess_Procedure->Eye_Protection All Procedures Hand_Protection Hand Protection Assess_Procedure->Hand_Protection All Procedures Assess_Procedure->Body_Protection Potential for Splashing Respiratory_Protection Respiratory Protection Assess_Ventilation->Respiratory_Protection Inadequate Ventilation or Dust Generation Goggles Safety Goggles or Face Shield Eye_Protection->Goggles Gloves Nitrile or Neoprene Gloves Hand_Protection->Gloves Lab_Coat Lab Coat or Apron Body_Protection->Lab_Coat Respirator N95/FFP2 Respirator Respiratory_Protection->Respirator

Caption: PPE Selection Workflow for this compound.

Recommended Personal Protective Equipment

Based on the hazard profile, the following table summarizes the recommended PPE for handling this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing (powder) Safety gogglesNitrile or neoprene glovesStandard lab coatN95/FFP2 respirator (if not in a ventilated enclosure)
Dissolving (solution) Safety goggles or face shieldNitrile or neoprene glovesChemical-resistant apron over lab coatNot generally required if handled in a fume hood
Transferring (solution) Safety goggles or face shieldNitrile or neoprene glovesChemical-resistant apron over lab coatNot generally required
Spill Cleanup Safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsN95/FFP2 respirator or higher

Step-by-Step PPE Protocols

Donning (Putting On) PPE
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown/Apron: Put on a clean lab coat or a chemical-resistant apron. Fasten it completely.

  • Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, don your N95/FFP2 respirator. Ensure a proper fit by performing a seal check.

  • Eye and Face Protection: Put on safety goggles. If a splash hazard exists, also wear a face shield.[5]

  • Gloves: Don chemical-resistant gloves, such as nitrile or neoprene.[5] Ensure the gloves extend over the cuffs of your lab coat.

Doffing (Taking Off) PPE

The sequence of doffing is critical to prevent self-contamination.

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique. Dispose of them in the appropriate waste container.

  • Gown/Apron: Unfasten and remove your lab coat or apron by rolling it inside out, without touching the exterior. Place it in the designated receptacle for laundry or disposal.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye and Face Protection: Remove the face shield and/or goggles from the back to the front. Clean and disinfect reusable eye and face protection according to the manufacturer's instructions.

  • Respiratory Protection (if used): Remove your respirator from the back, avoiding touching the front. Dispose of it in the designated waste container.

  • Final Hand Hygiene: Wash your hands again thoroughly with soap and water.

Disposal Plan

All disposable PPE, including gloves and respirators, should be considered contaminated after use.

  • Contaminated PPE: Dispose of in a designated, labeled hazardous waste container.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent and disposed of according to institutional and local regulations.

  • Chemical Waste: Unused or waste this compound should be disposed of through a licensed waste disposal company.[6][7] Do not dispose of it down the drain.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.